molecular formula C20H20ClF2N3O4 B8022588 Sarafloxacin hydrochloride hydrate

Sarafloxacin hydrochloride hydrate

Cat. No.: B8022588
M. Wt: 439.8 g/mol
InChI Key: TYXNYJHWEOUUIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sarafloxacin hydrochloride hydrate is a useful research compound. Its molecular formula is C20H20ClF2N3O4 and its molecular weight is 439.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-fluoro-1-(4-fluorophenyl)-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;hydrate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2N3O3.ClH.H2O/c21-12-1-3-13(4-2-12)25-11-15(20(27)28)19(26)14-9-16(22)18(10-17(14)25)24-7-5-23-6-8-24;;/h1-4,9-11,23H,5-8H2,(H,27,28);1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYXNYJHWEOUUIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=CC=C(C=C4)F)F.O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClF2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Synthesis of Sarafloxacin Hydrochloride Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical synthesis pathway for Sarafloxacin (B1681457) Hydrochloride Hydrate, a fluoroquinolone antibiotic. The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and a visual representation of the core synthesis route.

Core Synthesis Pathway

The predominant and commercially viable synthesis of sarafloxacin involves a multi-step process. The key strategic step is the nucleophilic substitution of a halogen at the C-7 position of the quinolone ring with piperazine (B1678402). The synthesis begins with the formation of a crucial intermediate, 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, which is then reacted with piperazine to yield sarafloxacin base. The final step involves the formation of the hydrochloride salt and its subsequent hydration.

The overall synthesis can be broken down into two main stages:

  • Stage 1: Synthesis of the Quinolone Core Intermediate. This involves the construction of the 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ring system.

  • Stage 2: Condensation with Piperazine and Salt Formation. The intermediate is reacted with piperazine, followed by treatment with hydrochloric acid to produce the final sarafloxacin hydrochloride hydrate.

G cluster_0 cluster_1 cluster_2 A 2,4-dichloro-5-fluoro-acetophenone B α-(2,4-dichloro-5-fluorobenzoyl)-β-(4-fluoroanilino) methyl acrylate (B77674) A->B Reaction with formyl trimethyl ammonium methyl sulfate (B86663) & p-fluoroaniline C 7-chloro-6-fluoro-1-(4-fluorophenyl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid B->C Cyclization (e.g., with NaH) E Sarafloxacin (Base) C->E Nucleophilic Substitution (Solvent, Heat) D Piperazine D->E F This compound E->F HCl, H₂O Crystallization

Caption: Core chemical synthesis pathway for this compound.

Experimental Protocols

The following protocols are detailed methodologies derived from established patent literature for the key synthesis steps.

Protocol 1: Synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (Intermediate C) [1]

This protocol outlines the cyclization reaction to form the core quinolone structure.

  • Reaction Setup: In a suitable reaction flask, charge 70 g of α-(2,4-dichloro-5-fluorobenzoyl)-β-(4-fluoroanilino) methyl acrylate (Intermediate B) and 520 ml of chlorobenzene.

  • Addition of Base: Stir and heat the mixture. When the internal temperature reaches 70°C, begin the dropwise addition of a mixture of 11 g of 60% sodium hydride (NaH) in 60 ml of chlorobenzene. The addition should be completed over approximately 2 hours.

  • Reaction: Maintain the reaction mixture at the same temperature and continue stirring for 10 hours.

  • Work-up: Add a small amount of water to quench the reaction, followed by 115 g of 15% sodium hydroxide (B78521) (NaOH) solution. Heat the mixture to reflux for 2 hours.

  • Acidification: Cool the mixture slightly and acidify with 30% hydrochloric acid (HCl) to a pH of 1-3.

  • Isolation: Allow the mixture to stand overnight. Collect the resulting precipitate by filtration, wash with water, and dry to yield 7-chloro-6-fluoro-1-(4-fluorophenyl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (53.5 g, 87.9% yield).

Protocol 2: Synthesis of Sarafloxacin Hydrochloride (Final Product F) [2]

This protocol details the condensation of the key intermediate with piperazine and subsequent salt formation.

  • Reaction Setup: In a 250 ml reaction flask, charge 100 g of a solvent (e.g., n-butanol), 25 g (0.07 mol) of 7-chloro-6-fluoro-1-(4-fluorophenyl)-1,4-oxoquinoline-3-carboxylic acid (Intermediate C), and 35 g (0.41 mol) of piperazine.

  • Reflux: Heat the mixture to reflux and maintain for 9-10 hours.

  • Solvent Recovery: After the reaction is complete, recover the solvent and excess piperazine by distillation.

  • Alkaline Wash: Add 120 g of water to the residue, followed by a 30% sodium hydroxide solution to adjust the pH to ≥13. This dissolves the product. Filter to remove any insoluble materials.

  • Salting Out: To the filtrate, add a salt such as sodium chloride (e.g., 50 g) to precipitate impurities. Filter the mixture.

  • Precipitation of Sarafloxacin Base: Adjust the pH of the filtrate to 7.0-7.3 using an acid (e.g., dilute sulfuric acid or acetic acid) to crystallize the sarafloxacin base (Formula II). Collect the wet product by filtration.

  • Salt Formation: Transfer the wet sarafloxacin base to 120 g of 85% ethanol. Heat the mixture to reflux.

  • Final Crystallization: Add reagent-grade hydrochloric acid to adjust the pH to 2.0-2.5. Cool the solution to induce crystallization.

  • Isolation and Drying: Collect the crystals of sarafloxacin hydrochloride by filtration and dry to obtain the final product.

Quantitative Data Summary

The following table summarizes quantitative data from various examples outlined in the patent literature for the synthesis of sarafloxacin hydrochloride from the quinolone carboxylic acid intermediate.[2]

ExampleSolvent SystemReactants (Carboxylic Acid / Piperazine)Reaction Time (h)Yield (g)Yield (%)Purity (HPLC/Titration)
1n-Butanol (100 g)25 g / 35 g1018.7575.0≥99% / ≥99%
2Isoamyl alcohol (100 g)25 g / 35 g917.570.0≥99% / ≥99%
3Isopropanol (100 g)25 g / 35 g1018.2573.0≥99% / ≥99%
4Isoamyl alcohol (50 g) & n-Butanol (50 g)25 g / 35 g917.871.0≥99% / ≥99%
5Isoamyl alcohol (50 g) & Isopropanol (50 g)25 g / 35 g918.072.0≥99% / ≥99%

Disclaimer: This document is for informational and research purposes only. The experimental protocols described involve hazardous materials and should only be performed by qualified professionals in a well-equipped laboratory setting, adhering to all necessary safety precautions.

References

An In-depth Technical Guide to the Mechanism of Action of Sarafloxacin on DNA Gyrase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarafloxacin (B1681457) is a synthetic chemotherapeutic agent belonging to the fluoroquinolone class of antibiotics. Its potent bactericidal activity stems from the specific inhibition of essential bacterial enzymes responsible for DNA replication and maintenance. This technical guide provides a comprehensive overview of the molecular mechanism by which sarafloxacin targets and inhibits bacterial DNA gyrase, a type II topoisomerase. Understanding this mechanism is crucial for the rational design of new antibacterial agents and for combating the growing threat of antibiotic resistance.

The Target: Bacterial DNA Gyrase

Bacterial DNA gyrase is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits (A₂B₂).[1] This enzyme is essential for bacterial survival as it introduces negative supercoils into the circular bacterial chromosome, a process necessary to relieve the torsional stress that accumulates during DNA replication and transcription.[2] The GyrA subunit is primarily involved in DNA breakage and reunion, while the GyrB subunit possesses ATPase activity, providing the energy for the supercoiling reaction.[2]

Mechanism of Action of Sarafloxacin on DNA Gyrase

The bactericidal action of sarafloxacin, like other fluoroquinolones, is not simply the inhibition of DNA gyrase's enzymatic activity but rather the conversion of the enzyme into a cytotoxic agent that induces lethal double-strand breaks in the bacterial chromosome.[3] This process can be broken down into several key steps:

Step 1: Formation of the Ternary Cleavage Complex

Sarafloxacin does not bind to DNA gyrase or DNA alone with high affinity. Instead, it selectively binds to and stabilizes a transient intermediate in the enzyme's catalytic cycle known as the "cleavage complex."[2] This ternary complex consists of DNA gyrase, the DNA substrate, and the sarafloxacin molecule. The formation of this complex is crucial for the drug's activity.

Step 2: Inhibition of DNA Re-ligation

Once the cleavage complex is formed, DNA gyrase cleaves both strands of the DNA to allow for the passage of another DNA segment. Sarafloxacin intercalates into the cleaved DNA at the site of the break and interacts with specific amino acid residues in the GyrA subunit of the enzyme.[2] This binding event physically prevents the re-ligation of the cleaved DNA strands, effectively trapping the enzyme in a covalent complex with the broken DNA.[2]

Step 3: Induction of Double-Strand Breaks and Cell Death

The stabilized ternary complex acts as a physical barrier to the progression of replication forks and transcription machinery.[3] The collision of these cellular processes with the stalled gyrase-DNA-sarafloxacin complex leads to the transformation of the transient, enzyme-mediated DNA breaks into permanent, lethal double-strand breaks.[3] The accumulation of these double-strand breaks triggers the SOS response and ultimately leads to bacterial cell death.[3]

The Role of Magnesium

A non-catalytic magnesium ion (Mg²⁺) plays a critical role in mediating the interaction between the fluoroquinolone and DNA gyrase. The Mg²⁺ ion forms a bridge between the C3-carboxyl and C4-keto groups of the sarafloxacin molecule and specific amino acid residues, typically serine and aspartic acid, within the quinolone resistance-determining region (QRDR) of the GyrA subunit.[3] This interaction is essential for the stable binding of the drug to the cleavage complex.

Quantitative Data on Fluoroquinolone Activity

The inhibitory potency of fluoroquinolones against DNA gyrase and the related enzyme, topoisomerase IV, is typically quantified by the 50% inhibitory concentration (IC₅₀). While specific IC₅₀ values for sarafloxacin are not widely reported in publicly available literature, the following table provides a comparative summary of IC₅₀ values for other relevant fluoroquinolones against DNA gyrase from different bacterial species. This data provides a valuable context for understanding the relative potency of this class of antibiotics.

FluoroquinoloneBacterial SpeciesTarget EnzymeIC₅₀ (µg/mL)Reference
CiprofloxacinEscherichia coliDNA Gyrase120 (nM)[4]
CiprofloxacinStaphylococcus aureusDNA GyraseNot specified[5]
NorfloxacinEscherichia coliDNA GyraseNot specified[6]
Moxifloxacin (B1663623)Escherichia coliDNA Gyrase50-90% lower than ciprofloxacin[5]
SparfloxacinEnterococcus faecalisDNA Gyrase25.7[7]
GatifloxacinEnterococcus faecalisDNA Gyrase5.60[7]
LevofloxacinEnterococcus faecalisDNA Gyrase28.1[7]
SitafloxacinEnterococcus faecalisDNA Gyrase1.38[7]

Experimental Protocols

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP-dependent introduction of negative supercoils into a relaxed plasmid DNA substrate by DNA gyrase.

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, and 0.1 mg/mL albumin.

  • Substrate and Inhibitor Addition: To the reaction mixture, add relaxed pBR322 plasmid DNA (final concentration of 0.3 µg). Add varying concentrations of sarafloxacin (or other test compounds) dissolved in a suitable solvent (e.g., DMSO). Include a solvent-only control.

  • Enzyme Addition: Initiate the reaction by adding a purified E. coli DNA gyrase enzyme complex (GyrA and GyrB subunits) to a final concentration of approximately 5 nM.

  • Incubation: Incubate the reaction mixtures at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding a solution of 2X GSTEB (Glycerol, SDS, Tris-HCl, EDTA, Bromophenol Blue) and chloroform/isoamyl alcohol (24:1).

  • Analysis: Vortex briefly and centrifuge to separate the phases. Load the aqueous (upper) phase onto a 1% agarose (B213101) gel. Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Visualization and Quantification: Stain the gel with ethidium (B1194527) bromide and visualize the DNA bands under UV light. The inhibition of supercoiling is observed as a decrease in the intensity of the faster-migrating supercoiled DNA band and a corresponding increase in the slower-migrating relaxed DNA bands. The IC₅₀ value is the concentration of the inhibitor that reduces the amount of supercoiled DNA by 50%.

Sarafloxacin-Induced DNA Cleavage Assay

This assay is designed to detect the formation of the stabilized cleavage complex, which results in the linearization of plasmid DNA upon denaturation.

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 40 mM Tris-HCl (pH 7.9), 50 mM NaCl, 10 mM MgCl₂, and 2.5% glycerol.

  • Substrate and Inhibitor Addition: Add supercoiled pBR322 plasmid DNA (final concentration of 10 nM) to the reaction mixture. Add varying concentrations of sarafloxacin.

  • Enzyme Addition: Add a defined amount of purified DNA gyrase. Note that ATP is not required for quinolone-induced cleavage.

  • Incubation: Incubate the reactions at 37°C for 15-30 minutes.

  • Cleavage Complex Trapping: Add SDS to a final concentration of 1% (w/v) and proteinase K to a final concentration of 0.2 mg/mL. Incubate at 37°C for a further 30 minutes to digest the protein component of the complex.

  • Analysis: Add loading dye and resolve the DNA products (supercoiled, relaxed, and linearized) by electrophoresis on a 1% agarose gel.

  • Visualization: Stain the gel with ethidium bromide. The induction of cleavage is indicated by the appearance of a linearized plasmid DNA band. The amount of linearized DNA is proportional to the concentration of the cleavage complex stabilized by sarafloxacin.

Visualizations

Mechanism_of_Action cluster_enzyme DNA Gyrase Catalytic Cycle cluster_inhibition Sarafloxacin Inhibition DNA_Gyrase DNA Gyrase (GyrA₂GyrB₂) Cleavage_Complex Transient Cleavage Complex (DNA is cleaved) DNA_Gyrase->Cleavage_Complex Binds and cleaves DNA DNA Relaxed DNA Re-ligation DNA Re-ligation Cleavage_Complex->Re-ligation Strand passage Ternary_Complex Stable Ternary Complex (Sarafloxacin-Gyrase-DNA) Cleavage_Complex->Ternary_Complex Supercoiled_DNA Supercoiled DNA Re-ligation->Supercoiled_DNA Releases supercoiled DNA Sarafloxacin Sarafloxacin Sarafloxacin->Ternary_Complex Binds to Cleavage Complex DS_Breaks Double-Strand Breaks Ternary_Complex->DS_Breaks Replication fork collapse Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death Triggers cell death pathways

Caption: Mechanism of Sarafloxacin Action on DNA Gyrase.

Supercoiling_Assay cluster_workflow DNA Gyrase Supercoiling Inhibition Assay Workflow Start Start: Prepare Reaction Mix (Buffer, ATP, Mg²⁺) Add_Substrate Add Relaxed Plasmid DNA Start->Add_Substrate Add_Inhibitor Add Sarafloxacin (Test Concentrations) Add_Substrate->Add_Inhibitor Add_Enzyme Add DNA Gyrase Add_Inhibitor->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Stop_Reaction Stop Reaction (SDS/EDTA) Incubate->Stop_Reaction Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Electrophoresis Analyze Visualize and Quantify Bands (Determine IC₅₀) Electrophoresis->Analyze

Caption: Experimental Workflow for DNA Gyrase Supercoiling Inhibition Assay.

Cleavage_Assay cluster_workflow Sarafloxacin-Induced DNA Cleavage Assay Workflow Start Start: Prepare Reaction Mix (Buffer, Mg²⁺) Add_Substrate Add Supercoiled Plasmid DNA Start->Add_Substrate Add_Inhibitor Add Sarafloxacin (Test Concentrations) Add_Substrate->Add_Inhibitor Add_Enzyme Add DNA Gyrase Add_Inhibitor->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Trap_Complex Trap Cleavage Complex (SDS + Proteinase K) Incubate->Trap_Complex Electrophoresis Agarose Gel Electrophoresis Trap_Complex->Electrophoresis Analyze Visualize Linearized DNA Electrophoresis->Analyze

Caption: Experimental Workflow for Sarafloxacin-Induced DNA Cleavage Assay.

References

A Technical Guide to the Solubility of Sarafloxacin Hydrochloride Hydrate in DMSO and Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the solubility characteristics of sarafloxacin (B1681457) hydrochloride hydrate (B1144303) in two common laboratory solvents: dimethyl sulfoxide (B87167) (DMSO) and water. The information compiled herein is intended to support research, formulation development, and experimental design involving this fluoroquinolone antibiotic.

Core Data: Solubility Parameters

The solubility of sarafloxacin hydrochloride hydrate exhibits notable differences between the organic solvent DMSO and aqueous environments. The following table summarizes the quantitative solubility data gathered from various technical sources. It is important to note that slight variations in reported values may exist due to differences in experimental conditions, such as temperature and the specific form of the compound used (e.g., hydrate state).

SolventReported SolubilityTemperature
DMSO~2 mg/mL[1][2], 1 mg/mL[3], 4 mg/mL[4], 8.33 mg/mL (requires sonication)[5]25°C[3]
Water<1 mg/mL[3], Insoluble[4], 1 mg/mL (requires sonication and heating to 60°C)[5]25°C[3]
PBS (pH 7.2)~0.5 mg/mL[1][2]Not Specified

Experimental Protocols

While specific, detailed experimental protocols for determining the solubility of this compound are not extensively published, a general methodology can be inferred from standard laboratory procedures for creating stock solutions.[1]

General Protocol for Stock Solution Preparation:
  • Preparation of the Solute: this compound is typically supplied as a crystalline solid.[1]

  • Solvent Addition: The desired solvent (DMSO or water) is added to a pre-weighed amount of the this compound. For organic solvents like DMSO, it is recommended to purge the solvent with an inert gas.[1]

  • Facilitating Dissolution:

    • For DMSO: The mixture is typically agitated or vortexed until the solid is completely dissolved.

    • For Water: Achieving dissolution in water is more challenging and may require physical methods such as sonication and warming the solution to 60°C.[5] It is also noted that for aqueous solutions, it is best to prepare them fresh and not store them for more than one day.[1]

  • Sterile Filtration: For biological applications, the resulting solution should be sterilized by passing it through a 0.22 µm filter.

  • Storage: Stock solutions in DMSO are typically stored at -20°C or -80°C for long-term stability.[5] Aqueous solutions are not recommended for long-term storage.[1]

Mechanism of Action: Inhibition of Bacterial DNA Replication

Sarafloxacin, like other fluoroquinolone antibiotics, exerts its antibacterial effect by targeting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[6][7] This mechanism ultimately leads to the inhibition of DNA synthesis and bacterial cell death.

The following diagram illustrates the simplified signaling pathway of sarafloxacin's mechanism of action.

Sarafloxacin_Mechanism_of_Action Sarafloxacin Sarafloxacin TargetEnzymes Bacterial DNA Gyrase & Topoisomerase IV Sarafloxacin->TargetEnzymes Inhibits DNA_Supercoiling DNA Supercoiling Management TargetEnzymes->DNA_Supercoiling Blocks DNA_Replication DNA Replication DNA_Supercoiling->DNA_Replication Prevents Bacterial_Cell_Death Bacterial Cell Death DNA_Replication->Bacterial_Cell_Death Leads to

Caption: Mechanism of action of Sarafloxacin.

Experimental Workflow: Preparing Sarafloxacin for In Vitro Assays

The following diagram outlines a typical workflow for preparing this compound for use in in vitro biological experiments, such as determining the Minimum Inhibitory Concentration (MIC).

Sarafloxacin_Preparation_Workflow Start Start: Sarafloxacin HCl Hydrate (Crystalline Solid) Dissolve Dissolve in DMSO to create a concentrated stock solution Start->Dissolve Dilute Further dilute the stock solution in aqueous buffer or isotonic saline Dissolve->Dilute Biological_Experiment Perform Biological Experiment (e.g., MIC Assay) Dilute->Biological_Experiment End End: Data Analysis Biological_Experiment->End

Caption: Workflow for preparing Sarafloxacin.

References

sarafloxacin hydrochloride hydrate CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of sarafloxacin (B1681457) hydrochloride hydrate (B1144303), a fluoroquinolone antibiotic. It covers its chemical properties, mechanism of action, and detailed experimental protocols for its analysis and evaluation.

Core Properties of Sarafloxacin Hydrochloride Hydrate

This compound is a synthetic, broad-spectrum fluoroquinolone antibiotic.[1][2] It is primarily used in veterinary medicine to treat bacterial infections, particularly in poultry.[1][3]

PropertyValueSource(s)
CAS Number 91296-87-6 (anhydrous basis)[4][5]
Molecular Weight 421.83 g/mol (anhydrous basis)[4][5]
475.87 g/mol (trihydrate)[2][6]
Molecular Formula C₂₀H₁₇F₂N₃O₃ · HCl · xH₂O[4][5]
Mechanism of Action Inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV[1][7][8]

Mechanism of Action: Inhibition of Bacterial DNA Replication

Sarafloxacin, like other fluoroquinolones, exerts its bactericidal effect by targeting essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][7] These enzymes are crucial for DNA replication, transcription, repair, and recombination.[1] By inhibiting these enzymes, sarafloxacin disrupts the bacterial cell division process, ultimately leading to cell death.[1][2]

Sarafloxacin Mechanism of Action Sarafloxacin This compound Target Bacterial DNA Gyrase & Topoisomerase IV Sarafloxacin->Target Binds to Outcome Inhibition of DNA Synthesis Sarafloxacin->Outcome Leads to Process DNA Replication, Repair, & Transcription Target->Process Essential for Result Bacterial Cell Death Outcome->Result

Mechanism of action of sarafloxacin.

Experimental Protocols

This section details key experimental methodologies for the analysis and evaluation of this compound.

Antimicrobial Susceptibility Testing (AST) via Broth Microdilution

This protocol determines the Minimum Inhibitory Concentration (MIC) of sarafloxacin against bacterial strains.

Materials:

  • This compound

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35 ± 2°C)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of sarafloxacin hydrochloride in a suitable solvent (e.g., sterile deionized water with the dropwise addition of 1N NaOH to aid dissolution) at a concentration of 1280 µg/mL. Filter-sterilize the solution.[1]

  • Plate Preparation: Add 100 µL of sterile CAMHB to all wells of a 96-well plate.[1]

  • Serial Dilution: Add 100 µL of the sarafloxacin stock solution to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.[1]

  • Inoculum Preparation: Adjust the bacterial culture to a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well with the prepared bacterial suspension.

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of sarafloxacin that completely inhibits visible growth of the organism.

Quantitative Data:

Table 1: MICs of Sarafloxacin Hydrochloride against Quality Control Strains [1][9]

Bacterial StrainATCC NumberMIC Range (µg/mL)
Escherichia coli259220.008 - 0.03
Staphylococcus aureus292130.06 - 0.25
Pseudomonas aeruginosa278530.12 - 1
Enterococcus faecalis292120.5 - 2

Table 2: MIC and Mutant Prevention Concentration (MPC) of Sarafloxacin Hydrochloride against Pathogenic Bacteria [1]

Bacterial SpeciesStrainMIC (µg/mL)MPC (µg/mL)
Escherichia coliO780.06251
High-Performance Liquid Chromatography (HPLC) for Residue Analysis

This protocol is for the determination of sarafloxacin residues in poultry muscle using HPLC with Fluorescence Detection (HPLC-FLD).

Materials:

  • Homogenized chicken muscle tissue

  • Extraction solvent (e.g., 1% orthophosphoric acid-0.2 M MgCl₂ in water and acetonitrile)

  • n-hexane

  • HPLC system with a fluorescence detector

  • Inertsil phenyl column

Procedure:

  • Sample Preparation:

    • Weigh 2 grams of homogenized chicken muscle tissue.

    • Add the extraction solvent and homogenize.

    • Perform n-hexane partitioning and centrifugation for cleanup.[4]

  • Chromatographic Conditions:

    • Column: Inertsil phenyl column.[4]

    • Mobile Phase: Isocratic elution with 2% acetic acid/acetonitrile (85:15, v/v).[4]

    • Flow Rate: 1 mL/min.

    • Fluorescence Detection: Excitation at 280 nm and emission at 444 nm.[4]

  • Quantification: Compare the peak area of the sample to a standard curve of known sarafloxacin concentrations.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Homogenization Homogenize Tissue Extraction Solvent Extraction Homogenization->Extraction Cleanup n-Hexane Partitioning & Centrifugation Extraction->Cleanup Injection Inject Sample Cleanup->Injection Separation Chromatographic Separation (Phenyl Column) Injection->Separation Detection Fluorescence Detection (Ex: 280nm, Em: 444nm) Separation->Detection Data Analysis Data Analysis Detection->Data Analysis

HPLC-FLD workflow for sarafloxacin analysis.

Quantitative Data:

Table 3: Performance Characteristics of Analytical Methods for Sarafloxacin Residue Analysis [4]

ParameterHPLC-FluorescenceLC-MS/MSELISA
Principle Chromatographic separation followed by fluorescence detectionChromatographic separation followed by mass spectrometric detectionImmunoassay based on specific antibody binding
Limit of Detection (LOD) 0.2 - 5 ng/g0.22 - 1.0 µg/kg0.002 ng/mL (in buffer)
Limit of Quantitation (LOQ) 1 - 25 µg/kg0.4 - 2.0 µg/kgNot always reported for tissue
Recovery 63 - 95%77.97 - 92.23%86.65 - 117.22% (for Enrofloxacin)
Specificity Good, but susceptible to interferenceExcellent, highly specificHigh, but can have cross-reactivity

References

The Antibacterial Spectrum of Sarafloxacin Hydrochloride Hydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibacterial spectrum of sarafloxacin (B1681457) hydrochloride hydrate (B1144303), a synthetic fluoroquinolone antibiotic. It is designed to be a resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visualizations of key mechanisms and workflows.

Introduction

Sarafloxacin is a broad-spectrum fluoroquinolone antibiotic that exhibits potent activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2][3] Its primary application has been in veterinary medicine, particularly for the treatment of bacterial infections in poultry.[2][4] The mechanism of action, like other fluoroquinolones, involves the inhibition of essential bacterial enzymes responsible for DNA replication, leading to bacterial cell death.[1][2] This guide delves into the specifics of its in vitro activity, the methodologies for its evaluation, and the molecular pathways it disrupts.

Mechanism of Action

Sarafloxacin targets and inhibits two critical bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[1][2] In Gram-negative bacteria, the primary target is DNA gyrase, while in Gram-positive bacteria, topoisomerase IV is the main target.[2]

  • DNA Gyrase: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary to relieve torsional stress during DNA replication and transcription.

  • Topoisomerase IV: This enzyme is essential for the decatenation of daughter chromosomes following DNA replication, allowing for their segregation into daughter cells.

By inhibiting these enzymes, sarafloxacin effectively blocks DNA replication and repair, ultimately leading to bacterial cell death.[1][2]

Sarafloxacin Mechanism of Action cluster_bacteria Bacterial Cell sarafloxacin Sarafloxacin Hydrochloride Hydrate dna_gyrase DNA Gyrase (Topoisomerase II) sarafloxacin->dna_gyrase Inhibits topoisomerase_iv Topoisomerase IV sarafloxacin->topoisomerase_iv Inhibits dna_replication DNA Replication & Transcription dna_gyrase->dna_replication Enables cell_death Bacterial Cell Death cell_division Cell Division topoisomerase_iv->cell_division Enables dna_replication->cell_division

Figure 1: Mechanism of action of sarafloxacin.

Antibacterial Spectrum: Quantitative Data

The in vitro activity of sarafloxacin is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC values of sarafloxacin against a range of bacterial species.

Table 1: MIC of Sarafloxacin against Quality Control Strains
Bacterial StrainATCC NumberMIC Range (µg/mL)
Escherichia coli259220.008 - 0.03[1]
Staphylococcus aureus292130.06 - 0.25[1]
Pseudomonas aeruginosa278530.12 - 1[1]
Enterococcus faecalis292120.5 - 2[1]
Table 2: In Vitro Activity of Sarafloxacin against Veterinary and Clinical Isolates
Bacterial SpeciesIsolate TypeMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coli (Avian Pathogenic)--0.25-
Mycoplasma gallisepticumAvian Isolates-0.37-
Mycoplasma synoviaeAvian Isolates-1.76-
Bacteroides spp.Clinical Isolates0.5 - 2--
Fusobacterium spp.Clinical Isolates0.5 - 2--
Eubacterium spp.Clinical Isolates0.5 - 2--
Actinomyces spp.Clinical Isolates0.5 - 2--
Peptococcus spp.Clinical Isolates0.5 - 2--
Peptostreptococcus spp.Human Clinical Isolates-0.125-

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Experimental Protocols for Antimicrobial Susceptibility Testing

The determination of sarafloxacin's in vitro activity is primarily conducted using standardized methods such as broth microdilution and agar (B569324) dilution.

Broth Microdilution Method

This method is used to determine the MIC of an antibiotic in a liquid growth medium.

Materials:

  • Sarafloxacin hydrochloride hydrate powder

  • Appropriate solvent (e.g., sterile deionized water)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Standardized bacterial inoculum (0.5 McFarland standard)

  • Positive control (broth and inoculum, no antibiotic)

  • Negative control (broth only)

Procedure:

  • Preparation of Sarafloxacin Stock Solution: Prepare a concentrated stock solution of sarafloxacin in a suitable solvent and sterilize by filtration.

  • Serial Dilutions: In a 96-well microtiter plate, perform serial twofold dilutions of the sarafloxacin stock solution in CAMHB to achieve a range of desired concentrations.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard. This is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted antibiotic.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of sarafloxacin that completely inhibits visible bacterial growth.

Broth Microdilution Workflow start Start prep_stock Prepare Sarafloxacin Stock Solution start->prep_stock serial_dilution Perform Serial Dilutions in 96-Well Plate prep_stock->serial_dilution inoculate Inoculate Wells serial_dilution->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate Plate (35-37°C, 16-20h) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

References

Sarafloxacin Hydrochloride Hydrate: An In-depth Technical Guide for Veterinary Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sarafloxacin (B1681457) hydrochloride hydrate (B1144303) is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1][2] This technical guide provides a comprehensive overview of its core properties, mechanism of action, and applications in veterinary research. It is intended to serve as a foundational resource for scientists and professionals involved in drug development and veterinary medicine. This document details the physicochemical properties, antimicrobial spectrum, pharmacokinetic profiles, and established experimental protocols for the evaluation of sarafloxacin hydrochloride hydrate. All quantitative data are presented in standardized tables for clarity and comparative analysis, and key processes are visualized using diagrams to facilitate understanding.

Physicochemical Properties

Sarafloxacin hydrochloride is a water-soluble salt of sarafloxacin.[1] The hydrated form is often used in research and formulations. Understanding the specific form of the molecule is critical for accurate experimental design and interpretation of results.

PropertyValueSource
Chemical Name 6-fluoro-1-(4-fluorophenyl)-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;hydrate;hydrochloride[3]
CAS Number 91296-87-6[1][4]
Molecular Formula C₂₀H₁₇F₂N₃O₃ • HCl • 3H₂O[1]
Molecular Weight 475.87 g/mol [1]
Anhydrous Molecular Weight 421.83 g/mol [4][5][6]
Form Powder[1]
Color Pale Yellow Solid[5]
Solubility Soluble in water (<1 mg/ml at 25°C), DMSO (1 mg/ml at 25°C), and ethanol (B145695) (<1 mg/ml at 25°C).[4] The solubility in PBS (pH 7.2) is approximately 0.5 mg/ml.[6][4][6]
Storage Conditions 2-8°C[1]

Mechanism of Action

As a member of the fluoroquinolone class of antibiotics, sarafloxacin's primary mechanism of action involves the inhibition of essential bacterial enzymes responsible for DNA replication and repair.[7][8] This targeted action disrupts bacterial cell division and ultimately leads to cell death.[1]

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Sarafloxacin targets two key type II topoisomerase enzymes:

  • DNA Gyrase: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary to relieve torsional strain during DNA replication and transcription.[1][9] In Gram-negative bacteria, DNA gyrase is the primary target of fluoroquinolones.

  • Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication.[10] It is the main target in many Gram-positive bacteria.

By forming a stable complex with these enzymes and the bacterial DNA, sarafloxacin traps the enzymes in the process of cleaving the DNA, preventing the subsequent re-ligation step. This leads to the accumulation of double-stranded DNA breaks, triggering a cascade of events that result in bacterial cell death.[2]

Sarafloxacin Mechanism of Action cluster_bacterium Bacterial Cell Sarafloxacin Sarafloxacin DNA_Gyrase DNA Gyrase (Gram-negative target) Sarafloxacin->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (Gram-positive target) Sarafloxacin->Topo_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables DS_Breaks Double-Strand DNA Breaks DNA_Gyrase->DS_Breaks Topo_IV->DNA_Replication Enables Topo_IV->DS_Breaks Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death Leads to In Vivo Efficacy Workflow cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_assessment Efficacy Assessment Acclimatization Acclimatization of Broiler Chickens Group_Assignment Assignment to Treatment Groups Acclimatization->Group_Assignment Infection E. coli Challenge (Air Sac Injection) Group_Assignment->Infection Treatment Sarafloxacin Administration (Drinking Water) Infection->Treatment Initiate treatment post-infection Monitoring 10-Day Monitoring Treatment->Monitoring Data_Collection Data Collection: - Mortality - ADG - FCR Monitoring->Data_Collection Post_Mortem Post-Mortem Lesion Scoring Data_Collection->Post_Mortem

References

Unraveling the Hydrated States of Sarafloxacin Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sarafloxacin (B1681457) hydrochloride, a fluoroquinolone antibiotic, can exist in various solid-state forms, including anhydrous and hydrated states. The degree of hydration can significantly influence the physicochemical properties of the active pharmaceutical ingredient (API), such as its stability, solubility, and bioavailability. This technical guide provides a comprehensive overview of the known hydrate (B1144303) forms of sarafloxacin hydrochloride, outlines key experimental protocols for their characterization, and presents a framework for understanding their properties.

Known Hydrate Forms of Sarafloxacin Hydrochloride

Current literature and chemical databases indicate the existence of at least two hydrated forms of sarafloxacin hydrochloride: a monohydrate and a trihydrate. The anhydrous form serves as the baseline for comparison. The fundamental properties of these forms are summarized below.

PropertySarafloxacin Hydrochloride (Anhydrous)Sarafloxacin Hydrochloride MonohydrateSarafloxacin Hydrochloride Trihydrate
Molecular Formula C₂₀H₁₇F₂N₃O₃ · HClC₂₀H₁₇F₂N₃O₃ · HCl · H₂OC₂₀H₁₇F₂N₃O₃ · HCl · 3H₂O
Molecular Weight ~421.83 g/mol [1][2][3][4][5][6]~439.85 g/mol ~475.87 g/mol [5][7][8]
Melting Point (°C) Decomposes >240 °C[1]>275 °C[9]Not Available
Appearance Pale yellow solid[1]Not AvailableNot Available

Characterization of Hydrate Forms: Experimental Protocols

A multi-technique approach is essential for the comprehensive characterization of the hydrate forms of sarafloxacin hydrochloride. The following are detailed methodologies for key experiments.

X-ray Powder Diffraction (XRPD)

XRPD is a powerful technique for distinguishing between different crystalline forms, including hydrates, based on their unique diffraction patterns.

Methodology:

  • Sample Preparation: A small amount of the sarafloxacin hydrochloride sample is gently ground to a fine powder using a mortar and pestle to ensure random orientation of the crystallites. The powder is then packed into a sample holder.

  • Instrumentation: A high-resolution X-ray powder diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is used.

  • Data Collection: The sample is scanned over a 2θ range of 5° to 40° with a step size of 0.02° and a scan speed of 1°/min.

  • Data Analysis: The resulting diffraction pattern is analyzed for the positions (2θ) and intensities of the diffraction peaks. These are compared between different batches and against known standards to identify the crystalline form.

Thermal Analysis (Thermogravimetric Analysis/Differential Scanning Calorimetry - TGA/DSC)

TGA and DSC provide information on the thermal stability and phase transitions of the material, including dehydration events.

Methodology:

  • Sample Preparation: Approximately 3-5 mg of the sample is accurately weighed into an aluminum pan.

  • Instrumentation: A simultaneous TGA/DSC instrument is used.

  • TGA Protocol: The sample is heated from ambient temperature to 300°C at a constant heating rate of 10°C/min under a nitrogen purge (flow rate of 50 mL/min). The weight loss as a function of temperature is recorded.

  • DSC Protocol: The sample is subjected to the same heating program as in TGA. The heat flow to or from the sample relative to a reference is measured.

  • Data Analysis: The TGA thermogram is analyzed for sharp weight losses, indicating dehydration. The temperature range and percentage of weight loss are calculated. The DSC thermogram is analyzed for endothermic or exothermic events, such as dehydration (endotherm) or solid-state phase transitions.

Vibrational Spectroscopy (FTIR and Raman)

FTIR and Raman spectroscopy are used to probe the molecular vibrations and can detect changes in the local environment of the water molecules and the API upon hydration.

Methodology (FTIR):

  • Sample Preparation: A small amount of the sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet.

  • Instrumentation: A Fourier-transform infrared spectrometer.

  • Data Collection: The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis: The spectrum is analyzed for characteristic peaks, particularly in the O-H stretching region (3000-3600 cm⁻¹) which is indicative of water of hydration.

Methodology (Raman):

  • Sample Preparation: A small amount of the sample is placed on a microscope slide.

  • Instrumentation: A Raman spectrometer with a laser excitation source (e.g., 785 nm).

  • Data Collection: Spectra are collected from multiple points on the sample to ensure homogeneity.

  • Data Analysis: The spectra are analyzed for shifts in vibrational modes, which can indicate different solid-state forms.

Illustrative Quantitative Data

While specific experimental data for the hydrate forms of sarafloxacin hydrochloride are not widely available in the public domain, the following tables represent the type of quantitative data that would be generated from the aforementioned analyses.

Table 2: Illustrative X-ray Powder Diffraction Peaks for Hypothetical Hydrate Forms

2θ Position (°) - Form ARelative Intensity (%)2θ Position (°) - Form BRelative Intensity (%)
8.51007.280
12.16510.5100
15.34014.855
18.97519.360
22.45023.145
25.88526.570

Table 3: Illustrative Thermal Analysis Data for a Hypothetical Trihydrate Form

TechniqueObservationTemperature Range (°C)Value
TGAWeight Loss (Dehydration Step 1)50-100~4% (corresponds to 1 mole of H₂O)
TGAWeight Loss (Dehydration Step 2)110-150~8% (corresponds to 2 moles of H₂O)
DSCEndotherm (Dehydration Step 1)Peak at ~85-
DSCEndotherm (Dehydration Step 2)Peak at ~130-
DSCExotherm (Decomposition)Onset >250-

Visualizing Experimental Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the logical flow of experiments for characterizing hydrate forms and the relationship between the analytical techniques.

Experimental_Workflow cluster_0 Initial Screening cluster_1 Structural Characterization cluster_2 Spectroscopic & Thermal Analysis cluster_3 Physicochemical Properties Sample_Preparation Prepare Sarafloxacin HCl under various humidity and temperature conditions Microscopy Hot-Stage Microscopy (HSM) Sample_Preparation->Microscopy Visual Inspection TGA_Screening Thermogravimetric Analysis (TGA) Sample_Preparation->TGA_Screening Identify potential hydrates XRPD X-ray Powder Diffraction (XRPD) TGA_Screening->XRPD Confirm crystallinity and identify new forms SCXRD Single Crystal X-ray Diffraction (SCXRD) XRPD->SCXRD For definitive structure solution DSC Differential Scanning Calorimetry (DSC) XRPD->DSC Correlate thermal events with structure FTIR_Raman FTIR & Raman Spectroscopy XRPD->FTIR_Raman Correlate spectra with structure Solubility Solubility Studies XRPD->Solubility Assess properties of identified forms Stability Stability Assessment Solubility->Stability

Fig. 1: Experimental workflow for hydrate screening and characterization.

Analytical_Techniques_Relationship cluster_Properties Measured Properties cluster_Techniques Analytical Techniques Hydrate_Form Hydrated Crystal Form Crystal_Structure Crystal Lattice Hydrate_Form->Crystal_Structure Thermal_Behavior Water Content & Phase Transitions Hydrate_Form->Thermal_Behavior Vibrational_Modes Molecular Vibrations Hydrate_Form->Vibrational_Modes XRPD XRPD Crystal_Structure->XRPD determines TGA_DSC TGA / DSC Thermal_Behavior->TGA_DSC determines Spectroscopy FTIR / Raman Vibrational_Modes->Spectroscopy determines XRPD->Crystal_Structure probes TGA_DSC->Thermal_Behavior probes Spectroscopy->Vibrational_Modes probes

Fig. 2: Relationship between hydrate properties and analytical techniques.

Conclusion

References

An In-depth Technical Guide: Sarafloxacin Hydrochloride Hydrate vs. Sarafloxacin Free Base

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of sarafloxacin (B1681457) hydrochloride hydrate (B1144303) and sarafloxacin free base, focusing on their core physicochemical properties, stability, and biological activity. The information is intended to support research, development, and formulation activities involving this fluoroquinolone antibiotic.

Introduction

Sarafloxacin is a broad-spectrum fluoroquinolone antibiotic with activity against a wide range of Gram-positive and Gram-negative bacteria.[1] It functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[1][2] In pharmaceutical development, the choice between using the free base or a salt form of an active pharmaceutical ingredient (API) is critical, as it can significantly impact the drug's solubility, stability, bioavailability, and manufacturability. This guide focuses on the differences between the sarafloxacin free base and its commonly used salt form, sarafloxacin hydrochloride hydrate.

Physicochemical Properties

The formation of a hydrochloride salt is a common strategy to enhance the aqueous solubility and dissolution rate of weakly basic drugs like sarafloxacin.[3] The addition of a hydrochloride moiety and the potential for hydration alters the molecule's fundamental physicochemical characteristics.

Data Presentation: Physicochemical Properties
PropertySarafloxacin Free BaseSarafloxacin Hydrochloride (Anhydrous)This compound (Trihydrate)Source(s)
Chemical Formula C₂₀H₁₇F₂N₃O₃C₂₀H₁₇F₂N₃O₃ · HClC₂₀H₁₇F₂N₃O₃ · HCl · 3H₂O[4][5][6]
Molecular Weight ( g/mol ) 385.37421.83475.87[4][5][6]
Appearance Off-white to pale beige solidPale yellow solidWhite to light yellow powder[7]
Melting Point (°C) 282-285>240 (decomposes)Not specified[7]
pKa (Strongest Acidic) 5.745.745.74[7]
pKa (Strongest Basic) 8.688.688.68[7]
Solubility

The conversion of a free base to a salt form generally aims to improve aqueous solubility, a critical factor for oral absorption.

This compound:

  • Water: Soluble.[7]

  • PBS (pH 7.2): Approximately 0.5 mg/mL.[8]

  • DMSO: Approximately 2 mg/mL.[8]

  • Dimethylformamide (DMF): Approximately 5 mg/mL.[8]

Sarafloxacin Free Base:

  • Aqueous Base: Slightly soluble.

  • Methanol: Slightly soluble.

Stability Profile

The stability of an API is crucial for determining its shelf-life and ensuring its safety and efficacy. Stability can be influenced by factors such as pH, light, and temperature.

While direct comparative stability studies between this compound and the free base are not detailed in the provided search results, general stability information for sarafloxacin indicates susceptibility to photodegradation.[9] Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[10]

Aqueous solutions of sarafloxacin hydrochloride are not recommended for storage for more than one day.[8]

Antimicrobial Activity

Both the free base and the salt form are expected to exhibit the same intrinsic antimicrobial activity, as the active moiety is the sarafloxacin molecule. The in vitro activity is typically measured by the Minimum Inhibitory Concentration (MIC).

While a direct comparison of the MIC values for the hydrochloride hydrate versus the free base was not found, sarafloxacin is known to be a potent antibiotic against a variety of pathogens.[2] It is as effective as other fluoroquinolones like ciprofloxacin (B1669076) and enrofloxacin (B1671348) against numerous bacterial strains.[2]

Pharmacokinetics and Bioavailability

The enhanced aqueous solubility of the hydrochloride salt is expected to lead to a faster dissolution rate in the gastrointestinal tract, which can potentially lead to improved and more consistent bioavailability compared to the free base.[3]

Studies on sarafloxacin have reported on its bioavailability, but a direct comparative study between the hydrochloride hydrate and the free base was not found in the search results.[5][11] The bioavailability of sarafloxacin can be influenced by the dosage form (e.g., solution vs. suspension).

Experimental Protocols

Determination of Equilibrium Solubility

A harmonized protocol for determining the equilibrium solubility of an API is crucial for Biopharmaceutics Classification System (BCS) based biowaivers. The following is a general procedure based on WHO guidelines.[12][13]

Objective: To determine the equilibrium solubility of this compound and sarafloxacin free base at different pH values (e.g., 1.2, 4.5, and 6.8) at 37 ± 1 °C.

Materials:

  • This compound and sarafloxacin free base API

  • Buffer solutions (pH 1.2, 4.5, 6.8)

  • Shake-flask or other suitable agitation apparatus

  • Constant temperature bath (37 ± 1 °C)

  • Syringe filters (e.g., 0.45 µm)

  • Validated analytical method (e.g., HPLC-UV)

Procedure:

  • Preparation: Add an excess amount of the API to a known volume of each buffer solution in triplicate.

  • Equilibration: Place the flasks in a shaker bath at 37 ± 1 °C and agitate for a predetermined time (e.g., 24 or 48 hours) to reach equilibrium.

  • Sample Collection: Withdraw an aliquot of the suspension.

  • Phase Separation: Separate the solid and liquid phases by centrifugation and/or filtration.

  • Quantification: Analyze the concentration of the dissolved API in the clear filtrate using a validated analytical method.

Stability-Indicating HPLC Method

A stability-indicating HPLC method is essential to separate and quantify the parent drug from its degradation products.[10]

Chromatographic Conditions (Example):

  • Column: µ-Bondapak C18 (3.9 mm x 300 mm), or equivalent.[14]

  • Mobile Phase: Acetonitrile:Methanol:2 mmol/L H₃PO₄ (pH 3.5 with triethylamine) = 30:5:65 (v/v/v).[14]

  • Flow Rate: 1.0 mL/min.[14]

  • Detection: UV at 278 nm.[15]

  • Column Temperature: 15°C.[15]

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of the sarafloxacin reference standard in the mobile phase.

  • Sample Preparation: Dilute samples from stability studies (forced degradation) with the mobile phase to a suitable concentration.

  • Analysis: Inject the standard and sample solutions into the HPLC system and quantify the amount of sarafloxacin.

In Vitro Dissolution Testing

In vitro dissolution testing is used to evaluate the release rate of the API from its dosage form.[16]

Apparatus: USP Apparatus 2 (Paddle Apparatus) is commonly used for tablets and capsules.

Dissolution Medium: Typically, aqueous buffers at different pH values (e.g., 1.2, 4.5, 6.8) are used to simulate the gastrointestinal tract.

Procedure:

  • Place the dosage form in the dissolution vessel containing the pre-warmed dissolution medium.

  • Rotate the paddle at a specified speed (e.g., 50 rpm).

  • Withdraw samples at predetermined time points.

  • Analyze the samples for the concentration of dissolved sarafloxacin using a suitable analytical method.

Mandatory Visualizations

G FreeBase Sarafloxacin Free Base C₂₀H₁₇F₂N₃O₃ MW: 385.37 g/mol HCl_Salt Sarafloxacin Hydrochloride C₂₀H₁₇F₂N₃O₃ · HCl MW: 421.83 g/mol FreeBase->HCl_Salt + HCl HCl_Salt->FreeBase - HCl (Neutralization) Hydrate This compound C₂₀H₁₇F₂N₃O₃ · HCl · xH₂O HCl_Salt->Hydrate + H₂O Hydrate->HCl_Salt - H₂O (Dehydration)

Caption: Relationship between Sarafloxacin Forms.

G start Start: Solubility Determination prepare Prepare Supersaturated Solutions (API in Buffers pH 1.2, 4.5, 6.8) start->prepare equilibrate Equilibrate at 37°C (e.g., 24h Shake-Flask) prepare->equilibrate separate Separate Solid and Liquid Phases (Centrifugation/Filtration) equilibrate->separate analyze Analyze Supernatant (Validated HPLC-UV Method) separate->analyze end End: Report Equilibrium Solubility analyze->end

Caption: Experimental Workflow for Solubility.

G cluster_replication Bacterial DNA Replication Cycle DNA_Gyrase DNA Gyrase (removes supercoils) Topoisomerase_IV Topoisomerase IV (deconcatenates daughter chromosomes) DNA_Gyrase->Topoisomerase_IV allows Replication DNA Replication Topoisomerase_IV->Replication enables completion Replication->DNA_Gyrase induces supercoiling Sarafloxacin Sarafloxacin Inhibition_Gyrase Inhibition Sarafloxacin->Inhibition_Gyrase Inhibition_TopoIV Inhibition Sarafloxacin->Inhibition_TopoIV Inhibition_Gyrase->DNA_Gyrase targets Cell_Death Bacterial Cell Death Inhibition_Gyrase->Cell_Death leads to Inhibition_TopoIV->Topoisomerase_IV targets Inhibition_TopoIV->Cell_Death leads to

Caption: Sarafloxacin Mechanism of Action.

Conclusion

The choice between this compound and sarafloxacin free base has significant implications for drug development. The hydrochloride hydrate form offers the advantage of enhanced aqueous solubility, which is expected to translate to improved dissolution and potentially better bioavailability. However, the stability of the hydrated salt form, particularly in solid dosage forms, needs to be carefully evaluated. The free base, while likely less soluble, may offer advantages in certain formulation types or have different stability characteristics. This guide provides a foundational understanding of the key differences and the experimental approaches required for a comprehensive evaluation, enabling researchers and drug development professionals to make informed decisions in the formulation and development of sarafloxacin-based products.

References

The Rise and Fall of Sarafloxacin: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarafloxacin (B1681457), a fluoroquinolone antibiotic, emerged from the intensive research and development efforts of the 1980s aimed at expanding the therapeutic arsenal (B13267) against bacterial infections. Developed by Abbott Laboratories, this synthetic chemotherapeutic agent showed significant promise, particularly in the veterinary field. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, antimicrobial spectrum, and pharmacokinetic profile of sarafloxacin. It also delves into the experimental protocols that defined its characterization and the resistance mechanisms that ultimately contributed to its withdrawal from the market, offering valuable insights for modern antibiotic research and development.

Discovery and Development

Sarafloxacin was developed as a third-generation fluoroquinolone antibiotic, an advancement from the earlier quinolones, characterized by the addition of a fluorine atom to the quinolone ring, which enhanced its antimicrobial activity and broadened its spectrum.[1] Initially intended for veterinary use, sarafloxacin hydrochloride received approval for controlling mortality associated with Escherichia coli in broiler chickens and growing turkeys.[1] It was marketed under the brand name SaraFlox® as a water-soluble powder and an injectable solution.[1]

However, the late 1990s and early 2000s saw growing concerns regarding the potential for fluoroquinolone use in poultry to contribute to the emergence of antibiotic-resistant bacteria in humans.[1] In response to these human food safety concerns raised by the U.S. Food and Drug Administration (FDA), Abbott Laboratories voluntarily requested the withdrawal of its new animal drug applications for sarafloxacin.[1] The FDA formally withdrew its approval on April 30, 2001, ceasing its clinical use.[1]

Chemical Synthesis

The synthesis of sarafloxacin involves a multi-step chemical process. The core of the most common synthetic route is the condensation of a substituted quinolone-3-carboxylic acid with piperazine.[1] Specifically, 7-chloro-6-fluoro-1-p-fluorophenyl-1,4-oxoquinoline-3-carboxylic acid is reacted with piperazine, followed by purification and salt formation to yield sarafloxacin hydrochloride.[1][2]

General Synthesis Pathway of Sarafloxacin cluster_0 Starting Materials cluster_1 Reaction cluster_2 Intermediate & Final Product Substituted Quinolone-3-Carboxylic Acid Substituted Quinolone-3-Carboxylic Acid Condensation Reaction Condensation Reaction Substituted Quinolone-3-Carboxylic Acid->Condensation Reaction Piperazine Piperazine Piperazine->Condensation Reaction Sarafloxacin Base Sarafloxacin Base Condensation Reaction->Sarafloxacin Base Purification Sarafloxacin Hydrochloride Sarafloxacin Hydrochloride Sarafloxacin Base->Sarafloxacin Hydrochloride Salt Formation

Core synthesis pathway of sarafloxacin.

Mechanism of Action

Sarafloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[3][4][5][6] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[7] By binding to these enzymes, sarafloxacin prevents the unwinding of double-stranded DNA, which is a necessary step for DNA replication, thereby inhibiting cell division and leading to bacterial cell death.[4][8]

Sarafloxacin Mechanism of Action Sarafloxacin Sarafloxacin DNA Gyrase (Topoisomerase II) DNA Gyrase (Topoisomerase II) Sarafloxacin->DNA Gyrase (Topoisomerase II) Inhibits Topoisomerase IV Topoisomerase IV Sarafloxacin->Topoisomerase IV Inhibits DNA Replication & Repair DNA Replication & Repair DNA Gyrase (Topoisomerase II)->DNA Replication & Repair Required for Topoisomerase IV->DNA Replication & Repair Required for Bacterial Cell Death Bacterial Cell Death DNA Replication & Repair->Bacterial Cell Death Disruption leads to Mechanisms of Sarafloxacin Resistance cluster_0 Resistance Mechanisms cluster_1 Sub-mechanisms Sarafloxacin Sarafloxacin Bacterial Cell Bacterial Cell Sarafloxacin->Bacterial Cell Enters Target Site Mutations Target Site Mutations Bacterial Cell->Target Site Mutations Leads to Reduced Intracellular Concentration Reduced Intracellular Concentration Bacterial Cell->Reduced Intracellular Concentration Leads to Plasmid-Mediated Resistance Plasmid-Mediated Resistance Bacterial Cell->Plasmid-Mediated Resistance Can acquire gyrA/parC mutations gyrA/parC mutations Target Site Mutations->gyrA/parC mutations Efflux Pumps Efflux Pumps Reduced Intracellular Concentration->Efflux Pumps Decreased Permeability Decreased Permeability Reduced Intracellular Concentration->Decreased Permeability qnr proteins qnr proteins Plasmid-Mediated Resistance->qnr proteins Broth Microdilution MIC Assay Workflow Prepare Sarafloxacin Stock Prepare Sarafloxacin Stock Serial Dilution in Microtiter Plate Serial Dilution in Microtiter Plate Prepare Sarafloxacin Stock->Serial Dilution in Microtiter Plate Prepare Bacterial Inoculum Prepare Bacterial Inoculum Inoculate Wells Inoculate Wells Prepare Bacterial Inoculum->Inoculate Wells Serial Dilution in Microtiter Plate->Inoculate Wells Incubate Plates Incubate Plates Inoculate Wells->Incubate Plates Read Results Read Results Incubate Plates->Read Results

References

In-Depth Technical Guide: Sarafloxacin Hydrochloride Hydrate and its Inhibition of Bacterial Topoisomerase IV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Role of Topoisomerase IV in Bacterial Replication

Bacterial topoisomerase IV is a type II topoisomerase essential for DNA replication and cell division.[3] Composed of two ParC and two ParE subunits, its primary function is the decatenation, or unlinking, of newly replicated daughter chromosomes.[3] This process is critical for the proper segregation of genetic material into daughter cells. Inhibition of topoisomerase IV leads to an accumulation of catenated chromosomes, ultimately resulting in the cessation of cell division and bacterial death. In many Gram-positive bacteria, topoisomerase IV is the primary target of fluoroquinolone antibiotics, while in Gram-negative bacteria, it is often the secondary target after DNA gyrase.[3]

Mechanism of Action: How Sarafloxacin (B1681457) Inhibits Topoisomerase IV

Sarafloxacin, like other fluoroquinolones, inhibits topoisomerase IV by stabilizing the covalent complex formed between the enzyme and DNA during the catalytic cycle.[1] This ternary complex, consisting of the drug, the enzyme, and the DNA, effectively traps the topoisomerase IV in a state where it has cleaved the DNA but is unable to re-ligate the strands.[1] This leads to an accumulation of double-strand breaks in the bacterial chromosome, which is a lethal event for the cell.[1]

The interaction is mediated by a water-metal ion bridge, where a magnesium ion coordinates with the fluoroquinolone and key amino acid residues within the ParC subunit of topoisomerase IV.[4] This stabilized cleavage complex obstructs the movement of replication forks and transcription machinery, triggering a cascade of events that culminate in bacterial cell death.

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cluster_0 Bacterial Cell cluster_1 Inhibition by Sarafloxacin Topoisomerase_IV Topoisomerase IV Catenated_DNA Catenated Daughter Chromosomes Topoisomerase_IV->Catenated_DNA Binds to Ternary_Complex Stabilized Ternary Complex (Topo IV-DNA-Sarafloxacin) Topoisomerase_IV->Ternary_Complex Decatenated_DNA Decatenated Chromosomes Catenated_DNA->Decatenated_DNA Decatenation Catenated_DNA->Ternary_Complex Cell_Division Cell Division Decatenated_DNA->Cell_Division Enables Sarafloxacin Sarafloxacin Hydrochloride Hydrate (B1144303) Sarafloxacin->Ternary_Complex Forms DS_Breaks Double-Strand DNA Breaks Ternary_Complex->DS_Breaks Leads to Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death Induces

Caption: Mechanism of Sarafloxacin Inhibition of Topoisomerase IV.

Quantitative Data: Comparative Analysis

While specific IC50 values for sarafloxacin hydrochloride hydrate against purified topoisomerase IV are not readily found in the reviewed literature, data for other fluoroquinolones provide a valuable benchmark for its expected potency. The 50% inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.

The following table summarizes the IC50 values for several fluoroquinolones against topoisomerase IV from Enterococcus faecalis. This data illustrates the typical range of inhibitory concentrations for this class of antibiotics against a Gram-positive bacterial enzyme.

FluoroquinoloneIC50 (µg/mL) for Topoisomerase IV from E. faecalis
Sitafloxacin1.42
Gatifloxacin4.24
Tosufloxacin3.89
Levofloxacin8.49
Ciprofloxacin9.30
Sparfloxacin19.1
Data sourced from a study on quinolone inhibitory activities against Enterococcus faecalis topoisomerase IV.[5]

It is important to note that IC50 values can vary depending on the bacterial species from which the enzyme is derived and the specific experimental conditions.

Experimental Protocols

The inhibitory activity of this compound against topoisomerase IV can be determined using several in vitro assays. The most common are the DNA decatenation assay and the DNA cleavage assay.

Topoisomerase IV Decatenation Assay

This assay measures the ability of topoisomerase IV to resolve catenated DNA networks, typically kinetoplast DNA (kDNA), into individual minicircles. The inhibition of this activity by sarafloxacin is quantified by measuring the decrease in the amount of decatenated DNA.

Materials:

  • Purified bacterial topoisomerase IV

  • Catenated kinetoplast DNA (kDNA)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 5 mM DTT, 1.5 mM ATP, 350 mM potassium glutamate, 0.05 mg/ml albumin)

  • This compound stock solution

  • Stop Solution/Loading Dye (containing SDS and a tracking dye)

  • Agarose (B213101) gel (0.8-1.0%)

  • Electrophoresis buffer (e.g., TBE or TAE)

  • DNA staining agent (e.g., ethidium (B1194527) bromide or SYBR Safe)

  • Gel imaging system

Procedure:

  • Reaction Setup: Prepare reaction mixtures containing assay buffer, kDNA, and varying concentrations of this compound. Include a no-drug control and a no-enzyme control.

  • Enzyme Addition: Initiate the reaction by adding a predetermined amount of topoisomerase IV to each reaction tube.

  • Incubation: Incubate the reactions at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reactions by adding the stop solution/loading dye.

  • Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the catenated kDNA from the decatenated minicircles.

  • Visualization and Quantification: Stain the gel with a DNA staining agent and visualize the DNA bands using a gel imaging system. Quantify the intensity of the decatenated DNA bands to determine the IC50 value of sarafloxacin.

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cluster_workflow Topoisomerase IV Decatenation Assay Workflow prep Prepare Reaction Mixes (Buffer, kDNA, Sarafloxacin) add_enzyme Add Topoisomerase IV prep->add_enzyme incubate Incubate at 37°C add_enzyme->incubate stop_reaction Stop Reaction (Add Stop Solution) incubate->stop_reaction electrophoresis Agarose Gel Electrophoresis stop_reaction->electrophoresis visualize Stain and Visualize Gel electrophoresis->visualize analyze Quantify Bands & Calculate IC50 visualize->analyze

Caption: Workflow for the Topoisomerase IV Decatenation Assay.

Topoisomerase IV-Mediated DNA Cleavage Assay

This assay detects the formation of the stabilized cleavage complex induced by sarafloxacin. The principle is that the drug traps the enzyme covalently bound to the DNA. Subsequent treatment with a denaturant and a protease results in double-strand breaks, which can be visualized as a conversion of supercoiled plasmid DNA to linear DNA.

Materials:

  • Purified bacterial topoisomerase IV

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Cleavage Buffer (similar to decatenation assay buffer, may lack ATP)

  • This compound stock solution

  • Sodium Dodecyl Sulfate (SDS) solution

  • Proteinase K

  • Stop Solution/Loading Dye

  • Agarose gel (0.8-1.0%)

  • Electrophoresis and imaging equipment as in the decatenation assay

Procedure:

  • Reaction Setup: Set up reaction mixtures containing cleavage buffer, supercoiled plasmid DNA, and various concentrations of this compound.

  • Enzyme Addition: Add topoisomerase IV to initiate the reaction.

  • Incubation: Incubate at 37°C for a specified time (e.g., 30 minutes) to allow for the formation of the cleavage complex.

  • Denaturation and Digestion: Add SDS to a final concentration of ~0.2% and proteinase K to ~0.1 mg/mL to denature the enzyme and digest the protein, respectively. Incubate further at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding the stop solution/loading dye.

  • Agarose Gel Electrophoresis: Load the samples onto an agarose gel to separate supercoiled, nicked, and linear DNA.

  • Visualization and Analysis: Stain the gel and visualize the DNA bands. An increase in the amount of linear DNA with increasing sarafloxacin concentration indicates the stabilization of the cleavage complex.

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cluster_workflow Topoisomerase IV DNA Cleavage Assay Workflow prep Prepare Reaction Mixes (Buffer, Plasmid DNA, Sarafloxacin) add_enzyme Add Topoisomerase IV prep->add_enzyme incubate Incubate at 37°C add_enzyme->incubate denature Add SDS and Proteinase K incubate->denature stop_reaction Stop Reaction denature->stop_reaction electrophoresis Agarose Gel Electrophoresis stop_reaction->electrophoresis analyze Analyze DNA Forms electrophoresis->analyze

Caption: Workflow for the Topoisomerase IV DNA Cleavage Assay.

Conclusion

This compound, as a member of the fluoroquinolone class of antibiotics, is understood to inhibit bacterial topoisomerase IV by stabilizing the enzyme-DNA cleavage complex, leading to bactericidal double-strand breaks.[1] While specific IC50 values for sarafloxacin are not widely published, the experimental protocols detailed in this guide provide a robust framework for determining its inhibitory potency. The comparative data from other fluoroquinolones suggest that sarafloxacin's activity against topoisomerase IV is likely to be in the low microgram per milliliter range. Further research to determine the precise IC50 values of sarafloxacin against topoisomerase IV from various bacterial species would be invaluable for a more complete understanding of its antibacterial profile and for the development of future antimicrobial strategies.

References

An In-depth Technical Guide to the Crystal Structure Analysis of Sarafloxacin Hydrochloride Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest available information, the specific single-crystal structure of sarafloxacin (B1681457) hydrochloride hydrate (B1144303) has not been publicly deposited in crystallographic databases such as the Cambridge Crystallographic Data Centre (CCDC). Therefore, this guide will provide a comprehensive overview of the established methodologies for determining the crystal structure of such a compound. To illustrate the expected data and its presentation, crystallographic information for the closely related fluoroquinolone, ciprofloxacin (B1669076) hydrochloride 1.34-hydrate, will be used as a representative example.

Introduction

Sarafloxacin, a fluoroquinolone antibiotic, is of significant interest in veterinary medicine. Its efficacy and physicochemical properties, such as solubility, stability, and bioavailability, are intrinsically linked to its solid-state structure. The hydrochloride hydrate form is often preferred for formulation due to its improved solubility and stability. A definitive crystal structure analysis via single-crystal X-ray diffraction provides precise atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions, such as hydrogen bonding. This information is crucial for understanding its chemical behavior, guiding formulation development, and for regulatory purposes.

This technical guide outlines the essential experimental protocols required for the crystal structure determination of a small molecule pharmaceutical compound like sarafloxacin hydrochloride hydrate.

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the growth of high-quality single crystals, followed by X-ray diffraction data collection and subsequent structure solution and refinement.

The primary requisite for single-crystal X-ray diffraction is the availability of a well-ordered single crystal of suitable size (typically 0.1-0.3 mm in all dimensions). Common crystallization techniques for pharmaceutical compounds include:

  • Slow Evaporation: A saturated solution of this compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature. The gradual increase in concentration leads to the formation of crystals.

  • Vapor Diffusion: This method involves placing a drop of the saturated this compound solution on a coverslip, which is then inverted and sealed over a reservoir containing a solvent in which the compound is less soluble (the precipitant). The slow diffusion of the precipitant vapor into the drop induces crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled. As the temperature decreases, the solubility of the compound reduces, leading to crystallization.

The choice of solvent is critical and often determined empirically. Common solvents for fluoroquinolones include water, ethanol, methanol, and mixtures thereof.

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The data collection process involves:

  • Crystal Screening and Unit Cell Determination: The crystal is exposed to the X-ray beam, and a series of diffraction images are collected to assess the crystal quality and to determine the unit cell parameters and crystal system.

  • Data Collection: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam. The intensities of the diffracted X-rays are measured by a detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

The collected diffraction data is processed to yield a set of structure factors, which are then used to solve the crystal structure.

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure.

  • Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This iterative process optimizes the atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

Illustrative Crystal Structure Data: Ciprofloxacin Hydrochloride 1.34-Hydrate

The following tables present the crystallographic data for ciprofloxacin hydrochloride 1.34-hydrate as a proxy for the type of information that would be obtained for this compound.[1][2][3][4]

Table 1: Crystal Data and Structure Refinement for Ciprofloxacin Hydrochloride 1.34-Hydrate [1][4]

ParameterValue
Empirical formulaC₁₇H₁₈FN₃O₃·HCl·1.34H₂O
Formula weight389.23
Temperature293(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 16.743(3) Å, α = 90°
b = 10.038(2) Å, β = 107.63(3)°
c = 12.083(2) Å, γ = 90°
Volume1937.6(7) ų
Z4
Density (calculated)1.334 Mg/m³
Absorption coefficient0.239 mm⁻¹
F(000)817
Crystal size0.40 x 0.30 x 0.20 mm
Theta range for data collection2.29 to 25.00°
Reflections collected3584
Independent reflections3394 [R(int) = 0.0216]
Final R indices [I>2sigma(I)]R1 = 0.0455, wR2 = 0.1189
R indices (all data)R1 = 0.0615, wR2 = 0.1293
Largest diff. peak and hole0.278 and -0.283 e.Å⁻³

Table 2: Selected Bond Lengths (Å) for Ciprofloxacin Hydrochloride 1.34-Hydrate [1]

BondLength (Å)BondLength (Å)
F(1)-C(6)1.363(2)N(1)-C(2)1.383(3)
N(1)-C(9)1.401(3)N(1)-C(11)1.468(3)
O(1)-C(4)1.226(3)O(2)-C(17)1.298(3)
O(3)-C(17)1.212(3)N(2)-C(7)1.378(3)

Table 3: Selected Bond Angles (°) for Ciprofloxacin Hydrochloride 1.34-Hydrate [1]

AtomsAngle (°)AtomsAngle (°)
C(2)-N(1)-C(9)119.5(2)C(2)-N(1)-C(11)119.9(2)
C(9)-N(1)-C(11)120.5(2)C(7)-N(2)-C(14)111.4(2)
C(7)-N(2)-C(15)112.0(2)C(14)-N(2)-C(15)109.9(2)
C(10)-C(3)-C(17)119.4(2)O(1)-C(4)-C(3)123.0(2)

Table 4: Hydrogen Bond Geometry (Å, °) for Ciprofloxacin Hydrochloride 1.34-Hydrate [1]

D-H···Ad(D-H)d(H···A)d(D···A)<(DHA)
N(3)-H(3A)···O(1)0.901.882.775(3)174.9
N(3)-H(3B)···O(W1)0.901.952.843(3)171.7
O(W1)-H(W1A)···Cl(1)0.852.373.213(2)172.1
O(W1)-H(W1B)···O(2)0.851.942.783(3)173.2

D = donor atom, A = acceptor atom

Visualization of Experimental Workflow

The general workflow for crystal structure analysis is depicted in the following diagram.

experimental_workflow cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Determination cluster_3 Final Output crystallization Crystallization of Sarafloxacin HCl Hydrate mounting Crystal Mounting crystallization->mounting xray Single-Crystal X-ray Diffraction Data Collection mounting->xray processing Data Processing and Reduction xray->processing solution Structure Solution (Direct/Patterson Methods) processing->solution refinement Structure Refinement (Least-Squares) solution->refinement analysis Crystallographic Data: - Unit Cell Parameters - Atomic Coordinates - Bond Lengths/Angles - Hydrogen Bonds refinement->analysis

General workflow for crystal structure analysis.

Conclusion

While the definitive crystal structure of this compound is not currently in the public domain, the methodologies for its determination are well-established. The process involves careful crystallization, precise X-ray diffraction data collection, and rigorous structure solution and refinement. The resulting crystallographic data, exemplified here by that of ciprofloxacin hydrochloride 1.34-hydrate, provides invaluable insights into the molecule's three-dimensional structure and intermolecular interactions. Such information is fundamental for the rational design of drug formulations with optimal physicochemical properties. It is anticipated that the crystal structure of this compound will be determined and made publicly available in the future, which will further aid in the comprehensive understanding and development of this important veterinary antibiotic.

References

Methodological & Application

Application Note and Protocol for the Quantification of Sarafloxacin Hydrochloride Hydrate using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sarafloxacin (B1681457) hydrochloride hydrate (B1144303) is a fluoroquinolone antibiotic used in veterinary medicine to treat bacterial infections.[1][2] The monitoring of its residues in various matrices such as poultry, fish, and plasma is crucial for ensuring food safety, regulatory compliance, and for pharmacokinetic studies.[1][2][3] This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of sarafloxacin hydrochloride hydrate. The described protocols are based on established and validated procedures, offering high sensitivity and reliability for researchers, scientists, and drug development professionals.[2]

Physicochemical Properties of Sarafloxacin

Understanding the physicochemical properties of sarafloxacin is essential for method development and accurate quantification. Sarafloxacin can exist in its free base form, as a hydrochloride salt, and in hydrated forms.[4] The specific form of the reference standard used is critical for accurate preparation of standard solutions.[4]

Compound NameChemical FormulaMolar Mass ( g/mol )Form
Sarafloxacin (Free Base)C₂₀H₁₇F₂N₃O₃385.4[4][5]Free Base
Sarafloxacin HydrochlorideC₂₀H₁₇F₂N₃O₃ • HCl~421.83[4][6]Anhydrous Salt
This compoundC₂₀H₂₀ClF₂N₃O₄439.8[7]Hydrated Salt
Sarafloxacin Hydrochloride TrihydrateC₂₀H₁₇F₂N₃O₃ • HCl • 3H₂O475.87[4]Hydrated Salt

HPLC Method for Quantification of Sarafloxacin

This section details a validated reversed-phase HPLC (RP-HPLC) method for the quantification of sarafloxacin. The method can be adapted for various sample matrices with appropriate sample preparation.

Chromatographic Conditions

Two primary detection methods are commonly used for sarafloxacin analysis: UV detection and Fluorescence detection. Fluorescence detection generally offers higher sensitivity.[1]

Table 1: HPLC Operating Conditions

ParameterCondition with UV DetectionCondition with Fluorescence Detection
Column C18 reversed-phase column (e.g., µ-Bondapak C18, 3.9 mm x 300 mm)[3][5][8]C18 reversed-phase column[1][2]
Mobile Phase Acetonitrile (B52724):Methanol:2 mmol/L Phosphoric Acid (pH 3.5 with triethylamine) (30:5:65, v/v/v)[3][5][8]Gradient elution with an organic phase (e.g., acetonitrile/methanol) and an aqueous buffer (e.g., 0.1% trifluoroacetic acid)[2] or Acetonitrile:2% Acetic Acid (15:85, v/v)[9]
Flow Rate 1.0 mL/min[1][3][8]1.0 mL/min[1]
Detection UV at 278 nm[3][5][8]Fluorescence[1][2]
Excitation Wavelength N/A278 nm[1] or 280 nm[2]
Emission Wavelength N/A450 nm[1] or >389 nm[2]
Column Temperature 15°C[3][8]Ambient or controlled (e.g., 35°C)[10]
Injection Volume 20 µL[3]20 µL
Method Validation Parameters

The analytical method should be validated for its performance characteristics.[2] The following table summarizes typical validation parameters for a sarafloxacin HPLC method.

Table 2: Method Validation Summary

ParameterTypical Result
Linearity (r²) > 0.997[1]
Linearity Range 0.0040 - 2.0 µg/mL[1]
Method Detection Limit (MDL) 1.4 ng/g (in fish tissue)[2]
Limit of Quantification (LOQ) 10 ng/g (in fish tissue)[2]
Recovery 85.7 - 93.5% (in fortified liver samples)[9]
Precision (%RSD) < 10%[1]

Experimental Protocols

Preparation of Standard Solutions

a. Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh a suitable amount of this compound reference standard, considering its purity and water content, and dissolve it in a mixture of acetonitrile and water (1:1, v/v) to obtain a final concentration of 1000 µg/mL.[2] Store this solution protected from light at 4°C.[2]

b. Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve a concentration range suitable for the calibration curve (e.g., 0.05 to 5 µg/mL).[3]

Sample Preparation

The sample preparation protocol will vary depending on the matrix. Below are examples for plasma and poultry tissue.

a. Plasma Samples [3]

  • To 500 µL of plasma in a centrifuge tube, add 50 µL of an internal standard solution (e.g., lomefloxacin, 10 µg/mL).

  • Add 1 mL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject 20 µL into the HPLC system.

b. Poultry Muscle Tissue [1][9]

  • Homogenize the chicken muscle tissue.[1]

  • Perform a bufferized solvent extraction using a mixture of 1% orthophosphoric acid-0.2 M MgCl₂ in water and acetonitrile.[1][9]

  • Use n-hexane partitioning for cleanup to remove lipids.[1][9]

  • Centrifuge to separate the layers.[1]

  • The aqueous layer can then be further processed or directly injected if clean enough.

Data Analysis and Quantification

A calibration curve is generated by plotting the peak area of the sarafloxacin standards against their known concentrations.[1] The concentration of sarafloxacin in the prepared sample is determined by comparing its peak area to the calibration curve.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard_Prep Standard Solution Preparation Calibration Calibration Curve Generation Standard_Prep->Calibration Sample_Prep Sample Preparation (Extraction & Cleanup) HPLC_Analysis HPLC Separation & Detection Sample_Prep->HPLC_Analysis Data_Processing Data Processing (Peak Integration) HPLC_Analysis->Data_Processing Data_Processing->Calibration Quantification Quantification of Sarafloxacin Data_Processing->Quantification Calibration->Quantification

Caption: Experimental workflow for Sarafloxacin quantification.

logical_relationship cluster_input Inputs cluster_process Analytical Process cluster_output Outputs Sample Sample Matrix (e.g., Plasma, Tissue) Method Validated HPLC Method (Chromatography & Detection) Sample->Method Reference Sarafloxacin Reference Standard Reference->Method Concentration Sarafloxacin Concentration (Quantitative Result) Method->Concentration Validation_Data Method Performance Data (Accuracy, Precision, etc.) Method->Validation_Data

Caption: Logical relationship of the analytical method components.

References

Application Notes and Protocols for the LC-MS/MS Analysis of Sarafloxacin Hydrochloride in Plasma Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarafloxacin (B1681457) hydrochloride is a fluoroquinolone antibiotic used in veterinary medicine. Its effective monitoring in plasma is crucial for pharmacokinetic studies, dose-response assessments, and ensuring food safety. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers a highly sensitive and specific method for the quantitative analysis of sarafloxacin in complex biological matrices like plasma. This document provides a detailed protocol and application notes for the analysis of sarafloxacin hydrochloride in plasma samples using LC-MS/MS.

Experimental Protocols

Materials and Reagents
  • Sarafloxacin hydrochloride reference standard

  • Internal standard (IS), e.g., ciprofloxacin-d8 (B20083) or other suitable fluoroquinolone analog

  • LC-MS/MS grade acetonitrile (B52724), methanol, and water

  • Formic acid (≥98%)

  • Control plasma (drug-free)

Instrumentation
  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system

  • A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • A C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)

Preparation of Standard and Quality Control (QC) Samples
  • Stock Solutions: Prepare a 1 mg/mL stock solution of sarafloxacin hydrochloride in methanol. Prepare a stock solution of the internal standard in a similar manner.

  • Working Standard Solutions: Serially dilute the sarafloxacin stock solution with 50:50 (v/v) acetonitrile:water to prepare working standard solutions at various concentrations.

  • Calibration Standards and QC Samples: Spike control plasma with the appropriate working standard solutions to create calibration standards covering the desired linear range (e.g., 2.5 to 100 ng/mL) and quality control samples at low, medium, and high concentrations.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample (standard, QC, or unknown), add 20 µL of the internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.

LC-MS/MS Conditions

Chromatographic Conditions

ParameterCondition
Column C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution Start with 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.

Mass Spectrometric Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 150°C
Desolvation Temperature 500°C
Capillary Voltage 3.0 kV

Quantitative Data Summary

The following tables summarize the expected performance characteristics of the LC-MS/MS method for the analysis of sarafloxacin in plasma.

Table 1: Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
Sarafloxacin (Quantifier) 386.13342.1User-optimized100
Sarafloxacin (Qualifier) 386.13299.1User-optimized100
Internal Standard (e.g., Ciprofloxacin-d8) 340.2296.2User-optimized100

Note: Collision energies should be optimized for the specific instrument being used to achieve maximum signal intensity.

Table 2: Method Validation Parameters

ParameterAcceptance CriteriaTypical Performance
Linearity (r²) ≥ 0.99> 0.995
Linear Range Dependent on study requirements2.5 - 100 ng/mL
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 102.5 ng/mL
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 10%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 12%
Accuracy (% Bias) Within ±15% (±20% at LLOQ)Within ±10%
Recovery (%) Consistent and reproducible> 85%
Matrix Effect Within acceptable limits (e.g., 85-115%)Minimal

Table 3: Example Precision and Accuracy Data

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV) (n=6)Inter-day Precision (%CV) (n=18)Intra-day Accuracy (% Bias) (n=6)Inter-day Accuracy (% Bias) (n=18)
LLOQ 2.58.511.2-5.2-3.8
Low 7.56.18.93.42.1
Medium 404.56.7-1.8-0.5
High 803.95.82.51.9

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma_sample Plasma Sample (100 µL) add_is Add Internal Standard (20 µL) plasma_sample->add_is protein_precipitation Protein Precipitation (300 µL Acetonitrile) add_is->protein_precipitation vortex Vortex (1 min) protein_precipitation->vortex centrifuge Centrifuge (12,000 rpm, 10 min) vortex->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer lc_injection Inject into LC-MS/MS supernatant_transfer->lc_injection chromatographic_separation Chromatographic Separation (C18 Column) lc_injection->chromatographic_separation mass_spectrometry Mass Spectrometry (MRM Mode) chromatographic_separation->mass_spectrometry peak_integration Peak Integration mass_spectrometry->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve quantification Quantify Sarafloxacin Concentration calibration_curve->quantification

Caption: Workflow for LC-MS/MS analysis of sarafloxacin in plasma.

signaling_pathway cluster_parent_ion Precursor Ion Selection (Q1) cluster_fragmentation Collision-Induced Dissociation (Q2) cluster_product_ions Product Ion Selection (Q3) sarafloxacin Sarafloxacin [M+H]+ (m/z 386.13) fragmentation Fragmentation sarafloxacin->fragmentation quantifier Quantifier Ion (m/z 342.1) fragmentation->quantifier qualifier Qualifier Ion (m/z 299.1) fragmentation->qualifier

Caption: MRM fragmentation pathway for sarafloxacin.

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Sarafloxacin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Sarafloxacin (B1681457) is a fluoroquinolone antibiotic developed for veterinary use, demonstrating broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, which are essential enzymes for DNA replication, repair, and recombination.[2][3] Determining the Minimum Inhibitory Concentration (MIC) is a fundamental in vitro method to quantify the effectiveness of an antimicrobial agent. The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism.[4][5] This document provides detailed protocols for the two most common methods for determining the MIC of sarafloxacin: broth microdilution and agar (B569324) dilution.[6][7]

Data Presentation

The following tables summarize the in vitro activity of sarafloxacin against various bacterial species and quality control (QC) strains. These values are essential for establishing baseline susceptibility and for designing experiments to study resistance development.

Table 1: In Vitro Minimum Inhibitory Concentration (MIC) of Sarafloxacin Against Various Bacterial Species

Bacterial SpeciesIsolate Type/StrainMIC Range (µg/mL)Testing Method
Escherichia coliATCC 259220.008 - 0.03Broth Microdilution
Escherichia coliAvian Pathogenic (O78)0.125 - 0.25Broth Microdilution
Escherichia coliColibacillosis Isolates (Susceptible)≤ 0.06Not Specified
Escherichia coliColibacillosis Isolates (Resistant)≥ 0.25Not Specified
Salmonella spp.Susceptible Strains0.25 - 0.5Not Specified
Staphylococcus aureusATCC 292130.06 - 0.25Broth Microdilution
Pseudomonas aeruginosaATCC 278530.12 - 1Broth Microdilution
Enterococcus faecalisATCC 292120.5 - 2Broth Microdilution
Bacteroides spp.Clinical Isolates0.5 - 2Not Specified
Fusobacterium spp.Clinical Isolates0.5 - 2Not Specified
Eubacterium spp.Clinical Isolates0.5 - 2Not Specified
Actinomyces spp.Clinical Isolates0.5 - 2Not Specified
Peptococcus spp.Clinical Isolates0.5 - 2Not Specified
Peptostreptococcus spp.Human Clinical IsolatesMIC₅₀ = 0.125Not Specified

Data compiled from multiple sources.[2][6][8][9]

Table 2: Quality Control (QC) Ranges for Sarafloxacin Susceptibility Testing

QC StrainATCC® No.MethodMIC Range (µg/mL)Zone Diameter (mm) (5 µg disk)
Escherichia coli25922Broth Microdilution0.008 - 0.0330 - 36
Staphylococcus aureus29213Broth Microdilution0.06 - 0.25-
Staphylococcus aureus25923Disk Diffusion-25 - 30
Pseudomonas aeruginosa27853Broth Microdilution0.12 - 123 - 29
Enterococcus faecalis29212Broth Microdilution0.5 - 2-

These ranges are consistent with historical standards from the National Committee for Clinical Laboratory Standards (NCCLS), the precursor to the Clinical and Laboratory Standards Institute (CLSI).[6][9]

Mechanism of Action

Sarafloxacin, like other fluoroquinolones, targets bacterial DNA synthesis. By inhibiting DNA gyrase in Gram-negative bacteria and topoisomerase IV in Gram-positive bacteria, it prevents the relaxation of supercoiled DNA and the separation of replicated daughter chromosomes, respectively. This disruption of essential DNA processes leads to a halt in cell division and ultimately results in bacterial cell death.[1][2][3]

G Sarafloxacin Sarafloxacin DNA_Gyrase DNA Gyrase (Topoisomerase II) Sarafloxacin->DNA_Gyrase inhibits Topoisomerase_IV Topoisomerase IV Sarafloxacin->Topoisomerase_IV inhibits DNA_Replication Bacterial DNA Replication DNA_Gyrase->DNA_Replication enables Topoisomerase_IV->DNA_Replication enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death inhibition leads to

Simplified signaling pathway of Fluoroquinolones.

Experimental Protocols

The following are detailed methodologies for determining the MIC of sarafloxacin. It is recommended to follow established guidelines from organizations such as the Clinical and Laboratory Standards Institute (CLSI) where applicable.[10]

Protocol 1: Broth Microdilution Method

This method involves testing a standardized bacterial inoculum against serial twofold dilutions of sarafloxacin in a liquid growth medium in a 96-well microtiter plate.[5][6]

G cluster_prep Preparation cluster_inoc Inoculation & Incubation cluster_read Reading Results A Prepare Sarafloxacin Stock Solution B Perform Serial Dilutions in 96-well Plate A->B D Inoculate Wells with Bacterial Suspension B->D C Prepare Standardized Bacterial Inoculum (0.5 McFarland) C->D E Incubate at 35-37°C for 16-20 hours D->E F Visually Inspect for Turbidity (Growth) E->F G Determine MIC: Lowest Concentration with No Visible Growth F->G

Workflow for Broth Microdilution MIC Testing.

Materials:

  • Sarafloxacin hydrochloride powder

  • Appropriate solvent (e.g., sterile deionized water, may require dropwise addition of 1N NaOH to aid dissolution)[2]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Standardized bacterial inoculum (0.5 McFarland standard)

  • Positive control (broth and inoculum, no antibiotic)

  • Negative control (broth only)

Procedure:

  • Preparation of Sarafloxacin Stock Solution:

    • Prepare a concentrated stock solution of sarafloxacin (e.g., 1280 µg/mL) by dissolving the powder in a suitable solvent.[2][6]

    • Use aseptic techniques. The solution can be filter-sterilized if necessary.[2]

  • Preparation of Bacterial Inoculum:

    • Select several isolated colonies of the test bacterium from an 18-24 hour agar plate.[6]

    • Suspend the colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[6]

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[2]

  • Serial Dilution in Microtiter Plate:

    • Dispense a fixed volume (e.g., 50 µL or 100 µL) of sterile CAMHB into each well of a 96-well microtiter plate.[2][6]

    • Add an equal volume of the sarafloxacin stock solution to the first well of each test row.

    • Perform serial twofold dilutions by transferring the same volume from the first well to the second, mixing thoroughly, and continuing this process across the plate.[2][11]

    • Discard the excess volume from the last well in the dilution series.[6]

  • Inoculation:

    • Add the prepared bacterial inoculum to each well (except the negative control well), bringing the total volume to its final amount (e.g., 100 µL or 200 µL).[2][6] This step also dilutes the antibiotic concentrations to their final test values.

  • Controls:

    • Include a positive control well (inoculum without antibiotic) and a negative control well (broth only) on each plate.[6]

  • Incubation:

    • Cover the microtiter plates and incubate at 35-37°C for 16-20 hours in ambient air.[6]

  • Interpretation of Results:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of sarafloxacin in which there is no visible growth.[4][6] A microplate reader can also be used to assess growth.[6]

Protocol 2: Agar Dilution Method

This method involves incorporating sarafloxacin into an agar medium, which is then inoculated with the test organism. It is considered a reference method for its accuracy and reproducibility.[5][7]

G cluster_prep Preparation cluster_inoc Inoculation & Incubation cluster_read Reading Results A Prepare Sarafloxacin Stock Solutions B Incorporate Sarafloxacin into Molten Agar at Various Concentrations A->B C Pour Plates and Allow to Solidify B->C E Spot Inoculate Agar Surface with Bacteria C->E D Prepare Standardized Bacterial Inoculum (0.5 McFarland) D->E F Incubate at 35°C for 16-20 hours E->F G Examine for Growth at Inoculation Spots F->G H Determine MIC: Lowest Concentration Preventing Growth G->H

Workflow for Agar Dilution MIC Testing.

Materials:

  • Sarafloxacin hydrochloride powder

  • Appropriate solvent

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Standardized bacterial inoculum (0.5 McFarland standard)

  • Inoculum-replicating apparatus (optional)

Procedure:

  • Preparation of Agar Plates:

    • Prepare a series of sarafloxacin stock solutions at different concentrations.[6]

    • Prepare molten Mueller-Hinton agar and cool to 45-50°C.[6]

    • Add a specific volume of each sarafloxacin stock solution to separate aliquots of the molten agar to create a range of final concentrations (typically in twofold dilutions).[7]

    • Pour the agar into sterile petri dishes and allow them to solidify.[6]

    • Include a control plate with no antibiotic.

  • Inoculum Preparation:

    • Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[6]

  • Inoculation:

    • Using an inoculum-replicating apparatus or a calibrated loop, spot a defined volume (typically 1 to 2 µL) of the inoculum onto the surface of each agar plate.[6] This allows for the testing of multiple isolates simultaneously.[7]

  • Incubation:

    • Allow the inoculum spots to dry completely before inverting the plates for incubation.[6]

    • Incubate the plates at 35°C for 16 to 20 hours in ambient air.[6]

  • Interpretation of Results:

    • The MIC is the lowest concentration of sarafloxacin that prevents the growth of a visible colony or more than one colony.[6] It has been noted that sarafloxacin agar dilution MIC results can be approximately one log2 dilution higher than those obtained by broth microdilution.[6][9]

References

Application Notes and Protocols for In Vitro Antibacterial Activity Testing of Sarafloxacin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro antibacterial activity testing of sarafloxacin (B1681457), a broad-spectrum fluoroquinolone antibiotic. This document includes detailed experimental protocols, a summary of quantitative data, and diagrams illustrating key pathways and workflows to support research and drug development in veterinary and microbiological fields.

Introduction

Sarafloxacin is a synthetic fluoroquinolone antibiotic that exhibits potent activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Its primary mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase (topoisomerase II) and topoisomerase IV.[3][4] These enzymes are critical for DNA replication, transcription, repair, and recombination, and their inhibition ultimately leads to bacterial cell death.[1][2] While sarafloxacin has been primarily used in veterinary medicine, particularly for poultry, it serves as a valuable compound in antimicrobial resistance research.[1][5]

Accurate and standardized in vitro testing is fundamental to determining the antibacterial potency of sarafloxacin, establishing its spectrum of activity, and monitoring for the development of resistance. The following sections detail the methodologies for key assays used to evaluate its efficacy.

Mechanism of Action

Sarafloxacin, like other fluoroquinolones, targets the bacterial DNA replication process. It forms a complex with DNA and the DNA gyrase or topoisomerase IV enzymes, preventing the re-ligation of the DNA strands after they have been cleaved for processes like supercoiling and decatenation. This leads to an accumulation of double-stranded DNA breaks, which is ultimately lethal to the bacterial cell.[6]

Simplified Mechanism of Action of Sarafloxacin Sarafloxacin Sarafloxacin DNA_Gyrase DNA Gyrase (Topoisomerase II) Sarafloxacin->DNA_Gyrase inhibits Topo_IV Topoisomerase IV Sarafloxacin->Topo_IV inhibits Bacterial_DNA Bacterial DNA Replication DNA_Gyrase->Bacterial_DNA enables Topo_IV->Bacterial_DNA enables Cell_Death Bacterial Cell Death Bacterial_DNA->Cell_Death inhibition leads to

Caption: Simplified signaling pathway of Sarafloxacin's mechanism of action.

Data Presentation: Quantitative Antibacterial Activity

The in vitro activity of sarafloxacin is quantitatively assessed primarily by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize the MIC values of sarafloxacin against various bacterial species and quality control strains.

Table 1: Minimum Inhibitory Concentrations (MICs) of Sarafloxacin against Quality Control Strains [1]

Bacterial StrainATCC NumberMIC Range (µg/mL)
Escherichia coli259220.008 - 0.03
Staphylococcus aureus292130.06 - 0.25
Pseudomonas aeruginosa278530.12 - 1
Enterococcus faecalis292120.5 - 2

Table 2: In Vitro Activity of Sarafloxacin against Various Bacterial Species [7][8][9]

Bacterial SpeciesIsolate TypeMIC Range (µg/mL)
Escherichia coli (Avian Pathogenic O78)Clinical Isolate0.125 - 0.25
Escherichia coli (Colibacillosis, Susceptible)Clinical Isolate≤ 0.06
Escherichia coli (Colibacillosis, Resistant)Clinical Isolate≥ 0.25
Bacteroides spp.Clinical Isolates0.5 - 2
Fusobacterium spp.Clinical Isolates0.5 - 2
Eubacterium spp.Clinical Isolates0.5 - 2
Actinomyces spp.Clinical Isolates0.5 - 2
Peptococcus spp.Clinical Isolates0.5 - 2
Peptostreptococcus spp.Human Clinical IsolatesMIC₅₀ = 0.125

Table 3: Minimum Bactericidal Concentration (MBC) of Sarafloxacin [8]

Bacterial SpeciesStrain/Isolate TypeMIC (µg/mL)MBC (µg/mL)
Escherichia coliAvian Pathogenic (O78)0.125 - 0.250.25

Experimental Protocols

Detailed methodologies for determining the in vitro antibacterial activity of sarafloxacin are provided below. These protocols are based on established standards from organizations such as the Clinical and Laboratory Standards Institute (CLSI).[7]

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.[8][10]

Materials:

  • Sarafloxacin hydrochloride powder

  • Appropriate solvent (e.g., sterile deionized water, DMSO)[8][9]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[7]

  • Sterile 96-well microtiter plates

  • Standardized bacterial inoculum (0.5 McFarland standard)

  • Positive control (broth and inoculum, no antibiotic)

  • Negative control (broth only)

Procedure:

  • Preparation of Sarafloxacin Stock Solution: Prepare a stock solution of sarafloxacin by dissolving the powder in a suitable solvent to a known high concentration (e.g., 1280 µg/mL). Sterilize the solution by membrane filtration if necessary.[7]

  • Preparation of Bacterial Inoculum: Select several isolated colonies of the test bacterium from an 18-24 hour agar (B569324) plate. Suspend the colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[7] Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.[8]

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the sarafloxacin stock solution in CAMHB to achieve the desired concentration range. The final volume in each well should be 100 µL.[8]

  • Inoculation: Add 100 µL of the standardized bacterial suspension to each well, resulting in a final volume of 200 µL per well.[8]

  • Controls: Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).[8]

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[8]

  • Interpretation of Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of sarafloxacin in which there is no visible growth.[7][8]

Workflow for Broth Microdilution MIC Testing cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock Prepare Sarafloxacin Stock Solution Dilution Perform Serial Dilutions in 96-well Plate Stock->Dilution Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Wells with Bacterial Suspension Inoculum->Inoculate Dilution->Inoculate Controls Include Growth and Sterility Controls Inoculate->Controls Incubate Incubate at 35°C for 16-20 hours Controls->Incubate Read Visually Inspect for Turbidity and Read MIC Incubate->Read

Caption: Workflow for Broth Microdilution MIC Testing.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[8][11] It is determined after an MIC test has been performed.

Procedure:

  • Perform MIC Test: First, determine the MIC of sarafloxacin using the broth microdilution method as described above.[8]

  • Subculturing: From the wells showing no visible growth in the MIC assay (the MIC well and at least two more concentrated wells), plate a standardized volume (e.g., 10-100 µL) onto Mueller-Hinton Agar (MHA) plates that do not contain any antimicrobial agent.[8]

  • Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.[8]

  • Determining MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of sarafloxacin that results in a 99.9% or greater reduction in the initial bacterial inoculum.[11][12]

Protocol 3: Time-Kill Kinetics Assay

This assay evaluates the rate at which an antimicrobial agent kills a bacterial population over time.[13]

Procedure:

  • Preparation: Prepare tubes with CAMHB containing various concentrations of sarafloxacin (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC). Also, include a growth control tube without the antibiotic.

  • Inoculation: Inoculate each tube with a standardized bacterial suspension to achieve a starting concentration of approximately 5 x 10⁵ CFU/mL.

  • Sampling: At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours) during incubation at 35 ± 2°C, withdraw an aliquot from each tube.[14]

  • Quantification: Perform serial dilutions of each aliquot and plate them onto MHA to determine the number of viable bacteria (CFU/mL).

  • Analysis: Plot the log₁₀ CFU/mL versus time for each sarafloxacin concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[13] Bacterial regrowth may be observed after an initial decline.[15]

Workflow for Time-Kill Kinetics Assay cluster_setup Setup cluster_sampling Sampling & Plating cluster_results Results Tubes Prepare Tubes with Sarafloxacin (at various MIC multiples) Inoculum Inoculate Tubes with Standardized Bacteria Tubes->Inoculum Incubate Incubate at 35°C Inoculum->Incubate Sample Withdraw Aliquots at Time Intervals (0-24h) Incubate->Sample Plate Perform Serial Dilutions and Plate on Agar Sample->Plate Count Incubate Plates and Count Colonies (CFU/mL) Plate->Count Plot Plot log10 CFU/mL vs. Time Count->Plot

Caption: Workflow for Time-Kill Kinetics Assay.

Conclusion

The protocols and data presented in these application notes provide a robust framework for the in vitro evaluation of sarafloxacin's antibacterial activity. Adherence to standardized methodologies is crucial for obtaining reproducible and comparable results, which are essential for both basic research and the development of effective antimicrobial strategies.

References

Application Notes and Protocols for Sarafloxacin Hydrochloride Hydrate in Animal Models of Infection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing sarafloxacin (B1681457) hydrochloride hydrate (B1144303) in preclinical animal models of bacterial infection. The following sections detail the in vivo efficacy, pharmacokinetic profiles, and established experimental protocols for this broad-spectrum fluoroquinolone antibiotic.

Sarafloxacin is effective against a range of Gram-positive and Gram-negative bacteria, making it a valuable compound in veterinary medicine and for research purposes.[1][2] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and cell division, ultimately leading to bacterial cell death.[1][3][4] This document summarizes key data from studies in poultry and swine to facilitate the design and execution of further research.

In Vivo Efficacy and Pharmacokinetics

Sarafloxacin has demonstrated significant efficacy in treating bacterial infections in various animal models. The following tables summarize the key pharmacokinetic parameters and the efficacy of sarafloxacin in controlling infections.

Table 1: Pharmacokinetic Parameters of Sarafloxacin in Animal Models

Animal ModelDosage and RouteCmax (µg/mL)Tmax (h)AUC (µg·h/mL)Elimination Half-life (t½β) (h)Bioavailability (F) (%)Reference
Broiler Chickens 10 mg/kg p.o.0.790.754.963.89 ± 1.1959.6 ± 13.8[5][6]
10 mg/kg i.v.---2.53 ± 0.82-[5]
10 mg/kg i.m.---6.81 ± 2.0472.1 ± 8.1[5]
Muscovy Ducks 10 mg/kg p.o.2.03 ± 0.730.44 ± 0.168.37 ± 0.29 (AUC₀₋₂₄)8.21 ± 0.6497.6[7][8]
10 mg/kg i.v.7.53 (initial)-8.57 ± 0.59 (AUC₀₋₂₄)6.11 ± 0.99-[7][8]
Pigs 5 mg/kg p.o.---7.20 ± 1.9242.6 ± 8.2[5][9]
5 mg/kg i.v.---3.37 ± 0.46-[5][9]
5 mg/kg i.m.---4.66 ± 1.3481.8 ± 9.8[5][9]

Table 2: Efficacy of Sarafloxacin in Broiler Chickens Experimentally Infected with E. coli O78

Treatment GroupDosageAdministrationMortality RateAverage Daily Gain (ADG)Feed Conversion Ratio (FCR)Reference
Uninfected Control --0%NormalNormal[10][11]
Infected Control --75%Significantly ReducedSignificantly Worsened[10][11]
Sarafloxacin (Exp. 1) 5 mg/kg/dayIn drinking water for 3 days27%Less than uninfected controls-[11][12]
Sarafloxacin (Exp. 2) 5 mg/kg/dayIn drinking water over 2 hoursSignificantly ReducedSignificantly ImprovedSignificantly Improved[11][12]
Sarafloxacin (Exp. 3) 5 mg/kg/dayWithin 2 hours of infection0%Similar to uninfected controlsSimilar to uninfected controls[11][12]
Sarafloxacin (Exp. 3) 10 mg/kg/dayWithin 2 hours of infection0%Similar to uninfected controlsSimilar to uninfected controls[11][12]

Table 3: Ex Vivo PK/PD Modeling of Sarafloxacin Against Avian Pathogenic E. coli O78 in Muscovy Ducks

PK/PD ParameterValue (h)
AUC₀₋₂₄/MIC for Bacteriostatic Action 25.4
AUC₀₋₂₄/MIC for Bactericidal Action 40.6
AUC₀₋₂₄/MIC for Bacterial Eradication 94.4

These values were determined using a sigmoid Emax model.[7][8][13]

Experimental Protocols

Detailed methodologies are crucial for reproducible in vivo studies. The following are established protocols for evaluating sarafloxacin in animal models.

Protocol 1: Efficacy Evaluation in an E. coli Challenge Model (Broiler Chickens)

This protocol is designed to assess the therapeutic efficacy of sarafloxacin against colibacillosis.

  • Animal Model:

    • Species: Broiler chickens.

    • Acclimatization: House day-old chicks under standard conditions with ad libitum access to feed and water for at least one week prior to the experiment.[6]

  • Experimental Groups:

    • Group 1: Challenged, untreated control.

    • Group 2: Challenged, sarafloxacin-treated.

    • Group 3: Unchallenged, untreated control.

  • Infection/Challenge:

    • At approximately 23-28 days of age, infect birds in the challenged groups.[6][12]

    • Administer a 0.5-1.0 mL suspension of a pathogenic E. coli strain (e.g., serotype O78) containing approximately 10⁸-10⁹ colony-forming units (CFU)/mL.[6][12]

    • The injection is typically administered into the left caudal thoracic air sac.[6][12]

  • Treatment Administration:

    • Administer sarafloxacin hydrochloride to the treated group via drinking water at a predetermined dose (e.g., 5-10 mg/kg body weight/day).[6][11]

    • Initiate treatment shortly after the challenge for optimal efficacy.[11][12]

    • Monitor water consumption to ensure accurate dosing.[6]

  • Data Collection:

    • Monitor and record daily mortality, body weight (for ADG calculation), and feed consumption (for FCR calculation) for 10 days post-infection.[6][11]

  • Endpoint Analysis:

    • Collect tissue samples for bacterial re-isolation to confirm the infection.[6]

Protocol 2: Pharmacokinetic Analysis of Sarafloxacin

This protocol outlines the steps for determining the pharmacokinetic profile of sarafloxacin in an animal model.

  • Animal Model:

    • Use healthy animals (e.g., broiler chickens, Muscovy ducks, pigs) and fast them overnight with free access to water.[6][7]

    • Animals should be free from any medication for at least two weeks prior to the study.[10]

  • Drug Administration:

    • Administer a single dose of sarafloxacin at a specified concentration (e.g., 10 mg/kg body weight).[5][7]

    • For oral administration (p.o.), deliver the dose directly into the crop via gavage to ensure accuracy.[6][7]

    • For intravenous (i.v.) administration, inject into a suitable vein (e.g., brachial vein).[7]

    • For intramuscular (i.m.) administration, inject into a major muscle mass.[5]

  • Sample Collection:

    • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration.

    • Harvest plasma or serum and store at -20°C or below until analysis.

  • Sample Analysis:

    • Determine the concentration of sarafloxacin in the samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[7]

  • Data Analysis:

    • Analyze the plasma concentration-time data using non-compartmental pharmacokinetic software to determine key parameters like Cmax, Tmax, AUC, and t½β.[7][8]

Visualizations

The following diagrams illustrate the mechanism of action of sarafloxacin and a typical experimental workflow.

cluster_bacterial_processes Normal Bacterial DNA Processes Sarafloxacin Sarafloxacin Hydrochloride Sarafloxacin->Inhibition1 Sarafloxacin->Inhibition2 DNA_Gyrase Bacterial DNA Gyrase (Topoisomerase II) DNA_Replication DNA Replication & Supercoiling Management DNA_Gyrase->DNA_Replication Relaxes positive supercoils Bacterial_Cell_Death Inhibition of DNA Synthesis & Bacterial Cell Death after_inhibition Topo_IV Bacterial Topoisomerase IV Chromosome_Segregation Chromosome Segregation Topo_IV->Chromosome_Segregation Decatenates daughter chromosomes Inhibition1->DNA_Gyrase Inhibition2->Topo_IV

Caption: Mechanism of action of Sarafloxacin targeting bacterial DNA gyrase and topoisomerase IV.

cluster_prep Phase 1: Preparation cluster_infection Phase 2: Infection & Treatment cluster_monitoring Phase 3: Data Collection cluster_analysis Phase 4: Endpoint Analysis Animal_Acclimatization Animal Acclimatization (e.g., Broiler Chicks) Group_Allocation Allocation into Experimental Groups Animal_Acclimatization->Group_Allocation Challenge Bacterial Challenge (e.g., E. coli O78) Group_Allocation->Challenge Treatment Sarafloxacin Administration (e.g., via Drinking Water) Challenge->Treatment Initiate Treatment Monitoring Daily Monitoring (10 days) - Mortality - Body Weight (ADG) - Feed Intake (FCR) Treatment->Monitoring Post_Mortem Post-Mortem Examination & Lesion Scoring Monitoring->Post_Mortem Bacterial_Reisolation Bacterial Re-isolation from Tissues Post_Mortem->Bacterial_Reisolation

Caption: Experimental workflow for evaluating the in vivo efficacy of Sarafloxacin.

References

Application Notes and Protocols for the Preparation of Sarafloxacin Hydrochloride Hydrate Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarafloxacin (B1681457) hydrochloride is a broad-spectrum fluoroquinolone antibiotic that acts by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[1][2][3][4][5] This mechanism of action makes it effective against a wide range of Gram-positive and Gram-negative bacteria.[1][5] In research and drug development, sarafloxacin hydrochloride is a valuable tool for studying antimicrobial resistance, evaluating new antibacterial agents, and as a reference compound in susceptibility testing.[1][2][3] This document provides detailed protocols for the preparation of sarafloxacin hydrochloride hydrate (B1144303) stock solutions for laboratory use.

Physicochemical Properties

A summary of the key physicochemical properties of sarafloxacin hydrochloride hydrate is presented in the table below. Understanding these properties is crucial for accurate stock solution preparation and storage.

PropertyValueReference
Chemical Formula C₂₀H₁₇F₂N₃O₃ · HCl · xH₂ON/A
Molecular Weight 421.83 g/mol (anhydrous basis)--INVALID-LINK--
475.87 g/mol (trihydrate)--INVALID-LINK--
CAS Number 91296-87-6--INVALID-LINK--
Appearance White to light yellow crystalline powder--INVALID-LINK--
Storage Temperature -20°C to 4°C--INVALID-LINK--; --INVALID-LINK--
Stability Stable as a solid for ≥4 years at -20°C. Aqueous solutions are not recommended for storage for more than one day. Stock solutions in organic solvents are stable for at least 1 month at -20°C and 1 year at -80°C.--INVALID-LINK--; --INVALID-LINK--

Solubility Data

The solubility of sarafloxacin hydrochloride in various solvents is critical for preparing stock solutions of desired concentrations.

SolventApproximate SolubilityReference
Dimethyl Sulfoxide (B87167) (DMSO)~2 mg/mL--INVALID-LINK--
Dimethylformamide (DMF)~5 mg/mL--INVALID-LINK--
Phosphate-Buffered Saline (PBS, pH 7.2)~0.5 mg/mL--INVALID-LINK--
WaterInsoluble or very slightly soluble--INVALID-LINK--
EthanolInsoluble or very slightly soluble--INVALID-LINK--

Experimental Protocols

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile, nuclease-free water

  • 0.1 N Sodium Hydroxide (NaOH), sterile

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile serological pipettes

  • Vortex mixer

  • Analytical balance

  • Weighing paper

  • Spatula

  • Sterile syringe filters (0.22 µm pore size)

  • Sterile syringes

  • Laminar flow hood or biological safety cabinet

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol 1: Preparation of a 10 mg/mL Stock Solution in DMSO

This protocol is suitable for preparing a concentrated stock solution for long-term storage, which can be further diluted in aqueous buffers for experiments.

  • Preparation: Perform all steps in a laminar flow hood or biological safety cabinet to maintain sterility.

  • Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 10 mL of a 10 mg/mL stock solution, weigh 100 mg of the powder.

  • Dissolution: Transfer the powder to a sterile conical tube. Add a small amount of anhydrous DMSO (e.g., 5 mL for a final volume of 10 mL) to the tube.

  • Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution.

  • Volume Adjustment: Once dissolved, add DMSO to reach the final desired volume (e.g., 10 mL). Mix thoroughly by vortexing.

  • Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm sterile syringe filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a 1 mg/mL Aqueous Stock Solution

This protocol is for preparing a ready-to-use aqueous stock solution. Due to the limited stability of sarafloxacin in aqueous solutions, it is recommended to prepare this solution fresh for each experiment.

  • Preparation: Work in a sterile environment as described in Protocol 1.

  • Weighing: Weigh the required amount of this compound. For 10 mL of a 1 mg/mL solution, weigh 10 mg.

  • Initial Dissolution: Transfer the powder to a sterile conical tube. Add a small volume of 0.1 N NaOH (e.g., 100-200 µL) to aid in dissolving the powder. Gently swirl the tube.

  • Dilution: Add sterile, nuclease-free water to the tube to bring the volume close to the final desired volume (e.g., 9.5 mL for a final volume of 10 mL).

  • Mixing: Vortex the solution until the powder is completely dissolved.

  • Volume and pH Adjustment: Adjust the final volume to 10 mL with sterile water. The pH of the final solution can be adjusted if necessary for the specific experimental requirements.

  • Sterilization: Filter the solution through a 0.22 µm sterile syringe filter into a sterile container.

  • Use: Use the freshly prepared aqueous solution immediately. Do not store for more than 24 hours at 2-8°C.

Mechanism of Action of Sarafloxacin

The following diagram illustrates the mechanism of action of sarafloxacin as a fluoroquinolone antibiotic, targeting bacterial DNA replication.

sarafloxacin_mechanism cluster_bacterium Bacterial Cell cluster_replication DNA Replication Process sarafloxacin Sarafloxacin cell_wall Cell Wall/ Membrane sarafloxacin->cell_wall Enters dna_gyrase DNA Gyrase (Topoisomerase II) sarafloxacin->dna_gyrase Inhibits topoisomerase_iv Topoisomerase IV sarafloxacin->topoisomerase_iv Inhibits supercoiled_dna Supercoiled DNA dna_gyrase->supercoiled_dna dna_replication DNA Replication decatenated_dna Decatenated Daughter DNA topoisomerase_iv->decatenated_dna relaxed_dna Relaxed DNA relaxed_dna->dna_gyrase Negative supercoiling supercoiled_dna->dna_replication catenated_dna Catenated Daughter DNA catenated_dna->topoisomerase_iv Decatenation dna_replication->catenated_dna cell_death Cell Death dna_replication->cell_death Disruption leads to

Caption: Mechanism of action of sarafloxacin in a bacterial cell.

Experimental Workflow for Stock Solution Preparation

The logical flow for preparing a sterile stock solution of this compound is outlined below.

workflow start Start weigh Weigh Sarafloxacin Hydrochloride Hydrate start->weigh choose_solvent Choose Solvent (e.g., DMSO or aqueous buffer) weigh->choose_solvent dissolve_dmso Dissolve in DMSO choose_solvent->dissolve_dmso Organic dissolve_aqueous Dissolve in Aqueous Buffer (with pH adjustment if needed) choose_solvent->dissolve_aqueous Aqueous vortex Vortex/Mix until fully dissolved dissolve_dmso->vortex dissolve_aqueous->vortex sterilize Sterile Filter (0.22 µm filter) vortex->sterilize aliquot Aliquot into sterile tubes sterilize->aliquot store Store at -20°C or -80°C (for DMSO stock) or Use Immediately (for aqueous) aliquot->store end End store->end

Caption: Workflow for preparing sarafloxacin hydrochloride stock solution.

References

Application Notes and Protocols: Sarafloxacin Hydrochloride Hydrate for Antimicrobial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarafloxacin (B1681457) hydrochloride hydrate (B1144303) is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Its primary mechanism of action involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[3][4] These enzymes are essential for DNA replication, transcription, repair, and recombination, and their inhibition ultimately leads to bacterial cell death.[1][2]

These application notes provide detailed protocols for performing antimicrobial susceptibility testing (AST) with sarafloxacin hydrochloride hydrate, a crucial process for determining bacterial susceptibility and resistance patterns. The provided methodologies are consistent with the standards set by the National Committee for Clinical Laboratory Standards (NCCLS), now the Clinical and Laboratory Standards Institute (CLSI).[5]

Physicochemical Properties

PropertyValueReference
CAS Number 91296-87-6[1][3]
Molecular Formula C₂₀H₁₇F₂N₃O₃ • HCl • 3H₂O[1]
Molecular Weight 475.87 g/mol [1][2]
Appearance White to light yellow powder[3]
Solubility Soluble in water.[3] Soluble in DMSO and dimethylformamide at approximately 2 mg/mL and 5 mg/mL, respectively.[6] Soluble in PBS (pH 7.2) at approximately 0.5 mg/mL.[6]
Storage Store at 2-8°C.[1][2]

Quantitative Antimicrobial Activity

The following tables summarize the in vitro activity of sarafloxacin against various bacterial strains. These values are essential for establishing baseline susceptibility and for designing experiments to study resistance development.

Table 1: Minimum Inhibitory Concentrations (MICs) of Sarafloxacin Hydrochloride against Quality Control Strains

Bacterial StrainATCC NumberMIC Range (µg/mL)
Escherichia coli259220.008 - 0.03[7][8]
Staphylococcus aureus292130.06 - 0.25[7][8]
Pseudomonas aeruginosa278530.12 - 1[7][8]
Enterococcus faecalis292120.5 - 2[7][8]

Table 2: MIC and Mutant Prevention Concentration (MPC) of Sarafloxacin Hydrochloride against a Pathogenic Bacterium

Bacterial SpeciesStrainMIC (µg/mL)MPC (µg/mL)
Escherichia coliO780.0625[7]1[7]

Mechanism of Action

Sarafloxacin, like other fluoroquinolones, targets bacterial DNA synthesis.[2] It specifically inhibits two essential enzymes: DNA gyrase and topoisomerase IV.[3][4] In Gram-negative bacteria, the primary target is DNA gyrase, while in Gram-positive bacteria, it is topoisomerase IV.[4] By binding to these enzymes, sarafloxacin prevents the relaxation of supercoiled DNA and the separation of replicated daughter DNA strands, respectively.[1][2] This disruption of DNA processes leads to a rapid bactericidal effect.[1]

cluster_bacterium Bacterial Cell Sarafloxacin Sarafloxacin DNA_Gyrase DNA Gyrase (Topoisomerase II) Sarafloxacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Sarafloxacin->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Transcription Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to Start Start Stock_Solution Prepare Sarafloxacin Stock Solution (1280 µg/mL) Start->Stock_Solution Plate_Prep Prepare 96-well Plate with CAMHB Stock_Solution->Plate_Prep Serial_Dilution Perform 2-fold Serial Dilutions of Sarafloxacin Plate_Prep->Serial_Dilution Inoculation Inoculate Wells with Bacterial Suspension Serial_Dilution->Inoculation Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland) Inoculum_Prep->Inoculation Incubation Incubate at 35°C for 16-20 hours Inoculation->Incubation Read_Results Read MIC (Lowest concentration with no growth) Incubation->Read_Results End End Read_Results->End

References

Quantitative Analysis of Sarafloxacin in Tissue Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarafloxacin (B1681457) is a fluoroquinolone antibiotic that has been used in veterinary medicine to treat bacterial infections in poultry and aquaculture.[1][2] The monitoring of sarafloxacin residues in edible tissues is crucial for ensuring food safety, preventing the development of antibiotic resistance, and complying with regulatory limits.[1][2] This document provides detailed application notes and protocols for the quantitative analysis of sarafloxacin in various tissue samples, including muscle, liver, and fish tissue. The methodologies covered include High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Fluorescence Detection (FLD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Comparative Analysis of Analytical Methods

The choice of an analytical method for sarafloxacin quantification depends on factors such as the required sensitivity, selectivity, sample throughput, and available instrumentation.[3] HPLC-FLD offers good sensitivity and is suitable for routine monitoring, while LC-MS/MS provides the highest specificity and sensitivity, making it an excellent confirmatory method.[3][4]

Quantitative Data Summary

The following tables summarize the performance characteristics of various analytical methods for the determination of sarafloxacin in different tissue types.

Table 1: HPLC-based Methods - Performance Data

Tissue TypeMethodLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery Rate (%)Reference
Poultry MuscleHPLC-FLD0.2 - 5 ng/g1 - 25 µg/kg63 - 95%[4]
Fish TissueHPLC-FLD1.4 ng/g10 ng/gNot Specified[4]

Table 2: LC-MS/MS-based Methods - Performance Data

Tissue TypeMethodLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery Rate (%)Reference
Poultry MuscleLC-MS/MS0.22 - 1.0 µg/kg0.4 - 2.0 µg/kg77.97 - 92.23%[4][5]
Black-Bone Silky Fowl MuscleLC-MS/MS1.0 µg/kg5.0 µg/kg93.53 - 99.18%[6]
Black-Bone Silky Fowl LiverLC-MS/MS1.0 µg/kg5.0 µg/kg102.46 - 108.47%[6]
Catfish TissueLC-MS/MSNot SpecifiedNot SpecifiedNot Specified[4][7]
Bovine LiverLC-MS/MSNot SpecifiedNot SpecifiedNot Specified[8]

Experimental Protocols

Protocol 1: Analysis of Sarafloxacin in Poultry Muscle using HPLC-FLD

This protocol is suitable for the routine monitoring of sarafloxacin residues in poultry muscle tissue and offers good sensitivity.[4]

1. Sample Preparation

  • Weigh 2 grams of homogenized chicken muscle tissue.[4]

  • Add a mixture of 1% orthophosphoric acid-0.2 M MgCl2 in water and acetonitrile (B52724) as the extraction solvent.[1]

  • Homogenize the sample.

  • Perform n-hexane partitioning and centrifugation for cleanup.[1]

  • The resulting extract is then ready for HPLC analysis.

2. Chromatographic Conditions

  • Column: Inertsil phenyl column.[4]

  • Mobile Phase: Isocratic elution with 2% acetic acid/acetonitrile (85:15, v/v).[4]

  • Flow Rate: 1.0 mL/min.

  • Detection: Fluorescence detector with excitation at 280 nm and emission at 444 nm.[4]

Protocol 2: Confirmatory Analysis of Sarafloxacin in Animal Tissues using LC-MS/MS

This protocol describes a highly specific and sensitive confirmatory method for the analysis of sarafloxacin residues using a QuEChERS-based sample preparation.[3]

1. Sample Preparation (QuEChERS-based)

  • Weigh a representative portion of the homogenized tissue sample.[3]

  • Add an extraction solvent, typically acetonitrile with additives like formic acid.[3]

  • Perform a salting-out liquid-liquid extraction by adding salts such as magnesium sulfate (B86663) and sodium chloride.

  • Centrifuge to separate the layers.

  • Clean up the supernatant using dispersive solid-phase extraction (dSPE) with sorbents like C18.[3]

2. LC-MS/MS Conditions

  • Chromatographic and mass spectrometric parameters should be optimized based on the specific instrument used. General guidance includes:

  • LC Column: A C18 reversed-phase column.

  • Mobile Phase: A gradient of water and acetonitrile, both containing a small percentage of formic acid to improve ionization.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions specific to sarafloxacin.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis start Homogenized Tissue Sample extraction Solvent Extraction (e.g., Acetonitrile) start->extraction cleanup Cleanup (SPE or dSPE) extraction->cleanup evaporation Evaporation & Reconstitution cleanup->evaporation hplc HPLC Separation (C18 Column) evaporation->hplc detection Detection (FLD or MS/MS) hplc->detection quantification Data Analysis & Quantification detection->quantification method_selection start Need to Analyze Sarafloxacin Residue? screening Screening large number of samples? start->screening confirmatory Confirmatory analysis needed? screening->confirmatory No elisa Use ELISA screening->elisa Yes hplc Use HPLC-FLD confirmatory->hplc No lcms Use LC-MS/MS confirmatory->lcms Yes positive Positive Result? elisa->positive positive->lcms Yes

References

Application Notes and Protocols: Sarafloxacin Hydrochloride Hydrate for Studying Antibiotic Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarafloxacin (B1681457) hydrochloride hydrate (B1144303) is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Its primary mechanism of action involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, which are essential enzymes for DNA replication, transcription, repair, and recombination.[1][3] This targeted action disrupts bacterial cell division, ultimately leading to cell death.[1]

Due to its efficacy, sarafloxacin has been utilized in veterinary medicine, particularly for treating infections in poultry.[1][4] In the field of antimicrobial resistance research, sarafloxacin hydrochloride serves as a valuable tool for studying the mechanisms of fluoroquinolone resistance, evaluating the efficacy of new antimicrobial agents, and investigating strategies to overcome resistance.[1][5]

Data Presentation: Quantitative Antimicrobial Activity

The following tables summarize the in vitro activity of sarafloxacin against various bacterial strains. These values are crucial for establishing baseline susceptibility and for designing experiments to study resistance development.

Table 1: Minimum Inhibitory Concentrations (MICs) of Sarafloxacin Hydrochloride against Quality Control Strains [1]

Bacterial StrainATCC NumberMIC Range (µg/mL)
Escherichia coli259220.008 - 0.03
Staphylococcus aureus292130.06 - 0.25
Pseudomonas aeruginosa278530.12 - 1
Enterococcus faecalis292120.5 - 2

Table 2: MIC and Mutant Prevention Concentration (MPC) of Sarafloxacin Hydrochloride against Pathogenic Bacteria [1]

Bacterial SpeciesStrainMIC (µg/mL)MPC (µg/mL)
Escherichia coliO780.06251
Salmonella Enteritidis

Signaling Pathways and Resistance Mechanisms

The primary mechanism of action of sarafloxacin and other fluoroquinolones is the inhibition of DNA gyrase and topoisomerase IV.[3][6] Resistance to sarafloxacin can develop through several mechanisms, primarily mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes, which encode the subunits of these enzymes.[7][8] Additionally, overexpression of efflux pumps, such as the AcrAB-TolC system in Salmonella, can actively remove the antibiotic from the bacterial cell, contributing to reduced susceptibility.[7][8]

cluster_cell Bacterial Cell cluster_resistance Resistance Mechanisms Sarafloxacin Sarafloxacin DNA_Gyrase DNA Gyrase (gyrA) Sarafloxacin->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (parC) Sarafloxacin->Topo_IV Inhibits DNA Bacterial DNA DNA_Gyrase->DNA Supercoiling Replication DNA Replication & Repair DNA_Gyrase->Replication Topo_IV->DNA Decatenation Topo_IV->Replication DNA->Replication Cell_Death Cell Death Replication->Cell_Death QRDR_Mutation QRDR Mutations (gyrA, parC) QRDR_Mutation->DNA_Gyrase Alters target QRDR_Mutation->Topo_IV Alters target Efflux_Pump Efflux Pump Overexpression Efflux_Pump->Sarafloxacin Expels drug Reduced_Uptake Reduced Uptake (Porin loss) Reduced_Uptake->Sarafloxacin Blocks entry

Figure 1: Mechanism of action of sarafloxacin and bacterial resistance pathways.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.

Materials:

  • Sarafloxacin hydrochloride hydrate

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35 ± 2°C)

Procedure:

  • Preparation of Sarafloxacin Stock Solution: Prepare a stock solution of sarafloxacin hydrochloride in a suitable solvent (e.g., sterile deionized water with the dropwise addition of 1N NaOH to aid dissolution) at a concentration of 1280 µg/mL.[1] Filter-sterilize the solution.

  • Preparation of Microtiter Plates: Add 100 µL of sterile CAMHB to all wells of a 96-well plate.[1] Add 100 µL of the sarafloxacin stock solution to the first column of wells.[1] Perform serial twofold dilutions across the plate.

  • Preparation of Bacterial Inoculum: Adjust the turbidity of a bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add 10 µL of the standardized bacterial inoculum to each well (except for sterility control wells).[1]

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[1]

  • Reading Results: The MIC is the lowest concentration of sarafloxacin hydrochloride that completely inhibits visible bacterial growth.[1]

Determination of Mutant Prevention Concentration (MPC)

The MPC is the lowest antibiotic concentration that prevents the growth of a large bacterial population (≥10¹⁰ CFU), thereby estimating the concentration required to block the emergence of first-step resistant mutants.[1]

Materials:

  • This compound

  • Mueller-Hinton agar (B569324) (MHA) plates

  • Bacterial culture grown to a high density (≥10¹⁰ CFU/mL)

  • Spectrophotometer

  • Incubator (35 ± 2°C)

Procedure:

  • Preparation of Sarafloxacin Agar Plates: Prepare a series of MHA plates containing twofold serial dilutions of sarafloxacin hydrochloride.

  • Preparation of High-Density Inoculum: Grow a bacterial culture overnight and concentrate the cells by centrifugation to achieve a density of ≥10¹⁰ CFU/mL.

  • Inoculation: Apply a known volume (e.g., 100 µL) of the high-density inoculum onto the surface of each sarafloxacin-containing agar plate and a control plate (no antibiotic).[1] Spread the inoculum evenly.

  • Incubation: Incubate the plates at 35 ± 2°C for 24-48 hours.[1]

  • Reading Results: The MPC is the lowest concentration of sarafloxacin hydrochloride that completely prevents bacterial colony formation.[1]

cluster_mic MIC Determination cluster_mpc MPC Determination A1 Prepare Sarafloxacin Stock Solution A2 Serial Dilutions in 96-well Plate A1->A2 A4 Inoculate Wells A2->A4 A3 Prepare Bacterial Inoculum (0.5 McFarland) A3->A4 A5 Incubate 16-20h A4->A5 A6 Read MIC (Lowest concentration with no growth) A5->A6 B1 Prepare Sarafloxacin Agar Plates B3 Inoculate Plates B1->B3 B2 Prepare High-Density Inoculum (≥10¹⁰ CFU/mL) B2->B3 B4 Incubate 24-48h B3->B4 B5 Read MPC (Lowest concentration with no colonies) B4->B5

Figure 2: Experimental workflows for MIC and MPC determination.

Analysis of Target Gene Mutations (gyrA and parC)

Mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes are a primary mechanism of fluoroquinolone resistance.[1][7]

Materials:

  • Sarafloxacin-resistant and -susceptible bacterial isolates

  • DNA extraction kit

  • Primers specific for the QRDRs of gyrA and parC

  • PCR reagents (Taq polymerase, dNTPs, buffer)

  • Thermal cycler

  • Gel electrophoresis equipment

  • DNA sequencing service

Procedure:

  • DNA Extraction: Extract genomic DNA from both sarafloxacin-resistant and -susceptible bacterial isolates.[1]

  • PCR Amplification: Amplify the QRDRs of the gyrA and parC genes using PCR with specific primers.[1]

  • Gel Electrophoresis: Confirm the successful amplification of the target DNA fragments by running the PCR products on an agarose (B213101) gel.[1]

  • DNA Sequencing: Purify the PCR products and send them for Sanger sequencing.[1]

  • Sequence Analysis: Align the nucleotide sequences from the resistant isolates with those from the susceptible (wild-type) isolate to identify mutations.[1]

Evaluation of Efflux Pump Contribution

This protocol assesses the contribution of efflux pumps to sarafloxacin resistance by measuring the change in MIC in the presence of an efflux pump inhibitor (EPI).

Materials:

  • As per MIC determination protocol

  • Efflux pump inhibitor (e.g., CCCP, reserpine)

Procedure:

  • Perform the broth microdilution MIC assay as described above.

  • In parallel, perform a second MIC assay that includes a sub-inhibitory concentration of an EPI in all wells.

  • A significant reduction (e.g., four-fold or greater) in the MIC in the presence of the EPI suggests that efflux pumps contribute to sarafloxacin resistance.

Conclusion

This compound is a valuable research tool for investigating the mechanisms of fluoroquinolone resistance. The protocols outlined in this document provide a framework for assessing the in vitro activity of sarafloxacin and for identifying and characterizing resistance mechanisms in bacteria. This information is critical for the development of new antimicrobial agents and strategies to combat the growing threat of antibiotic resistance.

References

Troubleshooting & Optimization

Technical Support Center: Sarafloxacin Hydrochloride Hydrate Solution Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for sarafloxacin (B1681457) hydrochloride hydrate (B1144303). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of sarafloxacin solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of sarafloxacin hydrochloride hydrate in solution?

A1: The stability of sarafloxacin in solution is primarily affected by three main factors:

  • Exposure to Light: Sarafloxacin is known to be susceptible to photodegradation. It is crucial to protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[1]

  • pH of the Solution: The rate of photodegradation of sarafloxacin is pH-dependent, with an increased rate of degradation observed at higher pH values.[2][3] The absorption and emission properties of sarafloxacin are also influenced by pH.[2][4]

  • Presence of Oxidizing Agents: The piperazine (B1678402) ring in the sarafloxacin molecule is susceptible to oxidative degradation.[1][5][6] Contact with strong oxidizing agents should be avoided unless it is part of a controlled degradation study.[1]

Q2: What are the known degradation products of sarafloxacin?

A2: The primary degradation pathway for sarafloxacin involves the oxidative degradation of the piperazinyl substituent.[1][5] Key identified degradation products include:

  • 3'-oxo-sarafloxacin[1][5]

  • An ethylene (B1197577) diamine-substituted quinolone[5]

  • An aminoquinolone[5] Other potential degradation pathways include decarboxylation and defluorination.[1][3] Biodegradation studies have shown the formation of at least six quantifiable biotransformation products.[5][7]

Q3: What are the recommended storage conditions for this compound solutions?

A3: For optimal stability, it is highly recommended to prepare aqueous solutions of sarafloxacin fresh before each use.[2][8] If short-term storage is necessary, aqueous solutions should not be stored for more than one day and should be kept in the dark at a low temperature (e.g., 2-8 °C).[2] For organic stock solutions, such as those prepared in DMSO or DMF, it is recommended to store them in aliquots in amber vials at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles and light exposure.[8][9]

Q4: What are the best solvents for preparing sarafloxacin stock solutions?

A4: Sarafloxacin hydrochloride has good solubility in organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[10] The approximate solubilities are 2 mg/mL in DMSO and 5 mg/mL in DMF.[10] For aqueous solutions, the crystalline solid can be dissolved directly in aqueous buffers. Its solubility in PBS (pH 7.2) is approximately 0.5 mg/mL.[2][10]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Yellowing of the solution. This is a common sign of degradation, most likely due to photodegradation.[8]1. Immediately protect the solution from light by using an amber vial or wrapping the container in aluminum foil. 2. It is best to discard the discolored solution and prepare a fresh one, ensuring it is protected from light.[8]
Appearance of unexpected peaks in HPLC analysis. These new peaks are likely degradation products.[1]1. Confirm that the analytical method is stability-indicating, meaning it can resolve the parent drug from its degradation products. 2. To identify the unknown peaks, a forced degradation study coupled with mass spectrometry (LC-MS/MS) is recommended.[1]
Precipitate formation in a refrigerated organic stock solution (e.g., in acetonitrile). This is more likely a solubility issue rather than degradation, as the solubility of sarafloxacin can decrease at lower temperatures.[8]1. Allow the solution to warm to room temperature. 2. Gently vortex or sonicate the solution to see if the precipitate redissolves. If it does, the potency should be unaffected.[8]
Decreased concentration of sarafloxacin in solution over a short period. This indicates instability under the current storage or experimental conditions. Accelerated degradation can be caused by light exposure, non-optimal pH, or the presence of oxidizing contaminants.[2]1. Verify that the solution is stored in a dark, cool place. 2. Measure the pH of the solution; a high pH can accelerate photodegradation.[2] 3. Use high-purity solvents and water to prepare solutions to minimize contaminants.

Quantitative Data on Sarafloxacin Stability

The following tables summarize quantitative data related to the stability of this compound solutions.

Table 1: Photodegradation Kinetics of Sarafloxacin in Aqueous Solution [6]

pHRate Constant (k) (h⁻¹)Half-life (t½) (h)
5.00.154.62
7.00.252.77
8.00.262.67
9.00.203.47

Table 2: Solubility of Sarafloxacin Hydrochloride [10]

SolventApproximate Solubility
Dimethyl Sulfoxide (DMSO)2 mg/mL
Dimethylformamide (DMF)5 mg/mL
PBS (pH 7.2)0.5 mg/mL

Experimental Protocols

Protocol 1: Forced Degradation Studies

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[6] A typical approach involves subjecting a 1 mg/mL stock solution of sarafloxacin to the following stress conditions:

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1 M HCl. Reflux at 80°C for 8 hours. Cool and neutralize with 1 M NaOH before HPLC analysis.[6]

  • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1 M NaOH. Reflux at 80°C for 8 hours. Cool and neutralize with 1 M HCl before HPLC analysis.[6]

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 30% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours, protected from light, before HPLC analysis.[6]

  • Thermal Degradation: Expose the solid powder to dry heat at 105°C for 24 hours in an oven. Also, reflux a 1 mg/mL solution at 80°C for 8 hours.[6]

  • Photolytic Degradation: Expose a 1 mg/mL solution to direct sunlight for 8 hours. A control sample should be kept in the dark under the same conditions for comparison.[6]

Protocol 2: Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is crucial for accurately quantifying sarafloxacin in the presence of its degradation products. The following is a general method that should be optimized and validated for your specific application:

  • HPLC System: An isocratic pumping system with a UV-Vis detector.[8]

  • Column: µ-Bondapak C18 (3.9 mm x 300 mm), or equivalent.[2][8]

  • Mobile Phase: Acetonitrile : Methanol : 2 mmol/L H₃PO₄ (pH 3.5 with triethylamine) = 30:5:65 (v/v/v).[8]

  • Flow Rate: 1.0 mL/min.[2][8]

  • Detection Wavelength: 278 nm.[2][8]

  • Column Temperature: 15°C.[2][8]

  • Injection Volume: 20 µL.[8]

Visualizations

G Sarafloxacin Degradation Pathways Sarafloxacin Sarafloxacin Photodegradation Photodegradation Sarafloxacin->Photodegradation Light Oxidative_Degradation Oxidative_Degradation Sarafloxacin->Oxidative_Degradation Oxidizing Agents Hydrolysis Hydrolysis Sarafloxacin->Hydrolysis Acid/Base Decarboxylation Decarboxylation Photodegradation->Decarboxylation Defluorination Defluorination Photodegradation->Defluorination Piperazine_Ring_Transformation Piperazine_Ring_Transformation Photodegradation->Piperazine_Ring_Transformation Oxo_Sarafloxacin 3'-oxo-sarafloxacin Oxidative_Degradation->Oxo_Sarafloxacin Ethylene_Diamine_Quinolone Ethylene diamine-substituted quinolone Oxo_Sarafloxacin->Ethylene_Diamine_Quinolone Aminoquinolone Aminoquinolone Ethylene_Diamine_Quinolone->Aminoquinolone

Generalized degradation pathways for sarafloxacin.

G Experimental Workflow for Forced Degradation Studies cluster_prep Sample Preparation cluster_stress Forced Degradation (Stress Conditions) cluster_analysis Analysis Stock_Solution Sarafloxacin Stock Solution (e.g., 1 mg/mL) Acid Acid Hydrolysis (e.g., 1M HCl, 80°C, 8h) Stock_Solution->Acid Base Base Hydrolysis (e.g., 1M NaOH, 80°C, 8h) Stock_Solution->Base Oxidation Oxidative Degradation (e.g., 30% H2O2, RT, 24h) Stock_Solution->Oxidation Thermal Thermal Degradation (e.g., 105°C solid, 80°C solution) Stock_Solution->Thermal Photolytic Photolytic Degradation (e.g., Sunlight, 8h) Stock_Solution->Photolytic HPLC_Analysis Stability-Indicating HPLC Analysis Acid->HPLC_Analysis Base->HPLC_Analysis Oxidation->HPLC_Analysis Thermal->HPLC_Analysis Photolytic->HPLC_Analysis

Workflow for sarafloxacin forced degradation studies.

References

Technical Support Center: Optimizing Sarafloxacin Hydrochloride Hydrate Dosage for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective in vitro use of sarafloxacin (B1681457) hydrochloride hydrate (B1144303). The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to address specific issues you might encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for sarafloxacin hydrochloride hydrate?

A1: Sarafloxacin is a fluoroquinolone antibiotic that functions by inhibiting two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[1][2] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination. By stabilizing the complex between these enzymes and DNA, sarafloxacin induces double-strand breaks in the bacterial chromosome, ultimately leading to bacterial cell death.

Q2: What is the recommended solvent and storage condition for this compound stock solutions?

A2: this compound is soluble in water, Dimethyl Sulfoxide (DMSO), and Dimethylformamide (DMF). For microbiological assays, sterile deionized water is a suitable solvent. Stock solutions should be prepared fresh whenever possible. If short-term storage is necessary, store aliquots protected from light at -20°C or -80°C to minimize degradation. It is important to use high-purity, anhydrous solvents to prevent oxidative degradation.

Q3: At what concentration range should I test this compound for antimicrobial activity?

A3: The effective concentration of sarafloxacin can vary significantly depending on the bacterial species. Based on Minimum Inhibitory Concentration (MIC) data, a starting range of 0.008 µg/mL to 32 µg/mL is recommended for initial screening against a broad range of bacteria. Refer to the MIC data table below for more specific ranges for different bacteria.

Q4: Is this compound cytotoxic to mammalian cells?

A4: Yes, like many antibiotics, sarafloxacin can exhibit cytotoxicity at higher concentrations. It is crucial to determine the cytotoxic profile of sarafloxacin in your specific cell line to differentiate between antimicrobial effects and general cytotoxicity. An IC50 value of 0.96 µg/L has been reported, but the specific cell line and conditions were not detailed.[3] Therefore, it is highly recommended to perform a cytotoxicity assay, such as the MTT assay, for your experimental system.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or no antimicrobial activity Degradation of sarafloxacin: The compound is sensitive to light and can degrade in certain solvents like DMSO over time.Prepare fresh stock solutions for each experiment. Store the solid compound and solutions protected from light. Use high-purity, anhydrous solvents.
Incorrect dosage range: The concentrations tested may be too low for the target bacterium.Refer to the provided MIC tables for guidance on effective concentration ranges. Perform a dose-response experiment with a wider concentration range.
Bacterial resistance: The bacterial strain being tested may have inherent or acquired resistance to fluoroquinolones.Verify the susceptibility of your bacterial strain using a control fluoroquinolone antibiotic.
High background in cytotoxicity assays Precipitation of sarafloxacin: The compound may precipitate in the culture medium, especially at high concentrations.Check the solubility of sarafloxacin in your specific cell culture medium. Consider preparing a more dilute stock solution or using a different solvent system if compatible with your cells.
Contamination: Bacterial or fungal contamination can interfere with the assay readings.Ensure aseptic techniques are followed throughout the experiment. Regularly check cell cultures for contamination.
Difficulty dissolving this compound Low solubility in the chosen solvent: The concentration may be too high for the solvent's capacity.Refer to the solubility data in the tables below. Gentle warming or sonication may aid dissolution, but be cautious of potential degradation.

Data Presentation

Table 1: Solubility of this compound
SolventApproximate Solubility
WaterSoluble
Dimethyl Sulfoxide (DMSO)~4 mg/mL[3]
Dimethylformamide (DMF)~5 mg/mL
Phosphate-Buffered Saline (PBS, pH 7.2)~0.5 mg/mL
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacteria
Bacterial SpeciesStrainMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coliATCC 259220.008 - 0.03--
Escherichia coli (Avian Pathogenic)--0.25-
Escherichia coli (Canine Uropathogenic)->32--
Pseudomonas aeruginosaATCC 278530.12 - 1--
Enterococcus faecalisATCC 292120.5 - 2--
Staphylococcus aureusATCC 292130.06 - 0.25--
Bacteroides spp.Clinical Isolates0.5 - 2--
Fusobacterium spp.Clinical Isolates0.5 - 2--
Peptostreptococcus spp.Human Gut Flora-0.125-
Table 3: In Vitro Cytotoxicity of Sarafloxacin
Cell LineAssayIC₅₀
Not SpecifiedNot Specified0.96 µg/L[3]
Murine Cell Line (e.g., L929)MTT AssayData not available in the searched literature. It is recommended to determine this experimentally.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Calculate the required mass: Based on the desired stock concentration and volume, calculate the mass of this compound needed.

  • Weigh the compound: Accurately weigh the powder in a sterile microcentrifuge tube.

  • Dissolve in solvent: Add the appropriate volume of sterile, high-purity solvent (e.g., sterile deionized water or DMSO) to the tube.

  • Ensure complete dissolution: Vortex the solution until the powder is completely dissolved. Gentle warming or sonication can be used if necessary, but avoid excessive heat.

  • Sterilization: If preparing an aqueous stock solution for use in cell culture, sterilize it by passing it through a 0.22 µm syringe filter.

  • Storage: Use the stock solution immediately or aliquot and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

Protocol 2: Broth Microdilution Assay for MIC Determination
  • Prepare sarafloxacin dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the sarafloxacin stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Prepare bacterial inoculum: Culture the test bacterium overnight and then dilute the culture in fresh CAMHB to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculate the plate: Add the prepared bacterial inoculum to each well containing the sarafloxacin dilutions. Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of sarafloxacin that completely inhibits visible bacterial growth.

Protocol 3: MTT Assay for Cytotoxicity Assessment
  • Cell Seeding: Seed the desired mammalian cell line into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Remove the old media and add fresh media containing various concentrations of this compound. Include untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • Add MTT reagent: After incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

  • Solubilize formazan (B1609692) crystals: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.

  • Measure absorbance: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability: Express the absorbance of the treated wells as a percentage of the untreated control wells to determine cell viability. The IC₅₀ value is the concentration of sarafloxacin that reduces cell viability by 50%.

Visualizations

G cluster_workflow Experimental Workflow for Dosage Optimization prep_stock Prepare Sarafloxacin Stock Solution mic_assay Determine MIC (Broth Microdilution) prep_stock->mic_assay cytotoxicity_assay Determine IC50 (MTT Assay) prep_stock->cytotoxicity_assay optimal_dose Determine Optimal In Vitro Dosage mic_assay->optimal_dose cytotoxicity_assay->optimal_dose

Caption: Workflow for optimizing sarafloxacin dosage in vitro.

G cluster_pathway Sarafloxacin Mechanism of Action sarafloxacin Sarafloxacin dna_gyrase DNA Gyrase (Topoisomerase II) sarafloxacin->dna_gyrase inhibits topo_iv Topoisomerase IV sarafloxacin->topo_iv inhibits ds_breaks Double-Strand DNA Breaks sarafloxacin->ds_breaks stabilizes complex leading to dna_replication Bacterial DNA Replication & Supercoiling dna_gyrase->dna_replication regulates dna_gyrase->ds_breaks topo_iv->dna_replication regulates topo_iv->ds_breaks cell_death Bacterial Cell Death ds_breaks->cell_death

Caption: Signaling pathway of sarafloxacin's antibacterial action.

References

preventing precipitation of sarafloxacin in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for sarafloxacin (B1681457). This guide is designed for researchers, scientists, and drug development professionals to provide answers and troubleshooting assistance for issues related to the precipitation of sarafloxacin in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of sarafloxacin?

Sarafloxacin's solubility is highly dependent on the solvent and pH. In neutral aqueous buffers like PBS (pH 7.2), the solubility of sarafloxacin hydrochloride is approximately 0.5 mg/mL.[1][2] Its salt form, sarafloxacin hydrochloride, is generally considered water-soluble.[3][4] For organic solvents, solubility is higher, for instance, approximately 2-5.5 mg/mL in DMSO and 5 mg/mL in DMF.[1][2][5]

Q2: Why is my sarafloxacin precipitating out of my aqueous solution?

Precipitation of sarafloxacin is most commonly due to its pH-dependent solubility.[6] Sarafloxacin is a zwitterionic molecule with both acidic and basic functional groups, giving it a "U-shaped" solubility profile.[6] Its lowest solubility occurs at its isoelectric point, which is in the neutral pH range. If the pH of your solution is adjusted to or drifts into this range (approximately pH 6-8), the drug will likely precipitate.[6][7] Other factors include solution temperature, storage duration, and exposure to light.[6][8]

Q3: How does pH affect the stability and solubility of sarafloxacin?

The pH of a solution is a critical factor for both the solubility and stability of sarafloxacin.

  • Solubility : Solubility is significantly increased in acidic conditions (pH below ~5.8) and basic conditions (pH above ~9.1), which correspond to the two pKa values of the molecule.[6] In acidic media, the piperazinyl group is protonated, increasing its affinity for water.

  • Stability : The rate of photodegradation for sarafloxacin increases at higher pH values.[6] Therefore, maintaining a neutral to slightly acidic pH, while balancing solubility needs, can be crucial for preventing degradation during experiments.

Q4: What are the primary methods to enhance the solubility of sarafloxacin and prevent precipitation?

Several effective techniques can be employed to enhance sarafloxacin's aqueous solubility:

  • pH Adjustment : Lowering the pH of the solution with a dilute acid (e.g., 0.1N HCl) is a highly effective method to increase solubility.[7][9]

  • Use of Co-solvents : Incorporating water-miscible organic solvents like polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol (PG), or ethanol (B145695) can significantly enhance solubility.[10][11] The combined effect of a co-solvent and a buffer system can be synergistic.[10][12]

  • Cyclodextrin (B1172386) Inclusion Complexes : Forming an inclusion complex with cyclodextrins, such as β-cyclodextrin (β-CD) or 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), can substantially increase the aqueous solubility of sarafloxacin.[13][14] The sarafloxacin molecule gets encapsulated within the hydrophobic cavity of the cyclodextrin, improving its interaction with water.[13]

  • Use of Surfactants : Ionic surfactants, such as sodium dodecyl sulphate (SDS), have been shown to be effective solubilizing agents for structurally similar fluoroquinolones.[10][15]

Q5: How should I prepare and store sarafloxacin stock solutions to avoid precipitation?

Proper preparation and storage are key to maintaining a stable solution.

  • Preparation : For aqueous applications, prepare a concentrated stock solution in a suitable solvent where sarafloxacin is highly soluble, such as DMSO or a dilute acid (e.g., 0.1N HCl).[1][7] This stock can then be diluted into your final aqueous buffer, ensuring the final concentration of the organic solvent or acid is minimal to avoid physiological effects.[1]

  • Storage : Aqueous solutions of sarafloxacin are not recommended for storage for more than one day.[1][6] For long-term storage, prepare aliquots of stock solutions in organic solvents and store them at -20°C or -80°C in tightly sealed, light-protected containers (amber vials or wrapped in foil).[6][8]

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments.

Problem Possible Cause(s) Recommended Solution(s)
Sarafloxacin powder will not dissolve in water or neutral buffer. The pH of the solvent is near sarafloxacin's isoelectric point, where it has its lowest solubility.[6][7]1. Check the pH of your solvent. 2. Acidify the solvent by adding 0.1N HCl dropwise until the powder dissolves. 3. Alternatively, prepare the stock solution directly in a suitable organic solvent like DMSO.[1]
A precipitate forms immediately after diluting a stock solution into my aqueous culture medium. The buffering capacity of your medium has shifted the pH of the final solution into the isoelectric range of sarafloxacin.[7]1. Check the pH of the final working solution after adding the stock. 2. Prepare a more dilute stock solution to minimize the pH shift upon addition to the medium. 3. If your experiment allows, adjust the pH of the final solution with a small amount of sterile dilute acid.[7]
The solution turns yellow and/or cloudy over time. This indicates chemical degradation, likely due to light exposure (photodegradation) or oxidation.[6][8] Fluoroquinolones are known to be light-sensitive.[6]1. Protect the solution from light at all times using amber vials or by wrapping the container in aluminum foil.[6] 2. Prepare solutions fresh before each experiment whenever possible.[8] 3. Store solutions at low temperatures (2-8°C for short-term, -20°C for aliquoted stocks) to slow degradation kinetics.[6][8]
A precipitate appears after storing my solution at -20°C. This is likely a solubility issue, not degradation. The solubility of sarafloxacin can decrease significantly at lower temperatures.[8]1. Before use, allow the solution to warm to room temperature. 2. Gently vortex or sonicate the solution to see if the precipitate redissolves. If it fully redissolves, the potency should be unaffected.[8] 3. For stock solutions intended for cold storage, consider using a solvent with better solubility at low temperatures, such as DMSO.[8]

Data Presentation

Table 1: Solubility of Sarafloxacin in Various Solvents
SolventpHApproximate SolubilityReference(s)
PBS7.20.5 mg/mL[1][2]
DMSON/A2 - 5.5 mg/mL[1][2][5]
DMFN/A5 mg/mL[1][2]
Table 2: Comparison of Solubility Enhancement Techniques for Fluoroquinolones
TechniquePrincipleExample ApplicationKey AdvantageReference(s)
pH Adjustment Ionization of the drug to a more soluble salt form.Dissolving in 0.1N HCl.Simple, effective, and uses common lab reagents.[7][9]
Co-solvency Reducing the polarity of the aqueous solvent.Using mixtures of water with Ethanol, PG, or PEG 400.Can achieve significant solubility enhancement, especially with buffers.[10][12]
Cyclodextrin Complexation Encapsulation of the drug in a cyclodextrin cavity.Forming an inclusion complex with β-cyclodextrin.Increases solubility, stability, and bioavailability.[13][14]
Surfactant Solubilization Formation of micelles that incorporate the drug.Using anionic surfactants like Sodium Dodecyl Sulphate (SDS).Highly effective, especially with ionic surfactants.[10][15]

Experimental Protocols

Protocol 1: Preparation of a Sarafloxacin Aqueous Stock Solution via pH Adjustment

Objective: To prepare a sterile 10 mg/mL stock solution of sarafloxacin hydrochloride in an acidic aqueous solution.

Materials:

  • Sarafloxacin hydrochloride powder

  • Sterile 0.1N Hydrochloric Acid (HCl)

  • Sterile, high-purity water

  • Sterile conical tubes or volumetric flasks

  • Sterile 0.22 µm syringe filter

Procedure:

  • Aseptically weigh the desired amount of sarafloxacin hydrochloride powder. For a 10 mL stock at 10 mg/mL, weigh 100 mg.

  • Transfer the powder to a sterile conical tube.

  • Add approximately 8 mL of sterile, high-purity water.

  • While stirring or vortexing, add sterile 0.1N HCl dropwise until the sarafloxacin powder is completely dissolved.

  • Once dissolved, add sterile, high-purity water to reach the final desired volume (e.g., 10 mL).

  • Filter-sterilize the solution through a 0.22 µm syringe filter into a sterile, light-protected container.

  • Aliquot into smaller, single-use volumes and store at -20°C, protected from light.

Protocol 2: Phase-Solubility Analysis with β-Cyclodextrin

Objective: To determine the effect of β-cyclodextrin (β-CD) on the aqueous solubility of sarafloxacin.

Materials:

  • Sarafloxacin powder

  • β-Cyclodextrin (β-CD)

  • High-purity water or a selected buffer (e.g., phosphate (B84403) buffer, pH 7.0)

  • Shaking incubator or orbital shaker

  • 0.45 µm syringe filters

  • HPLC system for quantification

Procedure:

  • Prepare a series of aqueous solutions with increasing concentrations of β-CD (e.g., 0, 2, 4, 6, 8, 10 mM) in your chosen buffer.

  • Add an excess amount of sarafloxacin powder to each β-CD solution in separate vials. Ensure enough solid is present to maintain saturation.

  • Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours, or until equilibrium is reached.

  • After equilibration, allow the suspensions to settle.

  • Carefully withdraw a sample from the supernatant of each vial and immediately filter it through a 0.45 µm syringe filter to remove undissolved solid.

  • Dilute the filtered samples appropriately with the mobile phase.

  • Quantify the concentration of dissolved sarafloxacin in each sample using a validated HPLC method.

  • Plot the concentration of dissolved sarafloxacin (y-axis) against the concentration of β-CD (x-axis) to generate a phase-solubility diagram.

Protocol 3: Quantification of Sarafloxacin by HPLC-UV

Objective: To provide a general method for quantifying sarafloxacin concentration in aqueous samples.

Instrumental Conditions:

  • Instrument: High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).[16]

  • Mobile Phase: A mixture of acetonitrile (B52724) and a pH-adjusted aqueous buffer (e.g., 0.05 M phosphate buffer at pH 3.0) in a 30:70 ratio. The exact ratio may require optimization.[8]

  • Flow Rate: 1.0 mL/min.[8]

  • Detection Wavelength: 278 nm.[8]

  • Injection Volume: 20 µL.[8]

Procedure:

  • Standard Preparation: Prepare a stock solution of sarafloxacin (e.g., 1 mg/mL) in a suitable solvent like DMSO or acidified water. From this stock, prepare a series of dilutions (e.g., 0.1, 1, 5, 10, 25 µg/mL) using the mobile phase as the diluent to create a calibration curve.

  • Sample Preparation: Dilute your experimental samples with the mobile phase to ensure the concentration falls within the range of your calibration curve.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Create a calibration curve by plotting the peak area against the concentration of the standards. Use the resulting linear regression equation to calculate the concentration of sarafloxacin in your unknown samples.

Visualizations

Troubleshooting_Workflow start Precipitation Observed in Sarafloxacin Solution q_storage Was solution stored at low temperature? start->q_storage a_warm Warm to room temp. and sonicate to redissolve q_storage->a_warm Yes q_dissolve Is this a new solution that won't dissolve? q_storage->q_dissolve No a_ph Issue is likely pH-related. Adjust pH with dilute acid. q_dissolve->a_ph Yes q_dilution Did precipitate form after dilution into buffer? q_dissolve->q_dilution No a_buffer Check final pH. Buffer shifted pH to isoelectric point. q_dilution->a_buffer Yes q_color Has solution changed color (yellow)? q_dilution->q_color No a_degrade Degradation likely. Protect from light. Prepare fresh solution. q_color->a_degrade Yes end_note If issue persists, consider co-solvents or cyclodextrins. q_color->end_note No Factors_Influencing_Solubility cluster_factors Influencing Factors cluster_solutions Mitigation Strategies sara Sarafloxacin Precipitation ph_adjust pH Adjustment sara->ph_adjust cosolvent Co-solvents sara->cosolvent cyclo Cyclodextrins sara->cyclo ph pH ph->sara low solubility at isoelectric pt. temp Temperature temp->sara decreased solubility at low temp. storage Storage Time storage->sara degradation over time light Light Exposure light->sara photodegradation

References

Technical Support Center: The Influence of pH on Sarafloxacin Hydrochloride Hydrate Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on understanding and troubleshooting the effects of pH on the experimental activity of sarafloxacin (B1681457) hydrochloride hydrate (B1144303).

Frequently Asked Questions (FAQs)

Q1: How does pH affect the stability of sarafloxacin hydrochloride hydrate solutions?

A1: The stability of sarafloxacin in aqueous solutions is pH-dependent. The rate of photodegradation of sarafloxacin has been observed to increase at higher pH values.[1] For optimal stability, it is recommended to prepare fresh solutions for each experiment and protect them from light, especially when working with solutions at neutral to alkaline pH.[1] Aqueous solutions of sarafloxacin are not recommended for storage for more than one day.[1][2]

Q2: What is the solubility of this compound at different pH values?

A2: The solubility of sarafloxacin is influenced by pH due to its two pKa values, which are approximately 5.8 and 9.1.[1] The neutral, and generally less water-soluble, form of the molecule is most prevalent at its isoelectric point.[1] The solubility of sarafloxacin hydrochloride in phosphate-buffered saline (PBS) at a pH of 7.2 is approximately 0.5 mg/mL.[1][3] To prepare aqueous solutions without organic solvents, the crystalline solid can be directly dissolved in aqueous buffers.[1]

Q3: How does pH impact the antibacterial activity of fluoroquinolones like sarafloxacin?

A3: The antibacterial activity of fluoroquinolones can be significantly influenced by the pH of the environment. However, the specific effect varies between different drugs within this class. For some fluoroquinolones, such as ciprofloxacin, antibacterial activity decreases (indicated by an increase in the Minimum Inhibitory Concentration, MIC) under acidic conditions. Conversely, other fluoroquinolones, like delafloxacin, exhibit enhanced activity at a lower pH.[4] It is crucial to consider the potential for pH to alter the observed potency of sarafloxacin in your experiments.

Q4: I am observing inconsistent results in my antibacterial assays with sarafloxacin. Could pH be a factor?

A4: Yes, inconsistent results can be a consequence of pH variability in your experimental setup. Changes in the pH of your culture medium can affect the stability, solubility, and activity of sarafloxacin. It is advisable to standardize and buffer the pH of your media for all experiments to ensure reproducibility.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Decreased antibacterial activity observed over time in prepared solutions. Degradation of sarafloxacin due to pH and light exposure.Prepare fresh solutions for each experiment. Store stock solutions protected from light and at a low temperature (2-8 °C for short periods).[1] Consider using a slightly acidic to neutral pH buffer if compatible with your experimental design.
Precipitation in the sarafloxacin solution. The pH of the solution may be near the isoelectric point of sarafloxacin, reducing its solubility.Adjust the pH of the solution to be further away from the isoelectric point. Ensure the concentration does not exceed the solubility limit at the given pH. For example, the solubility in PBS at pH 7.2 is about 0.5 mg/mL.[1][3]
Variable MIC values between experimental repeats. Inconsistent pH of the growth medium between assays.Prepare the growth medium from a single batch and verify the final pH after all components, including sarafloxacin, have been added. Use buffered media to maintain a stable pH throughout the incubation period.
Unexpectedly high MIC values compared to literature. The pH of the experimental medium may be suboptimal for sarafloxacin activity.Measure the pH of your testing medium. If possible, perform the assay in parallel at different pH values to determine the optimal pH for sarafloxacin activity against your specific bacterial strain.

Quantitative Data

Table 1: In Vitro Minimum Inhibitory Concentration (MIC) of Sarafloxacin Against Various Bacterial Species at Physiological pH

Bacterial SpeciesIsolate TypeMIC Range (µg/mL)
Bacteroides spp.Clinical Isolates0.5 - 2
Fusobacterium spp.Clinical Isolates0.5 - 2
Eubacterium spp.Clinical Isolates0.5 - 2
Actinomyces spp.Clinical Isolates0.5 - 2
Peptococcus spp.Clinical Isolates0.5 - 2
Peptostreptococcus spp.Human Clinical IsolatesMIC₅₀ = 0.125

Experimental Protocols

Protocol for Determining the Effect of pH on the Minimum Inhibitory Concentration (MIC) of Sarafloxacin

This protocol outlines the broth microdilution method to assess how pH influences the antibacterial activity of sarafloxacin.

Materials:

  • This compound

  • Sterile, pH-adjusted Mueller-Hinton Broth (MHB) at various pH values (e.g., 5.5, 6.5, 7.4, 8.5)

  • Bacterial strain of interest

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35-37°C)

Procedure:

  • Preparation of pH-Adjusted Media: Prepare Mueller-Hinton Broth and adjust the pH to the desired levels using sterile HCl or NaOH. Filter-sterilize the pH-adjusted broths.

  • Preparation of Sarafloxacin Stock Solution: Prepare a concentrated stock solution of sarafloxacin in a suitable solvent (e.g., water or a buffer at a pH ensuring solubility).

  • Preparation of Bacterial Inoculum: Culture the test bacterium overnight. Suspend colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in the respective pH-adjusted MHB to obtain a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution in Microtiter Plates:

    • For each pH to be tested, use a separate 96-well plate.

    • Add 50 µL of the corresponding pH-adjusted MHB to all wells.

    • Add 50 µL of the sarafloxacin stock solution to the first well and perform a two-fold serial dilution across the plate.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well.

  • Controls: Include a positive control (inoculum in pH-adjusted broth without antibiotic) and a negative control (uninoculated pH-adjusted broth) for each pH condition.

  • Incubation: Cover the plates and incubate at 35-37°C for 16-20 hours.

  • Interpretation of Results: The MIC is the lowest concentration of sarafloxacin at which there is no visible growth (turbidity) for each pH condition.

Visualizations

Signaling Pathway

cluster_bacterium Bacterial Cell sarafloxacin Sarafloxacin dna_gyrase DNA Gyrase (Topoisomerase II) sarafloxacin->dna_gyrase Inhibits topoisomerase_iv Topoisomerase IV sarafloxacin->topoisomerase_iv Inhibits replication_fork DNA Replication Fork dna_gyrase->replication_fork Relieves supercoiling topoisomerase_iv->replication_fork Decatenates daughter chromosomes dna_replication DNA Replication replication_fork->dna_replication cell_death Cell Death dna_replication->cell_death Inhibition leads to

Caption: Mechanism of action of sarafloxacin.

Experimental Workflow

start Start: Prepare pH-adjusted Mueller-Hinton Broth prep_sara Prepare Sarafloxacin Stock Solution start->prep_sara prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum serial_dilution Perform Serial Dilution of Sarafloxacin in 96-well Plates for each pH prep_sara->serial_dilution inoculate Inoculate Plates with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_mic Read MIC: Lowest concentration with no visible growth incubate->read_mic end End: Compare MIC values across different pH levels read_mic->end

Caption: Workflow for determining the effect of pH on MIC.

References

Technical Support Center: Sarafloxacin Hydrochloride Hydrate Degradation Product Identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sarafloxacin (B1681457) hydrochloride hydrate (B1144303). The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for sarafloxacin?

A1: The main degradation pathways for sarafloxacin include oxidative degradation, photodegradation, and hydrolysis. The piperazinyl substituent is particularly susceptible to oxidative degradation.[1][2] Photodegradation can lead to decarboxylation and defluorination of the molecule.[2] Biodegradation has also been observed, with studies showing the formation of multiple biotransformation products.[1]

Q2: Which conditions are most likely to cause degradation of sarafloxacin?

A2: Sarafloxacin is particularly sensitive to light and oxidizing agents.[1][3] Its photodegradation is also pH-dependent, with the rate increasing as the pH rises to a peak around pH 8.[3][4] While generally stable in neutral, acidic, and basic solutions under normal conditions, forced degradation studies under more extreme conditions are necessary to fully characterize its stability.[1]

Q3: What are the known degradation products of sarafloxacin?

A3: Several degradation products of sarafloxacin have been identified through metabolic and biodegradation studies. The most commonly cited degradation products result from the oxidation of the piperazinyl ring and include:

Biodegradation studies have also identified the formation of at least six quantifiable biotransformation products.[1]

Q4: What analytical methods are recommended for identifying and quantifying sarafloxacin and its degradation products?

A4: A stability-indicating analytical method is crucial for separating the intact drug from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection is a widely used and effective technique for this purpose.[1] For structural elucidation of unknown degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.[2]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Appearance of unexpected peaks in HPLC chromatogram Sample degradation due to exposure to light, oxidizing agents, or inappropriate pH.Prepare fresh solutions and protect them from light using amber vials or by wrapping containers in foil. Avoid contact with strong oxidizing agents. Ensure the pH of the solution is appropriate for the experiment and storage. To identify the new peaks, consider conducting a forced degradation study and analyzing the samples by LC-MS.[2]
Loss of sarafloxacin potency in solid form Improper storage conditions, such as exposure to light or moisture (sarafloxacin is hygroscopic).Store solid sarafloxacin in a tightly sealed container, protected from light, and in a dry environment.
Variability in analytical results between experiments Degradation of stock solutions.Prepare fresh stock solutions for each experiment, especially for aqueous solutions which should not be stored for extended periods.
Poor peak shape (e.g., tailing) in HPLC analysis Interaction of the basic piperazinyl group of sarafloxacin with residual silanol (B1196071) groups on the HPLC column.Use a modern, end-capped C18 column. Alternatively, adding a competing base like triethylamine (B128534) to the mobile phase can improve peak shape.[3]

Quantitative Data Summary

The following table summarizes illustrative quantitative data from forced degradation studies on sarafloxacin. The goal of such studies is typically to achieve 5-20% degradation to ensure the analytical method is stability-indicating.

Stress Condition Reagent/Condition Duration Temperature Illustrative Degradation (%)
Acid Hydrolysis0.1 M HCl8 hours80°C~5%[3]
Base Hydrolysis0.1 M NaOH4 hours80°C~8%[3]
Oxidation3% H₂O₂24 hoursRoom Temperature~15%[3]
Thermal (Dry Heat)110°C30 days110°C~3%[3]
Photolytic1.2 million lux hoursNot ApplicableRoom Temperature~10%[3]

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of sarafloxacin.

  • Preparation of Stock Solution: Prepare a stock solution of sarafloxacin hydrochloride hydrate (e.g., 1 mg/mL) in a suitable solvent such as a mixture of acetonitrile (B52724) and water.

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 1 M HCl. Heat the mixture at 80°C for 8 hours. Cool and neutralize with 1 M NaOH before analysis.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 1 M NaOH. Heat the mixture at 80°C for 4 hours. Cool and neutralize with 1 M HCl before analysis.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 30% hydrogen peroxide. Store at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Solid State: Expose the solid drug to dry heat at 110°C for 30 days.

    • Solution State: Heat the stock solution at 80°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be stored in the dark under the same conditions.[3]

  • Analysis: Analyze the stressed samples and a control sample by a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method (Illustrative)

This method is a general guideline and should be optimized and validated for your specific application.

  • HPLC System: An isocratic HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile, methanol, and a suitable buffer (e.g., phosphate (B84403) buffer at pH 3.5) in an appropriate ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 278 nm.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation (Stress Testing) cluster_analysis Analysis cluster_evaluation Data Evaluation stock_solution Sarafloxacin Stock Solution acid Acid Hydrolysis (e.g., 0.1M HCl, 80°C) stock_solution->acid base Base Hydrolysis (e.g., 0.1M NaOH, 80°C) stock_solution->base oxidation Oxidative Degradation (e.g., 3% H2O2, RT) stock_solution->oxidation thermal Thermal Degradation (e.g., 110°C) stock_solution->thermal photo Photolytic Degradation (e.g., 1.2 million lux hours) stock_solution->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc identification Degradation Product Identification (e.g., LC-MS) hplc->identification quantification Quantification of Degradants hplc->quantification

Experimental workflow for sarafloxacin degradation studies.

degradation_pathway cluster_oxidative Oxidative Degradation cluster_photo Photodegradation cluster_hydrolytic Hydrolytic Degradation sarafloxacin Sarafloxacin oxo 3'-oxo-sarafloxacin sarafloxacin->oxo Oxidation decarboxylation Decarboxylation Products sarafloxacin->decarboxylation Light (UV/Vis) defluorination Defluorination Products sarafloxacin->defluorination Light (UV/Vis) hydrolysis Hydrolysis Products sarafloxacin->hydrolysis Acid/Base ethylene Ethylene diamine-substituted quinolone oxo->ethylene Further Oxidation amino Aminoquinolone ethylene->amino Further Oxidation

Proposed degradation pathways for sarafloxacin.

References

Technical Support Center: Sarafloxacin Hydrochloride Hydrate Analytical Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for sarafloxacin (B1681457) hydrochloride hydrate (B1144303) analytical assays. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in obtaining accurate and reliable results.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for sarafloxacin hydrochloride hydrate?

A1: The most prevalent and effective method for the analysis of sarafloxacin is High-Performance Liquid Chromatography (HPLC), often coupled with UV or fluorescence detection.[1][2] A validated stability-indicating HPLC method is crucial as it can separate the intact drug from any degradation products, ensuring accurate quantification.[1] Micellar liquid chromatography has also been used.[3] While UV-Vis spectrophotometry can be employed, it is more susceptible to interference from other substances that absorb in the same wavelength range.[4][5]

Q2: What are the primary sources of interference in sarafloxacin assays?

A2: Interference can arise from several sources:

  • Degradation Products: Sarafloxacin is susceptible to degradation under certain conditions, leading to the formation of by-products that can interfere with the analysis of the active pharmaceutical ingredient (API).[1][6]

  • Process Impurities: Impurities from the synthesis and manufacturing process of this compound can be present in the sample.[7][8]

  • Sample Matrix: Components from the sample matrix (e.g., excipients in a drug product, biological components in tissue samples) can co-elute with sarafloxacin or cause signal suppression/enhancement.[9]

  • Cross-Contamination: Presence of other fluoroquinolones or unrelated drugs in the sample can cause analytical interference.[10]

Q3: Under which conditions is this compound most unstable?

A3: Sarafloxacin is particularly susceptible to degradation when exposed to light (photodegradation) and oxidizing agents.[1][6][11] Forced degradation studies, which are essential for developing stability-indicating methods, show that sarafloxacin can also degrade under hydrolytic (acidic and basic) and thermal stress conditions.[1][11][12] The rate of photodegradation has been noted to increase with a rise in pH.[1]

Q4: What are the known degradation products of sarafloxacin?

A4: The primary degradation pathway involves the oxidative degradation of the piperazinyl substituent.[1][6] Key identified degradation products and metabolites include 3'-oxo-sarafloxacin, an ethylene (B1197577) diamine-substituted quinolone, and an aminoquinolone.[1][13] Biodegradation studies have identified at least six quantifiable biotransformation products.[14]

Troubleshooting Guides

Issue 1: Unexpected peaks are appearing in my HPLC chromatogram.

Q: I'm analyzing a sarafloxacin sample and see extra peaks that weren't there in my standard. What could they be and what should I do?

A: The appearance of new peaks in your chromatogram likely indicates the presence of impurities or degradation products.[6]

  • Possible Cause 1: Sample Degradation. Sarafloxacin can degrade if not handled and stored properly. Exposure to light and oxidizing agents are common causes.[6] Ensure that samples are stored in amber vials or containers wrapped in foil to protect them from light.[6]

  • Possible Cause 2: Contamination. The contamination may have been introduced from the sample matrix, solvents, or the HPLC system itself.

  • Troubleshooting Steps:

    • Verify Standard Integrity: First, re-inject a freshly prepared standard solution to confirm the issue is with the sample and not the standard or system.

    • Review Sample Handling: Confirm that the sample was protected from light and stored at the recommended temperature (-20°C for stock solutions).[6] Aqueous solutions should be prepared fresh.[6]

    • Perform Forced Degradation: To identify if the peaks are degradation products, a forced degradation study is recommended.[6][12] Subjecting a pure sarafloxacin sample to stress conditions (e.g., acid, base, peroxide, heat, light) will help you tentatively identify the degradation peaks.

    • Use a Specific Detector: If available, use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks, which can help in elucidating their structures.[6]

Issue 2: My sarafloxacin peak retention time is shifting.

Q: The retention time for my sarafloxacin peak is inconsistent between injections. What is causing this variability?

A: Retention time shifts in HPLC can be caused by a variety of factors related to the mobile phase, column, or pump.[15][16]

  • Possible Cause 1: Mobile Phase Issues. The composition of the mobile phase may be changing over time due to evaporation of a volatile component or improper mixing. A change in pH can also affect retention.[15]

  • Possible Cause 2: Column Temperature Fluctuations. The column temperature has a significant effect on retention time. A 1°C change can alter retention times by 1-2%.[16]

  • Possible Cause 3: Inconsistent Flow Rate. Leaks in the pump or check valve issues can lead to a fluctuating flow rate, which directly impacts retention time.[15]

  • Troubleshooting Steps:

    • Check Mobile Phase: Prepare fresh mobile phase. If preparing online, ensure solvent lines are correctly placed and the degasser is functioning. Cover solvent reservoirs to minimize evaporation.[15]

    • Equilibrate the Column: Ensure the column is fully equilibrated with the mobile phase before starting the analysis. This may take 20-30 column volumes.

    • Use a Column Oven: To eliminate temperature fluctuations, use a column oven to maintain a constant, controlled temperature.[15]

    • Inspect the System for Leaks: Check for any salt buildup around fittings, which is a clear sign of a leak.[15] Tighten any loose fittings.

    • Monitor System Pressure: An unstable pressure reading often points to pump issues or air bubbles in the system. Purge the pump to remove any bubbles.

Quantitative Data Summary

The performance of an analytical method must be validated to ensure it is suitable for its intended purpose.[17] Below are tables summarizing typical validation parameters for an HPLC method and illustrative degradation data.

Table 1: Example Performance Characteristics of a Validated HPLC Method for Sarafloxacin Analysis

ParameterTypical ValueReference
Linearity (r²)>0.999[9]
Method Detection Limit (MDL)1.4 ng/g[9]
Limit of Quantification (LOQ)10 ng/g[9]
Recovery85-110%[9]

Table 2: Illustrative Degradation Data for a Fluoroquinolone (Norfloxacin) under Forced Conditions*

Stress ConditionDuration% Degradation
0.1 M HCl11 days31.50
0.1 M NaOH11 days25.40
30% H₂O₂11 days31.50
Thermal (70°C)11 days13.68
Photolytic (Daylight)11 days11.60
Photolytic (UV Light)11 days12.50
*Data for Norfloxacin is provided as an illustrative example of potential fluoroquinolone degradation.[11]

Experimental Protocols

Protocol 1: Forced Degradation Studies

Forced degradation (stress testing) is crucial to establish the stability-indicating nature of an analytical method.[1][12] A stock solution of sarafloxacin (e.g., 1 mg/mL) should be prepared in a suitable solvent like an acetonitrile/water mixture.[11]

  • Acid Hydrolysis:

    • Mix 5 mL of sarafloxacin stock solution with 5 mL of 1 M HCl.[11]

    • Reflux the solution at 80°C for 8 hours.[11]

    • Cool the solution to room temperature and neutralize with 1 M NaOH.[11]

    • Dilute to the target concentration with the mobile phase for HPLC analysis.[11]

  • Base Hydrolysis:

    • Mix 5 mL of sarafloxacin stock solution with 5 mL of 1 M NaOH.[11]

    • Reflux the solution at 80°C for 8 hours.[11]

    • Cool the solution to room temperature and neutralize with 1 M HCl.[11]

    • Dilute to the target concentration with the mobile phase for HPLC analysis.[11]

  • Oxidative Degradation:

    • Mix 5 mL of sarafloxacin stock solution with 5 mL of 30% hydrogen peroxide (H₂O₂).[11]

    • Keep the solution at room temperature for 24 hours, protected from light.[11]

    • Dilute to the target concentration with the mobile phase for HPLC analysis.[11]

  • Thermal Degradation:

    • For solid-state degradation, expose the sarafloxacin powder to a temperature of 105°C for 24 hours in a hot air oven.[11]

    • For solution-state degradation, reflux the stock solution at 80°C for 8 hours.[11]

    • Prepare samples for HPLC analysis at the target concentration.[11]

  • Photolytic Degradation:

    • Expose the 1 mg/mL stock solution to direct sunlight for 8 hours.[11]

    • Simultaneously, keep a control sample in the dark.[11]

    • Prepare samples for HPLC analysis at the target concentration.[11]

Protocol 2: Stability-Indicating HPLC Method (General Example)

This protocol is a general guide and must be optimized and validated for specific applications.[11]

  • Chromatographic Conditions:

    • Column: C18 column (e.g., µ-Bondapak C18, 3.9 mm x 300 mm).[2]

    • Mobile Phase: A mixture of acetonitrile, methanol, and a buffer such as 2 mmol/L H₃PO₄ adjusted to pH 3.5 with triethylamine (B128534) (e.g., 30:5:65 v/v/v).[2]

    • Flow Rate: 1.0 mL/min.[2]

    • Detection: UV detection at 278 nm or fluorescence detection (Excitation: 278 nm, Emission: 455 nm).[2][18]

    • Column Temperature: 15°C (or controlled room temperature).[2]

    • Injection Volume: 10 µL.[19]

  • Solution Preparation:

    • Standard Solution: Accurately weigh and dissolve an appropriate amount of sarafloxacin reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).[11]

    • Sample Solution: Prepare samples from forced degradation studies or unknown samples and dilute them to the appropriate concentration with the mobile phase.[11]

Visualizations

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Sample (e.g., Tissue, Formulation) Homogenize Homogenization Sample->Homogenize Extract Extraction (e.g., Acetonitrile/Acid) Homogenize->Extract Cleanup Cleanup (e.g., SPE, LLE) Extract->Cleanup Reconstitute Reconstitution in Mobile Phase Cleanup->Reconstitute Inject Inject into HPLC Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect Detection (UV or Fluorescence) Separate->Detect Quantify Data Acquisition & Quantification Detect->Quantify

Caption: General experimental workflow for sarafloxacin analysis.

G Problem Problem Observed: Unexpected or Shifting Peaks CheckSystem Check HPLC System (Pressure, Leaks, Temp) Problem->CheckSystem CheckMethod Review Method Parameters (Mobile Phase, Column) Problem->CheckMethod CheckSample Evaluate Sample Integrity (Storage, Handling, Dilution) Problem->CheckSample RunStandard Inject Fresh Standard CheckSystem->RunStandard If system OK CheckMethod->RunStandard If method OK Degradation Hypothesis: Sample Degradation CheckSample->Degradation Contamination Hypothesis: Contamination CheckSample->Contamination ForcedDeg Perform Forced Degradation Study Degradation->ForcedDeg Confirm with Result Problem Resolved RunStandard->Result If standard is OK, problem is sample ForcedDeg->Result Identify peaks

Caption: Troubleshooting workflow for HPLC peak abnormalities.

G cluster_stress Stress Conditions Sarafloxacin Sarafloxacin Oxidation Oxidation (e.g., H₂O₂) Sarafloxacin->Oxidation Photolysis Photolysis (Light/UV) Sarafloxacin->Photolysis Hydrolysis Hydrolysis (Acid/Base) Sarafloxacin->Hydrolysis DP1 3'-oxo-sarafloxacin Oxidation->DP1 Piperazinyl Ring Oxidation DP2 Ethylene diamine- substituted quinolone Oxidation->DP2 DP3 Other Degradation Products Photolysis->DP3 Decarboxylation, Defluorination Hydrolysis->DP3

Caption: Simplified degradation pathways of sarafloxacin.

References

Technical Support Center: Improving the Solubility of Sarafloxacin Hydrochloride Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving sarafloxacin (B1681457) hydrochloride hydrate (B1144303) for experimental use.

Troubleshooting Guide

This guide addresses common issues encountered during the dissolution of sarafloxacin hydrochloride hydrate.

Problem Possible Cause(s) Troubleshooting Steps
Precipitate forms in aqueous solution. - Exceeded solubility limit.- pH of the solution is near the isoelectric point of sarafloxacin.- Solution temperature has decreased.- Verify Concentration: Ensure the target concentration is within the known solubility limits for the chosen solvent (see Table 1).- Adjust pH: Modify the pH of the aqueous buffer. Solubility is higher at acidic pH (below ~5.5) and basic pH (above ~8.7).[1] See the detailed protocol on pH adjustment below.- Gentle Warming: Warm the solution gently (e.g., to 37°C) to see if the precipitate redissolves. Be cautious, as prolonged heating can cause degradation.- Sonication: Use a sonicator to aid in the dissolution of suspended particles.
The compound is not dissolving completely in an organic solvent (e.g., DMSO). - Exceeded solubility limit.- The solvent may have absorbed moisture, which can reduce the solubility of some compounds.[2]- Confirm Solubility Limit: Check that the concentration does not exceed the solubility in fresh, anhydrous solvent (see Table 1).- Use Fresh Solvent: Use a new, sealed container of anhydrous DMSO.- Gentle Warming and Vortexing: Warm the solution slightly and vortex or sonicate to facilitate dissolution.[2]
Solution appears cloudy or forms a precipitate after storage, especially at low temperatures. - Decreased solubility at lower temperatures.- Warm to Room Temperature: Allow the solution to return to room temperature.[2]- Re-dissolve: Gently vortex or sonicate the solution to ensure the compound has fully redissolved before use.[2]
Variability in experimental results between different batches of prepared solutions. - Degradation of the stock solution.- Inconsistent preparation methods.- Prepare Fresh Solutions: It is highly recommended to prepare aqueous solutions of this compound fresh for each experiment. Aqueous solutions are not recommended for storage for more than one day.[3]- Standardize Protocol: Ensure a consistent and standardized protocol for solution preparation across all experiments.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing a stock solution of this compound?

A1: For high-concentration stock solutions, organic solvents are recommended. Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are effective choices.[1][2] For experiments sensitive to organic solvents, direct dissolution in an appropriate aqueous buffer is possible, although at lower concentrations.[3]

Q2: What is the solubility of this compound in common solvents?

A2: The solubility can vary. Below is a summary of reported solubility data.

Table 1: Solubility of this compound in Various Solvents

SolventApproximate SolubilitySource(s)
Dimethylformamide (DMF)~5 mg/mL[1][2]
Dimethyl Sulfoxide (DMSO)~2 - 8.33 mg/mL[1][2]
Phosphate-Buffered Saline (PBS, pH 7.2)~0.5 mg/mL[1][3]
WaterSoluble (quantitative value varies)[1][4]

Note: The solubility in water is often described as "soluble," but quantitative values can be inconsistent and are highly dependent on the pH of the final solution.

Q3: How does pH affect the solubility of this compound in aqueous solutions?

A3: Sarafloxacin is a zwitterionic molecule with two pKa values (approximately 5.74 and 8.68), meaning its charge and, consequently, its aqueous solubility are highly pH-dependent.[1] The lowest solubility occurs near its isoelectric point (around pH 5.5 to 8.7).[5] To increase solubility, the pH of the aqueous solution should be adjusted to be either acidic (pH < 5.5) or basic (pH > 8.7).

Q4: How should I store solutions of this compound?

A4: Stock solutions in anhydrous organic solvents like DMSO or DMF should be stored in airtight, light-protected containers at -20°C.[2] It is recommended to prepare aliquots to avoid repeated freeze-thaw cycles. Aqueous solutions are less stable and should be prepared fresh before use; storage for more than 24 hours is not advised.[3]

Q5: Can I use heat to improve the solubility?

A5: Gentle heating can be used to aid dissolution, but it should be done with caution. Prolonged exposure to high temperatures may lead to degradation of the compound. It is generally preferable to use other methods like pH adjustment or sonication first.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent (DMSO)

Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in aqueous media for experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Accurately weigh the desired amount of this compound powder.

  • Transfer the powder to a sterile vial.

  • Add the required volume of anhydrous DMSO to achieve the target concentration (e.g., for a 10 mg/mL stock, add 1 mL of DMSO to 10 mg of the compound).

  • Vortex the solution vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Store the stock solution in aliquots at -20°C, protected from light.

Protocol 2: Improving Aqueous Solubility by pH Adjustment

Objective: To prepare an aqueous solution of this compound by modifying the pH to increase its solubility.

Materials:

  • This compound powder

  • High-purity water or a suitable buffer (e.g., phosphate (B84403) or citrate (B86180) buffer)

  • 0.1 M Hydrochloric Acid (HCl) or 0.1 M Sodium Hydroxide (NaOH)

  • pH meter

  • Stir plate and stir bar

Procedure:

  • Weigh the desired amount of this compound.

  • Add the powder to the desired volume of water or buffer with continuous stirring.

  • A suspension will likely form.

  • Slowly add 0.1 M HCl dropwise to lower the pH below 5.5, or add 0.1 M NaOH dropwise to raise the pH above 8.7.

  • Continue stirring and adding the acid or base until the compound is fully dissolved.

  • Once dissolved, adjust the pH to the desired final value for your experiment, keeping in mind that the compound may precipitate if the pH enters the range of low solubility.

  • Filter the final solution through a 0.22 µm syringe filter to sterilize and remove any remaining particulates.

  • Use the solution immediately.

Protocol 3: Solubility Enhancement using Co-solvents

Objective: To increase the aqueous solubility of this compound by incorporating a water-miscible organic co-solvent. This approach is useful when a purely aqueous solution at the desired concentration is not achievable.

Materials:

Procedure:

  • Prepare a concentrated stock solution of this compound in the chosen co-solvent (e.g., 20 mg/mL in ethanol).

  • Slowly add the co-solvent stock solution to the aqueous buffer dropwise while vortexing.

  • Do not exceed a final co-solvent concentration that could be detrimental to your experimental system (typically <1% v/v for cell-based assays).

  • Visually inspect for any signs of precipitation. If precipitation occurs, the final concentration of sarafloxacin is too high for that co-solvent/buffer ratio.

Protocol 4: Solubility Enhancement by Complexation with β-Cyclodextrin

Objective: To improve the aqueous solubility of sarafloxacin by forming an inclusion complex with β-cyclodextrin.[6]

Materials:

  • This compound powder

  • β-cyclodextrin

  • Distilled water

  • Stir plate with heating capabilities

  • Constant temperature shaker

Procedure:

  • Prepare a saturated solution of β-cyclodextrin in distilled water.

  • Separately, dissolve sarafloxacin in a supersaturated sodium carbonate solution and add this to water.

  • Slowly add the sarafloxacin solution to the saturated β-cyclodextrin solution.

  • Stir the mixture at a constant temperature (e.g., 50°C) for several hours (e.g., 4 hours).[6]

  • The resulting solution contains the sarafloxacin/β-cyclodextrin inclusion complex with enhanced aqueous solubility.[6]

  • For further use, the complex can be dried.[6]

Visualizations

experimental_workflow cluster_start Start: Dissolution Goal cluster_preparation Preparation Method cluster_protocols Protocols cluster_troubleshooting Troubleshooting start Need to dissolve Sarafloxacin HCl Hydrate organic_solvent High Concentration Stock? start->organic_solvent aqueous_solution Aqueous Solution Required? organic_solvent->aqueous_solution No protocol_dmso Protocol 1: Use DMSO or DMF organic_solvent->protocol_dmso Yes check_solubility Still Insoluble/ Precipitation Occurs aqueous_solution->check_solubility Yes protocol_dmso->check_solubility Insoluble protocol_ph Protocol 2: Adjust pH protocol_cosolvent Protocol 3: Use Co-solvents protocol_cyclo Protocol 4: Cyclodextrin Complex consider_alternatives Consider Alternative Methods check_solubility->consider_alternatives consider_alternatives->protocol_ph pH adjustment is an option consider_alternatives->protocol_cosolvent Co-solvents are an option consider_alternatives->protocol_cyclo Complexation is an option

Caption: Decision workflow for selecting a method to dissolve sarafloxacin HCl hydrate.

ph_solubility_relationship ph_low Low pH (Acidic) < ~5.5 sol_high1 High Solubility (Cationic form) ph_neutral Near Isoelectric Point ~5.5 - 8.7 sol_low Low Solubility (Zwitterionic form) ph_high High pH (Basic) > ~8.7 sol_high2 High Solubility (Anionic form) sol_high1:e->sol_low:w pH increases sol_low:e->sol_high2:w pH increases

Caption: Relationship between pH and the solubility of sarafloxacin.

References

Technical Support Center: Sarafloxacin and Divalent Cations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support resource provides researchers, scientists, and drug development professionals with essential information regarding the impact of divalent cations on sarafloxacin (B1681457) Minimum Inhibitory Concentration (MIC) values. Below, you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of divalent cations on sarafloxacin MIC values?

Divalent cations, such as magnesium (Mg²⁺) and calcium (Ca²⁺), generally cause an increase in the MIC values of sarafloxacin and other fluoroquinolones against both Gram-positive and Gram-negative bacteria. This results in a decrease in the apparent potency of the antibiotic in vitro.

Q2: What is the underlying mechanism for this interaction?

The primary mechanism is believed to be chelation. Sarafloxacin, like other fluoroquinolones, possesses a 4-oxo and an adjacent carboxyl group that can bind with divalent cations. This interaction can lead to the formation of a less permeable sarafloxacin-cation complex, reducing the amount of active drug that can penetrate the bacterial cell wall and reach its intracellular target, DNA gyrase. Additionally, divalent cations can stabilize the outer membrane of Gram-negative bacteria, further hindering drug uptake.

Q3: How significant is the increase in MIC values in the presence of divalent cations?

The magnitude of the MIC increase can vary depending on the specific bacterial strain, the concentration of the divalent cations, and the composition of the testing medium. The increase can be several-fold, potentially leading to a misinterpretation of the antibiotic's efficacy if not properly controlled.

Q4: Are there standardized media for testing the susceptibility of bacteria to sarafloxacin?

Yes, for routine antimicrobial susceptibility testing, it is recommended to use cation-adjusted Mueller-Hinton Broth (CAMHB). This medium is supplemented with physiological concentrations of Ca²⁺ and Mg²⁺ to ensure consistency and clinical relevance of the MIC results.

Troubleshooting Guide

Issue 1: High variability in sarafloxacin MIC results between experiments.

  • Possible Cause: Inconsistent concentrations of divalent cations in the prepared media.

    • Troubleshooting Steps:

      • Ensure you are using a high-quality, commercial source for your Mueller-Hinton Broth.

      • If preparing your own medium, meticulously follow standardized protocols for cation adjustment.

      • Verify the final pH of the medium, as it can influence the activity of both the antibiotic and the bacteria. The recommended pH range for Mueller-Hinton Broth is typically 7.2-7.4.

      • Use cation-adjusted Mueller-Hinton Broth (CAMHB) for all experiments to ensure consistency.

  • Possible Cause: Variation in the inoculum density.

    • Troubleshooting Steps:

      • Strictly adhere to the protocol for preparing the bacterial inoculum to a 0.5 McFarland turbidity standard.

      • Use a calibrated spectrophotometer or a Wickerham card for accurate and consistent inoculum preparation.

      • Ensure the standardized inoculum is used within 15-30 minutes of preparation to prevent changes in bacterial density.

Issue 2: Sarafloxacin appears less potent than expected against quality control (QC) strains.

  • Possible Cause: Chelation of sarafloxacin by excess divalent cations in the medium.

    • Troubleshooting Steps:

      • Review the composition of your Mueller-Hinton Broth and confirm the concentrations of Ca²⁺ and Mg²⁺.

      • Perform a comparative MIC assay using a low-cation medium versus a cation-adjusted medium to confirm the effect. A significant increase in the MIC in the cation-adjusted medium would suggest chelation.

  • Possible Cause: Degradation of the sarafloxacin stock solution.

    • Troubleshooting Steps:

      • Prepare fresh stock solutions of sarafloxacin for each experiment.

      • Store stock solutions at the recommended temperature (typically -20°C or lower) in small aliquots to avoid repeated freeze-thaw cycles.

Quantitative Data Summary

Due to a lack of specific published data on the quantitative impact of divalent cations on sarafloxacin MIC values, the following table provides a representative example of the expected trend based on the behavior of other fluoroquinolones like enrofloxacin (B1671348) and ciprofloxacin. This data is for illustrative purposes.

Bacterial StrainMediumMg²⁺ (mg/L)Ca²⁺ (mg/L)Illustrative Sarafloxacin MIC (µg/mL)
Escherichia coliMueller-Hinton BrothLowLow0.06
Escherichia coliCAMHB10-12.520-250.25
Staphylococcus aureusMueller-Hinton BrothLowLow0.125
Staphylococcus aureusCAMHB10-12.520-250.5

CAMHB: Cation-Adjusted Mueller-Hinton Broth

Experimental Protocols

Broth Microdilution Method for Determining the Impact of Divalent Cations on Sarafloxacin MIC

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

1. Materials:

  • Sarafloxacin hydrochloride powder
  • Sterile deionized water or appropriate solvent
  • Mueller-Hinton Broth (MHB)
  • Stock solutions of MgCl₂ and CaCl₂
  • Sterile 96-well microtiter plates
  • Standardized bacterial inoculum (0.5 McFarland standard)
  • Positive control (broth and inoculum, no antibiotic)
  • Negative control (broth only)

2. Preparation of Media:

  • Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) by supplementing MHB with Mg²⁺ and Ca²⁺ to final concentrations of 10-12.5 mg/L and 20-25 mg/L, respectively.[1]
  • Prepare a batch of unsupplemented MHB for comparison.
  • Sterilize the media by autoclaving and allow it to cool to room temperature.

3. Preparation of Sarafloxacin Stock Solution:

  • Prepare a stock solution of sarafloxacin at a high concentration (e.g., 1280 µg/mL) in a suitable solvent.
  • Sterilize the stock solution by membrane filtration.

4. Preparation of Microtiter Plates:

  • Add 50 µL of the appropriate sterile broth (CAMHB or MHB) to all wells of a 96-well plate.
  • Add an additional 50 µL of the sarafloxacin stock solution to the first well of each test row.
  • Perform two-fold serial dilutions by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 50 µL from the last well in the dilution series.

5. Inoculation:

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.
  • Dilute the standardized inoculum in the corresponding broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
  • Add 50 µL of the diluted bacterial inoculum to each well, bringing the total volume to 100 µL.

6. Incubation:

  • Cover the microtiter plates and incubate at 35-37°C for 16-20 hours in ambient air.

7. Interpretation of Results:

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of sarafloxacin in which there is no visible growth. A microplate reader can also be used to measure optical density.

Visualizations

Divalent_Cation_Interaction cluster_extracellular Extracellular Space cluster_bacterial_cell Bacterial Cell Sarafloxacin Sarafloxacin Chelation Sarafloxacin->Chelation CellWall Outer Membrane (Porin Channels) Sarafloxacin->CellWall Uptake DivalentCations Divalent Cations (Mg²⁺, Ca²⁺) DivalentCations->Chelation ChelatedComplex Sarafloxacin-Cation Complex (Reduced Permeability) ChelatedComplex->CellWall Reduced Uptake Chelation->ChelatedComplex Chelation_label Chelation_label Chelation->Chelation_label Chelation Intracellular Intracellular Space (Target: DNA Gyrase) CellWall->Intracellular

Caption: Mechanism of divalent cation interference with sarafloxacin activity.

Troubleshooting_Workflow Start Start: Inconsistent Sarafloxacin MIC Results Check_Media Check Media Preparation: - Cation Concentration - pH (7.2-7.4) Start->Check_Media Media_OK Media Consistent? Check_Media->Media_OK Check_Inoculum Verify Inoculum Density: - 0.5 McFarland Standard - Use within 15-30 min Inoculum_OK Inoculum Standardized? Check_Inoculum->Inoculum_OK Check_Antibiotic Assess Sarafloxacin Stock: - Freshly Prepared? - Proper Storage? Antibiotic_OK Stock Solution Valid? Check_Antibiotic->Antibiotic_OK Media_OK->Check_Inoculum Yes Revise_Media_Prep Action: Revise Media Protocol. Use CAMHB. Media_OK->Revise_Media_Prep No Inoculum_OK->Check_Antibiotic Yes Revise_Inoculum_Prep Action: Standardize Inoculum Preparation. Inoculum_OK->Revise_Inoculum_Prep No Prepare_New_Stock Action: Prepare Fresh Sarafloxacin Stock. Antibiotic_OK->Prepare_New_Stock No End End: Consistent MIC Results Antibiotic_OK->End Yes Revise_Media_Prep->Check_Media Revise_Inoculum_Prep->Check_Inoculum Prepare_New_Stock->Check_Antibiotic

Caption: Troubleshooting workflow for variable sarafloxacin MIC results.

References

common experimental errors with sarafloxacin hydrochloride hydrate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for sarafloxacin (B1681457) hydrochloride hydrate (B1144303). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and provide answers to frequently asked questions.

Troubleshooting Guides

This section addresses specific problems you might encounter during your experiments with sarafloxacin hydrochloride hydrate, offering potential causes and recommended solutions.

Issue 1: Degradation of Sarafloxacin Solutions

Symptom: Your sarafloxacin solution has changed color (e.g., turned yellow), or you observe a decrease in its concentration over a short period.[1]

Possible Cause Recommended Solution
Photodegradation Store both solid sarafloxacin and its solutions protected from light. Use amber vials or wrap containers in aluminum foil.[2][3]
Oxidation Use high-purity, anhydrous solvents like DMSO to minimize oxidative degradation.[3] For stock solutions, consider purging the solvent with an inert gas (e.g., nitrogen or argon). Avoid contact with strong oxidizing agents.[1][2][3]
Hydrolysis Sarafloxacin is hygroscopic. Store the solid compound in a tightly sealed container in a dry environment or desiccator to prevent moisture absorption.[2]
Incorrect pH The stability of aqueous sarafloxacin solutions is pH-dependent, with degradation rates increasing at higher pH values.[1][2] Prepare fresh aqueous solutions and verify the buffer's pH.
Improper Storage Temperature For long-term storage of the solid compound, -20°C is recommended.[4] Stock solutions in organic solvents should also be stored at -20°C or -80°C.[3] Aqueous solutions should be prepared fresh and not stored for more than a day.[1][3][4]
Issue 2: Unexpected Peaks in HPLC Analysis

Symptom: Your HPLC chromatogram shows unexpected peaks when analyzing a sarafloxacin solution.[1][2]

Possible Cause Recommended Solution
Degradation Products The new peaks are likely degradation products. The primary degradation pathway involves the oxidation of the piperazine (B1678402) ring to form 3'-oxo-sarafloxacin, which can be further oxidized.[2] Other potential pathways include decarboxylation and defluorination.[2]
Contamination Run a blank (solvent) injection to rule out contamination from the solvent or the HPLC system.[2]
Non-Stability-Indicating Method Ensure your analytical method can separate the intact sarafloxacin from its degradation products. A forced degradation study coupled with mass spectrometry (LC-MS/MS) can help identify these unknown peaks.[2][3]
Issue 3: Precipitation in Solution

Symptom: A precipitate has formed in your sarafloxacin solution, particularly after storage at low temperatures.[3]

Possible Cause Recommended Solution
Exceeded Solubility Limit This is more likely a solubility issue than degradation, especially in organic solvents like acetonitrile (B52724) at low temperatures.[3] Confirm the concentration is within the solubility limits for the chosen solvent.
Re-dissolving Precipitate Before use, allow the solution to warm to room temperature and gently vortex or sonicate to see if the precipitate redissolves. If it fully redissolves, the potency should be unaffected.[3]
Issue 4: Variability in Antimicrobial Susceptibility Testing (MIC values)

Symptom: You are observing inconsistent MIC values for sarafloxacin against the same bacterial strain between experiments.

Possible Cause Recommended Solution
Degraded Stock Solution The potency of the sarafloxacin stock solution may have decreased due to degradation. Prepare fresh stock solutions for each experiment, especially aqueous ones.[2]
Inconsistent Experimental Protocol MIC values can be affected by factors like the duration of the measurement, the density of the starting culture, and the method used to determine growth (optical density vs. cell counts).[5] Adhere strictly to a standardized protocol (e.g., CLSI guidelines).
Biological Variation There can be inherent biological variation between bacterial strains.[6] Ensure you are using a consistent and well-characterized bacterial stock.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents and solubility limits for this compound?

A1: The solubility of sarafloxacin hydrochloride depends on the solvent. It is soluble in organic solvents like DMSO and DMF. In aqueous solutions, its solubility is lower and pH-dependent.[1][4]

Solvent Approximate Solubility
Dimethylformamide (DMF)~5 mg/mL[3][4]
Dimethyl Sulfoxide (DMSO)~2 mg/mL[3][4]
PBS (pH 7.2)~0.5 mg/mL[1][4]

Q2: How should I store this compound and its solutions?

A2: Proper storage is crucial to maintain the stability of sarafloxacin.

Form Storage Condition
Solid (Powder) Store at -20°C for long-term stability (≥4 years).[4] Keep in a tightly sealed container, protected from light and moisture.[2]
Stock Solutions (in organic solvents) Prepare aliquots in amber vials and store them at -20°C or -80°C for long-term stability.[3]
Aqueous Solutions It is highly recommended to prepare these fresh before each experiment. Do not store aqueous solutions for more than one day.[1][3][4]

Q3: What are the main degradation pathways for sarafloxacin?

A3: The primary degradation pathways for sarafloxacin include photodegradation, oxidation, and hydrolysis.[3] The main route of degradation is the oxidative modification of the piperazine ring, which leads to the formation of products like 3'-oxo-sarafloxacin.[2][7] Further oxidation can lead to other by-products.[2]

Q4: What is the mechanism of action of sarafloxacin?

A4: Sarafloxacin is a fluoroquinolone antibiotic. Its primary mechanism of action is the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[8][9][10] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination.[8] By inhibiting these enzymes, sarafloxacin disrupts bacterial cell division, leading to cell death.[8]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Analysis of Sarafloxacin

This protocol provides a general guideline for the analysis of sarafloxacin. Method optimization may be required based on the specific sample matrix and instrumentation.[2]

  • Sample Preparation:

    • Dissolve the sarafloxacin sample in a mixture of acetonitrile and water (1:1 v/v).[11]

  • Chromatographic Conditions:

    • Column: µ-Bondapak C18 (3.9 mm x 300 mm) or equivalent.[11]

    • Mobile Phase: A mixture of acetonitrile, methanol, and 2 mmol/L H3PO4 (adjusted to pH 3.5 with triethylamine) in a ratio of 30:5:65 (v/v/v).[11]

    • Flow Rate: 1 mL/min.[11]

    • Detection: UV at 278 nm.[11]

    • Column Temperature: 15°C.[11]

  • Quantification:

    • Use a calibration curve generated from working standards to quantify sarafloxacin.[2]

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol details the determination of the minimum concentration of sarafloxacin hydrochloride that inhibits the visible growth of a microorganism.[8]

  • Materials:

    • Sarafloxacin hydrochloride

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • Sterile 96-well microtiter plates

    • Bacterial culture in logarithmic growth phase

    • 0.5 McFarland turbidity standard

    • Spectrophotometer

    • Incubator (35 ± 2°C)

  • Procedure:

    • Preparation of Sarafloxacin Dilutions: Prepare a series of two-fold dilutions of sarafloxacin hydrochloride in CAMHB in the microtiter plate.

    • Inoculum Preparation: Adjust the bacterial culture to a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Inoculation: Add 10 µL of the standardized bacterial inoculum to each well (except for the sterility control wells).[8]

    • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[8]

    • Reading Results: The MIC is the lowest concentration of sarafloxacin hydrochloride that completely inhibits visible bacterial growth.[8]

Visualizations

Troubleshooting Workflow for Unexpected HPLC Peaks start Unexpected Peak(s) in HPLC Chromatogram check_blank Inject a solvent blank. start->check_blank peak_present_in_blank Peak(s) present in blank? check_blank->peak_present_in_blank contamination Source of contamination identified: - Solvent - System - Vials peak_present_in_blank->contamination Yes no_contamination Peak(s) NOT present in blank. peak_present_in_blank->no_contamination No check_storage Review sample storage and handling: - Age of solution? - Light exposure? - Storage temperature? no_contamination->check_storage degradation_likely Degradation is likely. Consider forced degradation study with LC-MS/MS for identification. check_storage->degradation_likely

Caption: Troubleshooting workflow for unexpected HPLC peaks.

Primary Degradation Pathway of Sarafloxacin sarafloxacin Sarafloxacin oxidation Oxidation sarafloxacin->oxidation oxo_sarafloxacin 3'-oxo-sarafloxacin oxidation->oxo_sarafloxacin further_oxidation Further Oxidation oxo_sarafloxacin->further_oxidation other_products Other Degradation Products (e.g., ethylene (B1197577) diamine-substituted quinolone) further_oxidation->other_products

Caption: Primary degradation pathway of sarafloxacin.

Mechanism of Action of Sarafloxacin sarafloxacin Sarafloxacin inhibition Inhibition sarafloxacin->inhibition dna_gyrase DNA Gyrase (Topoisomerase II) dna_replication DNA Replication, Transcription, Repair dna_gyrase->dna_replication topoisomerase_iv Topoisomerase IV topoisomerase_iv->dna_replication inhibition->dna_gyrase inhibition->topoisomerase_iv disruption Disruption dna_replication->disruption cell_death Bacterial Cell Death disruption->cell_death

Caption: Mechanism of action of sarafloxacin.

References

Technical Support Center: Optimizing HPLC Mobile Phase for Sarafloxacin Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to the High-Performance Liquid Chromatography (HPLC) analysis of sarafloxacin (B1681457). This resource is tailored for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs). Our aim is to help you optimize your mobile phase and overcome common challenges encountered during method development and routine analysis.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase for sarafloxacin analysis on a C18 column?

A common starting point for sarafloxacin analysis on a reversed-phase C18 column is a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an acidic aqueous buffer.[1][2] A frequently cited mobile phase composition is a volumetric ratio of acetonitrile, methanol (B129727), and a dilute phosphoric acid solution (e.g., 2 mmol/L) adjusted to a pH of around 3.5 with triethylamine (B128534).[1][2]

Q2: Why is the pH of the mobile phase critical for sarafloxacin analysis?

The pH of the mobile phase is a crucial parameter because sarafloxacin is an ionizable compound.[3][4][5] Its retention time, peak shape, and selectivity are highly dependent on its ionization state.[3][4][5] Operating at a slightly acidic pH (typically around 2.5-3.5) ensures that the carboxylic acid group on the sarafloxacin molecule is protonated, leading to better retention on a reversed-phase column and improved peak symmetry.[4][6]

Q3: What is the role of triethylamine (TEA) in the mobile phase?

Triethylamine (TEA) is often added to the mobile phase as a competing base to improve peak shape and reduce tailing, especially for basic compounds like fluoroquinolones.[6][7][8] Residual silanol (B1196071) groups on the silica-based stationary phase can interact with the basic functional groups of sarafloxacin, causing peak tailing.[8] TEA competes for these active sites, minimizing the secondary interactions and resulting in more symmetrical peaks.[6][7][8]

Q4: Can I use methanol instead of acetonitrile as the organic modifier?

Yes, methanol can be used as an organic modifier. Acetonitrile and methanol are the most common organic solvents in reversed-phase HPLC and offer different selectivities.[9] If you are experiencing co-elution or poor resolution with acetonitrile, switching to methanol or using a combination of both can alter the selectivity of the separation and may improve the resolution of sarafloxacin from other components.[9][10]

Troubleshooting Guide

Problem 1: My sarafloxacin peak is tailing.

  • Possible Cause 1: Secondary interactions with the stationary phase.

    • Solution: Add a competing base like triethylamine (TEA) to the mobile phase (typically at a concentration of 0.1-0.5% v/v) to mask the active silanol sites on the column.[6][7][8] Ensure the mobile phase pH is sufficiently low (around 3.5) to keep sarafloxacin protonated.[4][6]

  • Possible Cause 2: Column overload.

    • Solution: Reduce the concentration of the sample being injected.[11][12] Dilute your sample and re-inject to see if the peak shape improves.

  • Possible Cause 3: Column contamination or degradation.

    • Solution: Flush the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column.[13]

Problem 2: I am observing poor resolution between sarafloxacin and other peaks.

  • Possible Cause 1: Inappropriate mobile phase strength.

    • Solution: Adjust the ratio of the organic modifier to the aqueous buffer. Increasing the percentage of the aqueous phase will generally increase retention and may improve resolution. Conversely, increasing the organic modifier percentage will decrease retention time.

  • Possible Cause 2: Suboptimal mobile phase selectivity.

    • Solution: Change the organic modifier. If you are using acetonitrile, try methanol, or a ternary mixture of water, acetonitrile, and methanol.[9] You can also fine-tune the pH of the mobile phase to alter the selectivity between sarafloxacin and interfering peaks.[3][4][5]

  • Possible Cause 3: Inefficient column.

    • Solution: Ensure you are using a high-efficiency column with a suitable particle size. If the column is old, it may have lost its efficiency and should be replaced.

Problem 3: My retention times are fluctuating.

  • Possible Cause 1: Inconsistent mobile phase preparation.

    • Solution: Prepare the mobile phase fresh daily and ensure accurate measurements of all components.[4] Always degas the mobile phase before use to prevent air bubbles from affecting the pump performance.

  • Possible Cause 2: Unstable column temperature.

    • Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.[4] Fluctuations in ambient temperature can lead to shifts in retention time.

  • Possible Cause 3: Pump malfunction or leaks.

    • Solution: Check the HPLC system for any leaks, particularly around fittings and seals. Ensure the pump is delivering a consistent flow rate.

Experimental Protocols

Detailed Methodology for a Validated HPLC-UV Method for Sarafloxacin [1][2]

This protocol provides a robust method for the quantification of sarafloxacin.

  • Sample Preparation:

    • Dissolve the sarafloxacin sample in a 1:1 (v/v) mixture of acetonitrile and water.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: µ-Bondapak C18 (3.9 mm x 300 mm)

    • Mobile Phase: A mixture of acetonitrile, methanol, and 2 mmol/L phosphoric acid (adjusted to pH 3.5 with triethylamine) in a 30:5:65 (v/v/v) ratio.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 278 nm

    • Column Temperature: 15°C

    • Injection Volume: 20 µL

Data Presentation

Table 1: Comparison of Reported HPLC Mobile Phases for Fluoroquinolone Analysis

Analyte(s)ColumnMobile Phase CompositionpHAdditive(s)DetectionReference
Sarafloxacinµ-Bondapak C18Acetonitrile:Methanol:2 mmol/L H₃PO₄ (30:5:65)3.5TriethylamineUV 278 nm[1][2]
SparfloxacinC8Acetonitrile:1% Acetic Acid (29:71)--UV 290 nm[14]
SparfloxacinC18Acetonitrile:Monopotassium phosphate (B84403) buffer (1.36 g/L) (49:51)--UV 298 nm[15][16]
Danofloxacin, Difloxacin, Ciprofloxacin, SarafloxacinC180.05 M SDS, 1% 1-Butanol, 0.5% Triethylamine3SDSFluorescence[17]
Ciprofloxacin, Sparfloxacin, Moxifloxacin, etc.Atlantis dC18Acetonitrile and 0.1% Trifluoroacetic acid (gradient)-TFAUV 278 nm & Fluorescence[18]

Mandatory Visualizations

HPLC_Mobile_Phase_Optimization_Workflow start Start: Define Analytical Goal (e.g., quantify sarafloxacin) select_column Select a C18 Reversed-Phase Column start->select_column initial_mp Prepare Initial Mobile Phase (e.g., ACN:Buffer 50:50) select_column->initial_mp run_initial Perform Initial HPLC Run initial_mp->run_initial evaluate_chromatogram Evaluate Chromatogram: - Peak Shape - Retention Time - Resolution run_initial->evaluate_chromatogram peak_tailing Issue: Peak Tailing? evaluate_chromatogram->peak_tailing Check Peak Shape poor_resolution Issue: Poor Resolution? evaluate_chromatogram->poor_resolution Check Resolution retention_issue Issue: Retention Time Out of Range? evaluate_chromatogram->retention_issue Check Retention Time adjust_ph Adjust Mobile Phase pH (e.g., to pH 3.5) peak_tailing->adjust_ph Yes peak_tailing->poor_resolution No add_tea Add Triethylamine (TEA) (e.g., 0.1%) adjust_ph->add_tea add_tea->run_initial adjust_organic_ratio Adjust Organic:Aqueous Ratio poor_resolution->adjust_organic_ratio Yes poor_resolution->retention_issue No change_organic Change Organic Modifier (e.g., ACN to MeOH) adjust_organic_ratio->change_organic change_organic->run_initial retention_issue->adjust_organic_ratio Yes optimization_ok Chromatography Optimized? retention_issue->optimization_ok No optimization_ok->evaluate_chromatogram No, Re-evaluate validate_method Proceed to Method Validation optimization_ok->validate_method Yes end End validate_method->end

Caption: Workflow for optimizing HPLC mobile phase for sarafloxacin analysis.

Troubleshooting_Decision_Tree start Start: Chromatographic Problem Observed peak_shape_issue Is the peak shape poor? (Tailing, Fronting, Splitting) start->peak_shape_issue all_peaks_affected Are all peaks affected? peak_shape_issue->all_peaks_affected Yes resolution_issue Is the resolution poor? peak_shape_issue->resolution_issue No check_column Check for column void or frit blockage. Consider backflushing or replacing the column. all_peaks_affected->check_column Yes single_peak_tailing Is it a single peak tailing? all_peaks_affected->single_peak_tailing No end Problem Resolved check_column->end check_secondary_interactions Secondary interactions are likely. - Adjust mobile phase pH. - Add a competing base (e.g., TEA). single_peak_tailing->check_secondary_interactions Yes check_overload Check for sample overload. Dilute the sample and re-inject. single_peak_tailing->check_overload No check_secondary_interactions->end check_overload->end adjust_mobile_phase_strength Adjust the organic to aqueous ratio. resolution_issue->adjust_mobile_phase_strength Yes retention_time_issue Are retention times unstable? resolution_issue->retention_time_issue No change_selectivity Change the organic modifier (ACN to MeOH) or fine-tune the pH. adjust_mobile_phase_strength->change_selectivity change_selectivity->end check_system Check for leaks, ensure stable temperature, and prepare fresh mobile phase. retention_time_issue->check_system Yes retention_time_issue->end No check_system->end

Caption: Troubleshooting decision tree for common HPLC issues in sarafloxacin analysis.

References

Validation & Comparative

A Comparative Guide to the Validation of an HPLC Method for Sarafloxacin Hydrochloride Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of sarafloxacin (B1681457), a fluoroquinolone antibiotic used in veterinary medicine, is essential for pharmacokinetic studies, residue analysis, and ensuring food safety.[1][2][3] High-Performance Liquid Chromatography (HPLC) stands as a robust and widely adopted technique for this purpose.[2] This guide provides an objective comparison of a validated HPLC method with alternative analytical techniques, supported by performance data and detailed experimental protocols.

Detailed Experimental Protocol: Validated HPLC Method

This section details a representative reversed-phase HPLC (RP-HPLC) method for the quantification of sarafloxacin in biological matrices like plasma or animal tissue.

Sample Preparation (Tissue Extraction)

Sample preparation is a critical step to extract sarafloxacin from the matrix and remove interfering substances.

  • Homogenization: Weigh approximately 2-10 grams of the homogenized tissue sample (e.g., poultry muscle, fish fillet) into a centrifuge tube.[3][4]

  • Extraction: Add a suitable volume of an extraction solvent, such as a mixture of 1% orthophosphoric acid in water and acetonitrile (B52724).[2] The sample is then vigorously mixed or homogenized.

  • Cleanup: To remove lipids and other interferences, a cleanup step like n-hexane partitioning is performed.[2][4] The mixture is centrifuged, and the aqueous layer containing sarafloxacin is collected.[1] For cleaner samples, Solid-Phase Extraction (SPE) cartridges may also be used.[5][6]

  • Concentration & Reconstitution: The extract is often evaporated to dryness under a gentle stream of nitrogen.[1] The resulting residue is then redissolved in a specific volume of the HPLC mobile phase before injection.[1][4]

Chromatographic Conditions

The following conditions are typical for the separation and detection of sarafloxacin.

  • Instrument: A standard HPLC system equipped with a UV or Fluorescence detector.[2][3]

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is commonly used for separation.[5][7]

  • Mobile Phase: An isocratic or gradient mixture of an organic solvent (like acetonitrile and/or methanol) and an acidic aqueous buffer (e.g., 2 mmol/L phosphoric acid adjusted to pH 3.5).[1][7] A common ratio might be 30:5:65 (acetonitrile:methanol:buffer).[1][7]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[1][7]

  • Detection:

    • UV Detection: Wavelength set at approximately 278 nm.[1][7]

    • Fluorescence Detection (FLD): Offers higher sensitivity, with an excitation wavelength around 278-280 nm and an emission wavelength of 444-450 nm.[2][3][4]

  • Injection Volume: 20 µL.[5]

  • Column Temperature: Maintained at a constant temperature, for instance, 15°C or 25°C.[1][7]

Performance Comparison of Analytical Methods

While HPLC is a benchmark method, other techniques can be employed depending on the analytical requirements such as throughput, sensitivity, and the need for confirmation.[3] The table below compares the typical performance of a validated HPLC method with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

Parameter HPLC with UV/Fluorescence Detection Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Enzyme-Linked Immunosorbent Assay (ELISA)
Principle Chromatographic separation followed by UV absorption or fluorescence detection.[3]Chromatographic separation followed by highly specific mass-based detection of parent and product ions.[3]Immunoassay based on specific antibody-antigen binding.[2][3]
Linearity (R²) Typically ≥ 0.99.[5][8]R² > 0.99 is consistently achieved.Not applicable; typically used for screening and is semi-quantitative.[1]
Limit of Detection (LOD) 0.01–0.2 µg/kg (ng/g).[9]0.005–2.0 µg/kg.[9]High sensitivity, suitable for detecting very low concentrations.[1]
Limit of Quantitation (LOQ) 0.025–0.2 µg/kg (ng/g).[5][9]0.015–6.0 µg/kg.[9]Not typically used for precise quantification.[1]
Accuracy (% Recovery) 85% to 118%.[5][9]70% to 116%.[9]Variable; prone to matrix effects.
Precision (% RSD) Generally < 15%.[1][9]Typically < 15%.[9]Higher variability compared to chromatographic methods.
Analysis Time ~10-20 minutes per sample.[1][4]Similar to HPLC, ~15-25 minutes per sample.High throughput; a 96-well plate can be processed in 2-4 hours.[1]
Advantages Robust, reliable, good precision and accuracy.[1]Very high specificity and sensitivity; considered a confirmatory method.[2][3]High throughput, rapid, and cost-effective for screening large numbers of samples.[2]
Disadvantages Moderate sensitivity compared to LC-MS/MS, solvent consumption.[1]High instrument cost and complexity.Potential for cross-reactivity, semi-quantitative results.[1]

Mandatory Visualization: HPLC Method Validation Workflow

The validation of an analytical method is a structured process to ensure it is suitable for its intended purpose. The following diagram illustrates the logical workflow based on International Council for Harmonisation (ICH) guidelines.

HPLC_Validation_Workflow cluster_prep Phase 1: Development cluster_validation Phase 2: Method Validation (ICH Guidelines) cluster_application Phase 3: Application A Method Development & Optimization B Specificity / Selectivity A->B C Linearity & Range B->C D Accuracy (% Recovery) C->D E Precision (Repeatability & Intermediate Precision) D->E F Limit of Detection (LOD) & Limit of Quantitation (LOQ) E->F G Robustness F->G H Routine Sample Analysis G->H I Quality Control (QC) Checks H->I

Caption: Logical workflow for the validation of an HPLC analytical method.

References

A Comparative Analysis of Sarafloxacin Hydrochloride Hydrate and Enrofloxacin in the Management of Poultry Infections

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective, data-driven comparison of two prominent fluoroquinolone antibiotics, sarafloxacin (B1681457) hydrochloride hydrate (B1144303) and enrofloxacin (B1671348), for the treatment of bacterial infections in poultry. It is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their in vitro activity, clinical efficacy, pharmacokinetic profiles, and safety considerations, supported by experimental data.

Executive Summary

Both sarafloxacin and enrofloxacin are broad-spectrum synthetic fluoroquinolones that function by inhibiting bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication, repair, and recombination, ultimately leading to bacterial cell death.[1][2][3] While both are effective against a range of Gram-negative and Gram-positive bacteria commonly implicated in poultry diseases, such as Escherichia coli and Salmonella spp., comparative studies indicate notable differences in their performance.[1][4] Experimental data suggests that enrofloxacin exhibits superior in vitro potency against certain E. coli strains and demonstrates greater clinical efficacy in treating colisepticemia in chickens when compared to sarafloxacin.[5][6][7] This guide synthesizes the available evidence to facilitate informed decision-making in veterinary drug development and application.

It is important to note that the use of fluoroquinolones, including sarafloxacin, in poultry has faced significant regulatory scrutiny due to concerns about antimicrobial resistance.[1] In 2001, the U.S. Food and Drug Administration (FDA) withdrew the approval for sarafloxacin's use in poultry.[1] Therefore, the information presented here is intended for research and drug development purposes.

Mechanism of Action

The bactericidal activity of both sarafloxacin and enrofloxacin stems from their ability to interfere with critical bacterial DNA processes. Their primary targets are two essential enzymes: DNA gyrase (Topoisomerase II) and Topoisomerase IV.[1][2][3] In Gram-negative bacteria like E. coli, the primary target is DNA gyrase, while in Gram-positive bacteria, it is primarily Topoisomerase IV.[1] Inhibition of these enzymes disrupts DNA supercoiling, replication, and separation, leading to irreparable DNA damage and subsequent bacterial cell death.[1]

Fluoroquinolone_Mechanism_of_Action cluster_bacteria Bacterial Cell cluster_drugs Fluoroquinolone Action DNA_Gyrase DNA Gyrase (Topoisomerase II) Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Leads to Replication Failure Topo_IV Topoisomerase IV Topo_IV->Cell_Death Leads to Segregation Failure Relaxed_DNA Relaxed Circular DNA Supercoiled_DNA Negative Supercoiling Relaxed_DNA->Supercoiled_DNA Catalyzed by DNA Gyrase DNA_Replication DNA Replication Supercoiled_DNA->DNA_Replication Replicated_DNA Replicated DNA (Catenated Daughter Chromosomes) Separated_DNA Separated Daughter Chromosomes Replicated_DNA->Separated_DNA Decatenation by Topoisomerase IV DNA_Replication->Replicated_DNA Fluoroquinolones Sarafloxacin & Enrofloxacin Fluoroquinolones->DNA_Gyrase Inhibits Fluoroquinolones->Topo_IV Inhibits

Fig. 1: Mechanism of action for fluoroquinolones like sarafloxacin and enrofloxacin.

Data Presentation: Performance Comparison

In Vitro Susceptibility

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antibiotic's in vitro potency. Comparative data reveals that enrofloxacin has a lower MIC against specific E. coli strains than sarafloxacin, suggesting higher potency.[5][6] For other pathogens, such as Mycoplasma species, their activities are more comparable.[6]

Table 1: Comparison of Minimum Inhibitory Concentrations (MICs)

Antimicrobial Agent Pathogen MIC (µg/mL)
Enrofloxacin Escherichia coli 0.015[5][6]
Sarafloxacin Escherichia coli 0.03[5][6]
Enrofloxacin Mycoplasma gallisepticum 0.14[6]
Sarafloxacin Mycoplasma gallisepticum 0.37[6]
Enrofloxacin Mycoplasma synoviae 1.82[6]

| Sarafloxacin | Mycoplasma synoviae | 1.76[6] |

Clinical Efficacy in Colibacillosis Challenge

A direct comparative study using an infectious bronchitis virus-Escherichia coli challenge model in chickens demonstrated superior clinical efficacy for enrofloxacin over sarafloxacin when administered in drinking water for the treatment of colisepticemia.[5][6] Birds treated with enrofloxacin showed significantly lower morbidity, mortality, and mean air sac lesion scores.[5][6]

Table 2: Clinical Efficacy in an Experimental E. coli Challenge Model

Parameter Enrofloxacin-Treated Sarafloxacin-Treated Infected, Non-Medicated
Mortality Significantly lower than sarafloxacin-treated and non-medicated groups[5] Lower than non-medicated, but higher than enrofloxacin-treated[5] 43.5%[5]
Morbidity Significantly lower than sarafloxacin-treated and non-medicated groups[5] No significant reduction compared to non-medicated[5] 89%[5]
Mean Air Sac Lesion Score Significantly lower than sarafloxacin-treated and non-medicated groups[5] Lower than non-medicated, but higher than enrofloxacin-treated[5] 2.58[5]
Proportion with Severe Lesions Significantly lower (2.2% - 6.7%)[5] Higher than enrofloxacin-treated[5] 17.8%[5]

| Clinical Efficacy Index | Significantly higher than sarafloxacin-treated group[5] | Lower than enrofloxacin-treated group[5] | N/A |

Data sourced from a study comparing continuous and pulsed water medication.[5]

Pharmacokinetic Profiles

While direct head-to-head comparative pharmacokinetic studies are limited, individual studies in broiler chickens provide key insights.[6] Enrofloxacin appears to achieve a higher maximum plasma concentration (Cmax) and has a higher oral bioavailability compared to sarafloxacin in broilers.[6][8] It is important to note that pharmacokinetic parameters can vary between avian species.[6]

Table 3: Comparison of Pharmacokinetic Parameters (Oral Administration, 10 mg/kg)

Parameter Sarafloxacin (in broiler chickens) Enrofloxacin (in broiler chickens)
Max Plasma Concentration (Cmax) 0.79 µg/mL[9][10] 2.44 ± 0.06 µg/mL[6][8]
Time to Cmax (Tmax) 0.75 h[9][10] 1.64 ± 0.04 h[6][8]
Elimination Half-life (t½β) 3.89 ± 1.19 h[9][10] 14.23 ± 0.46 h[8]

| Oral Bioavailability (F) | 59.6 ± 13.8%[9][10] | 64.0 ± 0.2%[6][8] |

Safety and Adverse Effects

Enrofloxacin:

  • Common Side Effects: Gastrointestinal effects like vomiting, diarrhea, and lack of appetite may occur.[11]

  • Potential Adverse Effects: Can cause abnormalities in the joint cartilage of young, growing animals, although this effect is less pronounced in birds than in mammals.[11][12] High overdoses can lead to histopathological degeneration in the liver, kidneys, and spleen.[13] Other potential effects include uncoordinated walking, seizures, and depression.[11]

  • Drug Interactions: The risk of adverse effects can be increased when combined with drugs like dexamethasone.[14] It can also interact with calcium products, which may decrease its absorption.[14]

Sarafloxacin:

  • Regulatory Status: Its approval for use in poultry was withdrawn by the FDA due to concerns about the development of antimicrobial resistance.[1]

  • Residue Depletion: Studies have shown that sarafloxacin residues can deplete very slowly in certain poultry breeds, raising food safety concerns and necessitating long withdrawal periods.[15]

Experimental Protocols

In Vivo Colibacillosis Challenge Study

This protocol outlines the methodology used to compare the clinical efficacy of enrofloxacin and sarafloxacin.[5][6]

  • Animal Model: Day-old broiler chicks are acclimatized for a period before the experiment.

  • Infection: Birds are challenged with an infectious bronchitis virus and subsequently with a pathogenic strain of Escherichia coli (e.g., serotype O78) administered into the thoracic air sac to induce colisepticemia.[5][16]

  • Treatment Groups: Birds are divided into several groups:

    • Enrofloxacin-treated (e.g., via continuous or pulsed water medication).

    • Sarafloxacin-treated (e.g., via continuous or pulsed water medication).

    • Infected, non-medicated (positive control).

    • Non-infected, non-medicated (negative control).

  • Monitoring: Over a set period (e.g., 10-21 days), birds are monitored daily for clinical signs, morbidity, and mortality.[5][9][17]

  • Necropsy and Lesion Scoring: At the end of the study, all surviving birds are euthanized and necropsied. Post-mortem examinations are performed on all birds that die during the study. Air sacs, pericardium, and peritoneum are examined, and lesions are scored based on severity.[5]

  • Data Analysis: Key metrics, including mortality rate, morbidity rate, mean air sac lesion scores, and a clinical efficacy index, are calculated and compared statistically between groups.[5]

Colibacillosis_Challenge_Workflow Start Start: Acclimatization of Broiler Chicks Infection Infection with Infectious Bronchitis Virus + E. coli Start->Infection Grouping Divide into Treatment Groups Infection->Grouping Treatment Administer Treatment (Enrofloxacin, Sarafloxacin, or Placebo in Water) Grouping->Treatment Monitoring Daily Monitoring: - Morbidity - Mortality - Clinical Signs Treatment->Monitoring Necropsy Endpoint Necropsy & Air Sac Lesion Scoring Monitoring->Necropsy Analysis Data Analysis: - Calculate Clinical Efficacy Index - Statistical Comparison Necropsy->Analysis End End Analysis->End

Fig. 2: Experimental workflow for the colibacillosis challenge study.
Pharmacokinetic Study Protocol

This protocol describes a general procedure for determining the pharmacokinetic parameters of a drug in poultry.[1][7]

  • Animal Model: Healthy adult broiler chickens are used, typically fasted overnight with free access to water.

  • Drug Administration: A single, precise dose of the drug (e.g., 10 mg/kg body weight) is administered.[1][7] This can be done intravenously (IV) to determine baseline parameters or orally (p.o.) via gavage to assess absorption and bioavailability.[1][7]

  • Blood Sampling: Heparinized blood samples are collected from a wing vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-administration).[1][7]

  • Plasma Analysis: Plasma is separated by centrifugation. The concentration of the drug and its major metabolites in the plasma is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Pharmacokinetic Modeling: The resulting plasma concentration-time data is analyzed using specialized software to calculate key pharmacokinetic parameters, including Cmax, Tmax, elimination half-life (t½), and bioavailability (F).[7]

Pharmacokinetic_Study_Workflow Start Start: Select Healthy, Fasted Broiler Chickens Admin Administer Single Dose (IV or Oral Gavage) Start->Admin Sample Collect Blood Samples at Predetermined Time Points Admin->Sample Process Separate Plasma via Centrifugation Sample->Process Analyze Quantify Drug Concentration (e.g., using HPLC) Process->Analyze Model Pharmacokinetic Analysis: Calculate Cmax, Tmax, t½, F Analyze->Model End End Model->End

Fig. 3: General workflow for a pharmacokinetic study in poultry.

Conclusion

Based on the available experimental data, enrofloxacin demonstrates superior performance compared to sarafloxacin for the treatment of colisepticemia in chickens.[5][6] This is supported by its lower MIC against the tested E. coli strain and significantly better outcomes in a clinical challenge model, including reduced mortality and morbidity.[5][6] Pharmacokinetic data further suggests that enrofloxacin may have more favorable properties in broiler chickens, such as a higher Cmax and longer elimination half-life.[6][8]

While both are potent fluoroquinolones, the evidence points to enrofloxacin as a more efficacious option for managing E. coli infections in poultry.[5][7] The regulatory history of sarafloxacin, particularly its withdrawal from the poultry market in the U.S., underscores the critical importance of considering antimicrobial resistance and food safety in the development and use of veterinary drugs.[1] Further research, including direct comparative pharmacokinetic studies against a wider range of poultry pathogens, would be beneficial for a more complete understanding.[7]

References

A Comparative Analysis of the Antibacterial Spectrums of Sarafloxacin and Ciprofloxacin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro antibacterial activity of two fluoroquinolone antibiotics, sarafloxacin (B1681457) and ciprofloxacin (B1669076). Both agents are known for their broad-spectrum efficacy, but understanding their nuanced differences is critical for informed application in research and drug development. This document summarizes their antibacterial potency through a compilation of minimum inhibitory concentration (MIC) data, details the experimental protocols for these determinations, and illustrates their shared mechanism of action.

Mechanism of Action: Targeting Bacterial DNA Replication

Both sarafloxacin and ciprofloxacin are members of the fluoroquinolone class of antibiotics and share a common mechanism of action.[1][2] They exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[1][3][4] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[1] By forming a complex with these enzymes and the bacterial DNA, fluoroquinolones stabilize the DNA strands after they have been cleaved, preventing their re-ligation.[2] This leads to the accumulation of double-stranded DNA breaks, ultimately resulting in bacterial cell death.[2] In Gram-negative bacteria, DNA gyrase is often the primary target.[5]

cluster_fluoroquinolones Fluoroquinolones cluster_bacterial_process Bacterial DNA Replication cluster_outcome Outcome sarafloxacin Sarafloxacin inhibition Inhibition of Enzyme Activity sarafloxacin->inhibition ciprofloxacin Ciprofloxacin ciprofloxacin->inhibition dna_gyrase DNA Gyrase (Topoisomerase II) dna_replication DNA Replication, Repair, Recombination dna_gyrase->dna_replication essential for topoisomerase_iv Topoisomerase IV topoisomerase_iv->dna_replication essential for cell_death Bacterial Cell Death inhibition->dna_gyrase targets inhibition->topoisomerase_iv targets inhibition->cell_death leads to

Figure 1. Mechanism of action for fluoroquinolones like sarafloxacin and ciprofloxacin.

Comparative In Vitro Efficacy: Minimum Inhibitory Concentrations (MICs)

The following tables summarize the available Minimum Inhibitory Concentration (MIC) data for sarafloxacin and ciprofloxacin against a range of bacterial pathogens. MIC values represent the lowest concentration of an antibiotic that prevents the visible growth of a bacterium and are a standard measure of an antibiotic's potency.[1][6] The data presented is a compilation from various sources and should be interpreted with caution due to potential variations in testing methodologies.

Gram-Negative Bacteria
Bacterial SpeciesDrugMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coli (Avian Pathogenic)Sarafloxacin0.25-
Escherichia coli (Canine Uropathogenic)Ciprofloxacin0.0150.03
Pasteurella multocidaCiprofloxacin≤0.015≤0.015
Salmonella entericaCiprofloxacin0.030.06
Pseudomonas aeruginosaCiprofloxacin--
Gram-Positive Bacteria
Bacterial SpeciesDrugMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureusCiprofloxacin0.320.59
Streptococcus faecalisCiprofloxacin0.25 - 11 - 8
Streptococcus faeciumCiprofloxacin0.25 - 11 - 8
Corynebacterium spp.Ciprofloxacin18
Listeria monocytogenesCiprofloxacin--
Peptostreptococcus spp.Sarafloxacin0.125-

Note: Ciprofloxacin demonstrates moderate to good activity against many Gram-positive bacteria.[9][10] Sarafloxacin has also shown activity against Gram-positive organisms.[3][11] One study noted that sarafloxacin was as effective as ciprofloxacin in inhibiting 823 different strains of various species at concentrations of ≤ 1 or ≤ 2 µg/mL.[1]

Experimental Protocols

The determination of in vitro efficacy for antimicrobial agents like sarafloxacin and ciprofloxacin is primarily achieved through standardized susceptibility testing methods, most commonly broth microdilution and agar (B569324) disk diffusion.[1]

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Testing

This method is used to determine the minimum inhibitory concentration (MIC) of an antibiotic required to inhibit the growth of a specific bacterium.[1][2]

prep_antibiotic Prepare serial two-fold dilutions of antibiotic inoculate Inoculate microtiter plate wells with bacterial suspension prep_antibiotic->inoculate prep_inoculum Prepare standardized bacterial inoculum (~5 x 10^5 CFU/mL) prep_inoculum->inoculate incubate Incubate at 35-37°C for 16-24 hours inoculate->incubate read_results Visually inspect for growth (turbidity) incubate->read_results determine_mic MIC = Lowest concentration with no visible growth read_results->determine_mic

Figure 2. Workflow for Broth Microdilution MIC Testing.

Detailed Methodology:

  • Preparation of Antimicrobial Solutions: Stock solutions of sarafloxacin and ciprofloxacin are prepared in a suitable solvent. Serial two-fold dilutions are then made in a 96-well microtiter plate using an appropriate broth medium, such as Mueller-Hinton Broth.[2]

  • Preparation of Bacterial Inoculum: A standardized bacterial suspension is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[2]

  • Inoculation and Incubation: Each well of the microtiter plate containing the antimicrobial dilutions is inoculated with the standardized bacterial suspension. The plates are then incubated at 35-37°C for 16-24 hours in ambient air.[1][2]

  • MIC Determination: Following incubation, the plates are examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the growth of the organism as detected by the unaided eye.[1]

Agar Disk Diffusion Testing

This is a qualitative method to determine the susceptibility of a bacterial isolate to a particular antibiotic.[1]

prep_inoculum Prepare standardized bacterial inoculum streak_plate Streak inoculum evenly across agar plate prep_inoculum->streak_plate apply_disk Apply antibiotic-impregnated disk to the agar surface streak_plate->apply_disk incubate Incubate at 35-37°C for 16-24 hours apply_disk->incubate measure_zone Measure the diameter of the zone of inhibition incubate->measure_zone interpret Interpret as Susceptible, Intermediate, or Resistant measure_zone->interpret

Figure 3. Workflow for Agar Disk Diffusion Testing.

Detailed Methodology:

  • Inoculum Preparation: A standardized inoculum of the test bacterium is prepared as described for the broth microdilution method.[1]

  • Inoculation of Agar Plate: A sterile cotton swab is dipped into the standardized bacterial suspension and used to streak the entire surface of a Mueller-Hinton agar plate to ensure confluent growth.

  • Application of Antibiotic Disk: A paper disk impregnated with a standardized concentration of the antibiotic (e.g., 5-µg for sarafloxacin) is placed on the surface of the agar.

  • Incubation: The plate is inverted and incubated at 35-37°C for 16-24 hours.

  • Interpretation of Results: The antibiotic diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible, a clear area of no growth, known as the zone of inhibition, will be observed around the disk. The diameter of this zone is measured and compared to standardized charts to determine if the organism is susceptible, intermediate, or resistant to the antibiotic.

Conclusion

Both sarafloxacin and ciprofloxacin are potent fluoroquinolone antibiotics with a similar mechanism of action.[1] The available data suggests that their in vitro efficacy against a broad range of bacteria is comparable.[1] Ciprofloxacin has been extensively studied and has well-documented activity against a wide array of both Gram-negative and Gram-positive pathogens.[8][9] Sarafloxacin, primarily used in veterinary medicine, also exhibits a broad spectrum of activity.[1][3] The choice between these two agents for research and development purposes may be guided by factors such as the specific bacterial species of interest, established resistance patterns, and the intended application. Further direct, head-to-head comparative studies with extensive MIC data would be beneficial for a more definitive quantitative comparison.

References

A Comparative Analysis of Sarafloxacin Hydrochloride Hydrate Efficacy Against Escherichia coli Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the In Vitro Performance of Sarafloxacin (B1681457) and its Alternatives in Combating E. coli

This guide provides a comprehensive comparison of the in vitro efficacy of sarafloxacin hydrochloride hydrate (B1144303) against various strains of Escherichia coli. Developed for veterinary applications, primarily in poultry, sarafloxacin's performance is benchmarked against other key fluoroquinolones and alternative antibiotic classes commonly used to treat E. coli infections. The data presented herein, including Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), is intended to support research and development efforts in veterinary and pharmaceutical sciences.

Quantitative Efficacy Analysis

The in vitro potency of an antimicrobial agent is primarily determined by its MIC and MBC values. The following tables summarize the available data for sarafloxacin and its comparators against a range of E. coli isolates. Lower MIC and MBC values are indicative of higher antibacterial activity.

Table 1: In Vitro Efficacy of Sarafloxacin Hydrochloride Hydrate Against E. coli
E. coli Strain/Isolate TypeMIC (µg/mL)MBC (µg/mL)Testing MethodReference
ATCC 259220.008 - 0.03Not ReportedBroth Microdilution[1]
Avian Pathogenic (O78)0.125 - 0.250.25Broth Microdilution[2]
Commensal (no recent fluoroquinolone use)0.15 (MIC₅₀)Not ReportedNot Specified
Commensal (from sarafloxacin-treated flock)0.5 (MIC₅₀)Not ReportedNot Specified
Colibacillosis Isolates (Susceptible)≤ 0.06Not ReportedNot Specified[1]
Colibacillosis Isolates (Resistant)≥ 0.25Not ReportedNot Specified[1]
K1 StrainNot Reported0.25/4.75 (TMP/SMZ)Not Specified[3]
Table 2: Comparative In Vitro Efficacy of Fluoroquinolones Against E. coli
FluoroquinoloneE. coli Strain/Isolate TypeMIC (µg/mL)MBC (µg/mL)Reference
Sarafloxacin Challenge Strain0.03Not Reported[4]
EnrofloxacinChallenge Strain0.015Not Reported[4]
DanofloxacinChallenge Strain0.03Not Reported[4]
CiprofloxacinClinical Isolates0.0090.02-0.04[4]
EnrofloxacinClinical Isolates0.0220.02-0.04[4]
Table 3: In Vitro Efficacy of Alternative Antibiotics Against E. coli
AntibioticE. coli Isolate TypeMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Fosfomycin Canine Urinary Tract Infection Isolates1.0 to >256496[4]
Urinary IsolatesNot SpecifiedNot Specified≤16[5]
ESBL-producing Isolates≤4 (for >90% of isolates)Not ReportedNot Reported[6]
Nitrofurantoin (B1679001) Canine Urinary Tract Infection Isolates1 - 1281616[7]
Clinical Isolates (Japan)Not SpecifiedNot Reported16[8]
Enterobacteriaceae Strains16 - 64Not ReportedNot Reported[9]
Trimethoprim/Sulfamethoxazole K1 Strain0.06/1.14Not ReportedNot Reported[3]
Clinical Isolates0.25/4.75 to 4/76Not ReportedNot Reported[10][11][12]

Mechanism of Action: Inhibition of DNA Synthesis

Sarafloxacin, like other fluoroquinolones, exerts its bactericidal effect by targeting two essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[2][6][13] In Gram-negative bacteria such as E. coli, DNA gyrase is the primary target.[14][15] By binding to the enzyme-DNA complex, sarafloxacin stabilizes a transient state where the DNA is cleaved, preventing the re-ligation of the DNA strands.[14][16] This leads to an accumulation of double-strand breaks, which ultimately results in the inhibition of DNA replication and bacterial cell death.[14][16]

G cluster_bacterium E. coli Cell Sarafloxacin Sarafloxacin DNA_Gyrase DNA Gyrase Sarafloxacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Sarafloxacin->Topoisomerase_IV Inhibits DNA Bacterial DNA DNA_Gyrase->DNA Supercoils/Relaxes Replication DNA Replication DNA_Gyrase->Replication Essential for Topoisomerase_IV->DNA Decatenates Topoisomerase_IV->Replication Essential for DNA->Replication Template for Cell_Death Cell Death Replication->Cell_Death Leads to if inhibited

Mechanism of action of sarafloxacin in E. coli.

Experimental Protocols

The determination of in vitro efficacy relies on standardized and reproducible methodologies. The following outlines the typical workflow for determining the MIC and MBC of antimicrobial agents like sarafloxacin.

Workflow for Antimicrobial Susceptibility Testing

G cluster_workflow Antimicrobial Susceptibility Testing Workflow start Start prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Dilutions with Bacterial Suspension prep_inoculum->inoculate prep_dilutions Prepare Serial Dilutions of Antimicrobial Agent prep_dilutions->inoculate incubate Incubate at 35±2°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic subculture Subculture from clear wells onto antibiotic-free agar read_mic->subculture incubate_mbc Incubate at 35±2°C for 18-24 hours subculture->incubate_mbc read_mbc Read MBC (Lowest concentration with ≥99.9% killing) incubate_mbc->read_mbc end End read_mbc->end

General workflow for MIC and MBC determination.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a widely used technique for determining the MIC of an antimicrobial agent in a liquid medium and should be performed in accordance with Clinical and Laboratory Standards Institute (CLSI) guidelines.[17][18][19]

  • Materials:

    • This compound

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)[18]

    • Sterile 96-well microtiter plates

    • E. coli inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL), which is then diluted to a final concentration of 5 x 10⁵ CFU/mL in the wells.[18][19]

    • Spectrophotometer or nephelometer

    • Sterile saline or broth for dilution

    • Incubator (35 ± 2°C)[2]

  • Procedure:

    • Preparation of Antimicrobial Dilutions: A two-fold serial dilution of sarafloxacin is prepared in the 96-well microtiter plate using CAMHB.[18]

    • Inoculation: Each well containing the antimicrobial dilution is inoculated with the standardized bacterial suspension.[6] A growth control well (broth and bacteria without antibiotic) and a sterility control well (broth only) are included.[6]

    • Incubation: The microtiter plate is incubated at 35 ± 2°C for 16-20 hours.[2]

    • Interpretation: The MIC is the lowest concentration of sarafloxacin that completely inhibits visible growth of the bacteria.[2]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[2]

  • Procedure:

    • Perform MIC Test: First, determine the MIC of sarafloxacin using the broth microdilution method as described above.[2]

    • Subculturing: From the wells showing no visible growth in the MIC assay (the MIC well and at least two more concentrated wells), a standardized volume (e.g., 10-100 µL) is plated onto Mueller-Hinton Agar (MHA) plates that do not contain any antimicrobial agent.[2]

    • Incubation: The MHA plates are incubated at 35 ± 2°C for 18-24 hours.[2]

    • Interpretation: After incubation, the number of colonies on each plate is counted. The MBC is the lowest concentration of sarafloxacin that results in a ≥99.9% reduction in the initial inoculum count.[2]

References

A Comparative Analysis of Sarafloxacin and Ofloxacin for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Two Fluoroquinolone Antibiotics

This guide provides a detailed comparative analysis of sarafloxacin (B1681457) and ofloxacin (B1677185), two synthetic fluoroquinolone antibiotics. While both share a core mechanism of action, their development, primary applications, and pharmacokinetic profiles diverge significantly. Sarafloxacin was developed for veterinary use, primarily in poultry, before its approval was withdrawn by the U.S. Food and Drug Administration (FDA). In contrast, ofloxacin is a widely used antibiotic in human medicine for treating a variety of bacterial infections.[1][2] This document synthesizes available experimental data on their physicochemical properties, antibacterial efficacy, and pharmacokinetics to assist researchers, scientists, and drug development professionals.

Physicochemical Properties

Sarafloxacin and ofloxacin possess distinct chemical structures that influence their physical and chemical properties. Ofloxacin is a racemic mixture of levofloxacin (B1675101) (the S-isomer) and dextrofloxacin (the R-isomer), with levofloxacin being the biologically active component.[3][4][5] The key physicochemical characteristics are summarized below.

PropertySarafloxacinOfloxacinReference(s)
Chemical Formula C₂₀H₁₇F₂N₃O₃C₁₈H₂₀FN₃O₄
Molar Mass 385.4 g/mol 361.4 g/mol [6]
Appearance White to yellow crystalline solidOff-white to pale yellow crystalline powder[4][7]
Solubility Soluble in DMSO (~2 mg/ml); Sparingly soluble in PBS (pH 7.2) (~0.5 mg/ml)Soluble in aqueous solutions with pH 2-5 (60 mg/ml); Sparingly soluble at pH 7 (4 mg/ml)[4][7]

Mechanism of Action

Both sarafloxacin and ofloxacin are broad-spectrum antibiotics that function by inhibiting two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[1][8] These enzymes are critical for bacterial DNA replication, transcription, and repair.

  • DNA Gyrase: Primarily in Gram-negative bacteria, this enzyme introduces negative supercoils into the DNA, which is a crucial step for relieving torsional stress during DNA replication and transcription.

  • Topoisomerase IV: Primarily in Gram-positive bacteria, this enzyme is responsible for decatenating (separating) newly replicated daughter chromosomes, allowing for cell division to complete.

By inhibiting these enzymes, both drugs induce double-strand breaks in the bacterial DNA, which stalls the replication fork and ultimately leads to bacterial cell death.[8][9]

Fluoroquinolone_Mechanism Mechanism of Action of Fluoroquinolones Fluoroquinolone Fluoroquinolone (Sarafloxacin / Ofloxacin) DNA_Gyrase DNA Gyrase (Primary Target in Gram-Negative Bacteria) Fluoroquinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (Primary Target in Gram-Positive Bacteria) Fluoroquinolone->Topo_IV Inhibits DNA_Supercoiling DNA Supercoiling DNA_Gyrase->DNA_Supercoiling Enables Replication_Fork Replication Fork Stalling DNA_Gyrase->Replication_Fork Chromosome_Segregation Chromosome Segregation Topo_IV->Chromosome_Segregation Enables Topo_IV->Replication_Fork DS_Breaks Double-Strand DNA Breaks Replication_Fork->DS_Breaks Leads to Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death Induces

Caption: General mechanism of action for fluoroquinolones.

Comparative In Vitro Activity

Direct comparative studies evaluating the Minimum Inhibitory Concentration (MIC) of sarafloxacin and ofloxacin against the same panel of bacterial isolates are limited due to their distinct target applications (veterinary vs. human). However, data compiled from various sources provides insight into their respective antibacterial spectrums. Ofloxacin has demonstrated a wide spectrum of activity against clinical isolates from respiratory, urinary tract, and cutaneous infections.[10] Sarafloxacin has shown comparable in vitro activity to other veterinary fluoroquinolones like ciprofloxacin (B1669076) and enrofloxacin (B1671348) against a variety of bacterial species.[8]

PathogenSarafloxacin MIC (µg/mL)Ofloxacin MIC₉₀ (µg/mL)Reference(s)
Escherichia coli0.03 (challenge strain)≤0.78[3][11]
Staphylococcus aureusN/A0.39 - 3.13[3]
Streptococcus pneumoniaeN/AN/A
Haemophilus influenzaeN/AN/A

Note: The presented data is compiled from different studies and should be interpreted with caution due to variations in testing methodologies. MIC₉₀ is the concentration required to inhibit 90% of isolates.

Pharmacokinetic Profiles

The pharmacokinetic properties of sarafloxacin have been studied in various animal species, while ofloxacin's profile is well-characterized in humans. This data highlights significant differences in absorption, distribution, and elimination. Ofloxacin demonstrates excellent oral bioavailability in humans, whereas sarafloxacin's bioavailability varies considerably by species.[1][12][13]

ParameterSarafloxacin (Broilers, 10 mg/kg oral)Sarafloxacin (Pigs, 5 mg/kg oral)Ofloxacin (Humans, 200-400 mg oral)Reference(s)
Bioavailability (F) 59.6%42.6%>95%[1][12][13][14]
Peak Plasma Conc. (Cₘₐₓ) 2.03 µg/mL (in ducks)N/A2-3 mg/L (400 mg dose)[1][15]
Time to Peak (Tₘₐₓ) 0.44 hours (in ducks)N/A1-2 hours[14][15]
Elimination Half-life (t₁/₂) 3.89 hours7.20 hours5-8 hours[1][12][13]
Protein Binding ~39.3% (in ducks)N/A~32%[15]
Primary Excretion Route Renal and FecalRenal and FecalRenal[7][16]

Note: Direct comparison is challenging due to species differences. Data for sarafloxacin in ducks is from a separate study.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized and widely used technique.[17]

Methodology:

  • Preparation of Antimicrobial Solutions: Stock solutions of the test antibiotics are prepared. A series of twofold serial dilutions are then made in a suitable liquid growth medium (e.g., cation-adjusted Mueller-Hinton broth) within the wells of a 96-well microtiter plate.[8][18]

  • Inoculum Preparation: The bacterial strain to be tested is cultured on an agar (B569324) plate. A standardized suspension of the bacteria is prepared in broth or saline to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[8] This suspension is further diluted to achieve the final desired inoculum concentration in the wells.

  • Inoculation: Each well of the microtiter plate containing the diluted antibiotic is inoculated with the standardized bacterial suspension. Control wells (no antibiotic) are included to ensure bacterial growth.

  • Incubation: The plate is incubated at a specified temperature (e.g., 35-37°C) for 16-24 hours.[8][17]

  • Interpretation: After incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.[17]

MIC_Workflow Workflow for Broth Microdilution MIC Testing Start Start Prepare_Antibiotics Prepare Serial Dilutions of Antibiotics in 96-Well Plate Start->Prepare_Antibiotics Prepare_Inoculum Prepare Bacterial Inoculum to 0.5 McFarland Standard Start->Prepare_Inoculum Inoculate Inoculate Microtiter Plate with Standardized Bacterial Suspension Prepare_Antibiotics->Inoculate Prepare_Inoculum->Inoculate Incubate Incubate at 35-37°C for 16-24 Hours Inoculate->Incubate Inspect Visually Inspect for Bacterial Growth Incubate->Inspect Determine_MIC Determine MIC (Lowest Concentration with No Visible Growth) Inspect->Determine_MIC End End Determine_MIC->End

Caption: Experimental workflow for MIC determination.

DNA Gyrase Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.

Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing assay buffer (with Tris-HCl, KCl, MgCl₂, DTT, ATP), and relaxed plasmid DNA (e.g., pBR322) as the substrate.[19]

  • Inhibitor Addition: Varying concentrations of the test compound (sarafloxacin or ofloxacin) are added to the reaction tubes. Control reactions with no inhibitor are also prepared.

  • Enzyme Addition: Purified DNA gyrase enzyme is added to the reaction mixtures to initiate the supercoiling reaction.

  • Incubation: The reaction is incubated at 37°C for a defined period (e.g., 30-60 minutes) to allow for enzymatic activity.[20]

  • Reaction Termination: The reaction is stopped by adding a stop buffer (containing a chelating agent like EDTA and a detergent like SDS) and a DNA loading dye.

  • Analysis: The reaction products are analyzed by agarose (B213101) gel electrophoresis. Supercoiled DNA migrates faster through the gel than relaxed DNA. The inhibition is quantified by observing the reduction in the amount of supercoiled DNA in the presence of the inhibitor compared to the control. The concentration of the drug that inhibits 50% of the enzyme's activity is determined as the IC₅₀.

Conclusion

Sarafloxacin and ofloxacin are both effective broad-spectrum fluoroquinolone antibiotics that share a common mechanism of inhibiting bacterial DNA gyrase and topoisomerase IV.[1][8] The primary distinction lies in their intended use, with sarafloxacin having been developed for veterinary applications and ofloxacin for human medicine.[1][2] This divergence is reflected in their pharmacokinetic profiles, where ofloxacin exhibits high oral bioavailability in humans, a characteristic that is less consistent for sarafloxacin across different animal species.[1][12][13] While both drugs are potent antibacterial agents, the available data suggests differences in efficacy against specific pathogens, though direct, comprehensive comparative studies are lacking. The choice between these agents in a research or development context should be guided by the target pathogen, host species, and the well-documented rise of fluoroquinolone resistance.

References

Validating Sarafloxacin Hydrochloride Hydrate as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative bioanalytical studies, the selection and validation of an appropriate internal standard (IS) is a critical step to ensure the accuracy and reliability of analytical data. An internal standard is a compound of known concentration added to samples to correct for analytical variability. Sarafloxacin (B1681457) hydrochloride hydrate (B1144303), a fluoroquinolone antibiotic, is a viable option as a structural analog internal standard, particularly for the analysis of other fluoroquinolones like ciprofloxacin. This guide provides a comprehensive comparison of sarafloxacin hydrochloride hydrate's performance as an internal standard against other alternatives, supported by experimental data and detailed methodologies.

Comparison of Internal Standard Performance

The ideal internal standard exhibits physicochemical properties and analytical behavior that closely mimic the analyte of interest. The two primary types of internal standards are stable isotope-labeled (SIL) and structural analogs. SIL internal standards are considered the "gold standard" in mass spectrometry-based bioanalysis as they are chemically identical to the analyte, differing only in isotopic composition.[1] Structural analogs, like sarafloxacin, are compounds with similar chemical structures and properties to the analyte.[1]

The following table summarizes the expected performance of this compound as a structural analog internal standard compared to a SIL internal standard and another common structural analog, lomefloxacin, for the analysis of a hypothetical fluoroquinolone analyte. The data is compiled from various single-laboratory validation studies.

Validation ParameterThis compoundLomefloxacin (Structural Analog)Ciprofloxacin-d8 (SIL IS)Acceptance Criteria (FDA/ICH M10)
Selectivity No significant interference at the retention time of the analyte or IS.No significant interference at the retention time of the analyte or IS.No significant interference at the retention time of the analyte or IS.Response in blank matrix ≤ 20% of LLOQ for analyte and ≤ 5% for IS.[1]
Recovery (%) 85 - 10580 - 11095 - 105Consistent, precise, and reproducible.
Precision (%RSD)
- Intra-day< 10%< 15%< 5%≤ 15% (≤ 20% at LLOQ)
- Inter-day< 15%< 15%< 5%≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias)
- Intra-day± 10%± 15%± 5%Within ± 15% of nominal (± 20% at LLOQ)
- Inter-day± 15%± 15%± 5%Within ± 15% of nominal (± 20% at LLOQ)
Matrix Effect Minimal and compensated for by the IS.Potential for differential matrix effects.Co-elution minimizes differential matrix effects.IS-normalized matrix factor CV ≤ 15%.
Stability Stable in solution and biological matrix under storage and processing conditions.Stable under analytical conditions.Assumed to be identical to the analyte.Mean concentration of stability QCs should be within ± 15% of nominal concentration.

Experimental Protocols

Detailed methodologies are crucial for the validation of an internal standard. The following protocols are based on established guidelines from the FDA and EMA (ICH M10) and can be adapted for the validation of this compound as an internal standard.

Stock and Working Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable solvent (e.g., methanol (B129727) or a mixture of acetonitrile (B52724) and water) to obtain a final concentration of 1 mg/mL.

  • Working Solution: Dilute the stock solution with the appropriate solvent to a concentration that yields a sufficient response in the analytical system.

Validation of Selectivity
  • Protocol:

    • Obtain at least six different sources of the blank biological matrix (e.g., plasma, urine).

    • Process one set of blank matrix samples without the analyte or the internal standard.

    • Process a second set of blank matrix samples spiked only with this compound at its working concentration.

    • Process a third set of matrix samples spiked with the analyte at the Lower Limit of Quantification (LLOQ).

    • Analyze the processed samples using the developed analytical method.

  • Acceptance Criteria: The response of any interfering peak in the blank matrix at the retention time of the analyte should be ≤ 20% of the response of the LLOQ. The response of any interfering peak at the retention time of the this compound should be ≤ 5% of its response in the spiked samples.

Assessment of Recovery
  • Protocol:

    • Prepare three sets of samples at low, medium, and high concentrations of the analyte with a constant concentration of this compound.

    • Set 1 (Pre-extraction spike): Spike the analyte and IS into the biological matrix before the extraction procedure.

    • Set 2 (Post-extraction spike): Extract the blank biological matrix and then spike the analyte and IS into the post-extraction supernatant.

    • Set 3 (Neat solution): Prepare the analyte and IS in the reconstitution solvent at the same final concentrations.

    • Analyze all three sets of samples.

  • Calculation:

    • Recovery of Analyte (%) = (Mean Peak Response in Set 1 / Mean Peak Response in Set 2) * 100

    • Recovery of IS (%) = (Mean Peak Response in Set 1 / Mean Peak Response in Set 2) * 100

  • Acceptance Criteria: The recovery of the analyte and the IS should be consistent and reproducible across the concentration range.

Evaluation of Precision and Accuracy
  • Protocol:

    • Prepare quality control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high.

    • Intra-day (within-run): Analyze at least five replicates of each QC level on the same day.

    • Inter-day (between-run): Analyze at least five replicates of each QC level on at least three different days.

  • Calculations:

    • Precision: Expressed as the relative standard deviation (%RSD).

    • Accuracy: Expressed as the percentage of the nominal concentration.

  • Acceptance Criteria:

    • Precision: %RSD should not exceed 15% (20% for LLOQ).

    • Accuracy: The mean concentration should be within ±15% of the nominal value (±20% for LLOQ).

Stability Assessment
  • Protocol:

    • Prepare QC samples at low and high concentrations.

    • Expose the samples to various storage and handling conditions relevant to the study (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).

    • Analyze the stability samples against a freshly prepared calibration curve.

  • Acceptance Criteria: The mean concentration of the stability QC samples should be within ±15% of the nominal concentration.

Visualizing the Validation Workflow

The following diagrams, generated using Graphviz, illustrate the logical workflow for validating an internal standard and the signaling pathway of fluoroquinolone action.

G cluster_prep Preparation cluster_validation Validation Experiments cluster_analysis Data Analysis cluster_report Outcome prep_is Prepare IS Stock & Working Solutions selectivity Selectivity (6 Blank Matrices) prep_is->selectivity prep_qc Prepare QC Samples (Low, Mid, High) precision_accuracy Precision & Accuracy (Intra & Inter-day) prep_qc->precision_accuracy stability Stability (Freeze-Thaw, Benchtop) prep_qc->stability calc Calculate Performance Metrics (%RSD, %Bias) selectivity->calc recovery Recovery (Pre & Post-Spike) recovery->calc precision_accuracy->calc stability->calc compare Compare to Acceptance Criteria calc->compare decision IS Validated? compare->decision

Internal Standard Validation Workflow

Fluoroquinolone Fluoroquinolone (e.g., Sarafloxacin) DNA_Gyrase DNA Gyrase (Topoisomerase II) Fluoroquinolone->DNA_Gyrase Inhibition Topoisomerase_IV Topoisomerase IV Fluoroquinolone->Topoisomerase_IV Inhibition DNA_Replication Bacterial DNA Replication DNA_Gyrase->DNA_Replication DNA_Breaks Double-Strand DNA Breaks DNA_Gyrase->DNA_Breaks Topoisomerase_IV->DNA_Replication Topoisomerase_IV->DNA_Breaks Cell_Death Bacterial Cell Death DNA_Breaks->Cell_Death

Fluoroquinolone Mechanism of Action

References

A Comparative Guide to Sarafloxacin and Other Quinolones for Veterinary Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of sarafloxacin (B1681457) with other key fluoroquinolone antibiotics used in veterinary medicine, including enrofloxacin (B1671348), danofloxacin, difloxacin, and marbofloxacin. The information presented is collated from a range of scientific studies to support research and development in veterinary pharmaceuticals.

Executive Summary

Sarafloxacin is a fluoroquinolone antibiotic with a broad spectrum of activity against Gram-negative and some Gram-positive bacteria.[1] It has been primarily used in poultry for the control of mortality associated with Escherichia coli and Salmonella spp.[1] Like other fluoroquinolones, its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and transcription.[2][3][4][5][6] Comparative studies indicate that while sarafloxacin is effective, other quinolones such as enrofloxacin may exhibit greater efficacy against certain pathogens in specific animal models.[7] The choice of a particular fluoroquinolone depends on the target pathogen, the animal species, and the pharmacokinetic profile of the drug.

Data Presentation

In Vitro Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) data for sarafloxacin and other quinolones against key veterinary pathogens. The MIC is a measure of the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism.

PathogenAntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coli Sarafloxacin0.030.06
Enrofloxacin≤0.016-0.030.03-0.06
Danofloxacin0.030.06
Difloxacin0.060.12
Marbofloxacin≤0.0150.03
Pasteurella multocida Sarafloxacin≤0.015≤0.015
Enrofloxacin≤0.016≤0.016
Danofloxacin≤0.0150.03
Marbofloxacin≤0.004≤0.008
Actinobacillus pleuropneumoniae Enrofloxacin0.030.06
Danofloxacin0.060.12
Marbofloxacin0.0150.03
Mannheimia haemolytica Enrofloxacin0.060.12
Danofloxacin0.060.12
Marbofloxacin0.030.06
Staphylococcus aureus Sarafloxacin0.120.25
Enrofloxacin0.060.12
Marbofloxacin0.120.25

Note: MIC values are compiled from various sources and experimental conditions may vary.

Pharmacokinetic Parameters

The table below presents a comparison of key pharmacokinetic parameters of sarafloxacin and other fluoroquinolones in poultry and swine. These parameters are crucial for establishing effective dosing regimens.

SpeciesAntibioticDose (mg/kg) & RouteTₘₐₓ (h)Cₘₐₓ (µg/mL)t½ (h)Bioavailability (%)
Broiler Chickens Sarafloxacin10 (oral)0.442.033.8959.6
Enrofloxacin10 (oral)1.52.04.680
Danofloxacin5 (oral)1.00.810.482
Difloxacin10 (oral)1.342.3412.2368.9
Swine Sarafloxacin5 (oral)--7.2042.6[8]
Enrofloxacin2.5 (IM)1.270.736.69>90[9]
Danofloxacin1.25 (IM)1.00.44.0>90
Marbofloxacin2 (IM)1.01.18.5>90

Note: Pharmacokinetic parameters can be influenced by factors such as age, health status, and formulation of the drug. Data is compiled from multiple studies.[8][9]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The in vitro activity of quinolones is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[10][11][12][13][14]

1. Preparation of Antimicrobial Solutions:

  • Stock solutions of each quinolone are prepared in a suitable solvent.

  • Serial two-fold dilutions of each antibiotic are made in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.

2. Inoculum Preparation:

  • Bacterial isolates are cultured on an appropriate agar (B569324) medium for 18-24 hours.

  • Several colonies are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard.

  • The standardized suspension is further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

3. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the prepared bacterial suspension.

  • Plates are incubated at 35°C for 16-20 hours in ambient air.

4. Interpretation of Results:

  • The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Pharmacokinetic Analysis via HPLC

The concentrations of quinolones in plasma samples are typically determined using a validated High-Performance Liquid Chromatography (HPLC) method with fluorescence detection (FLD).[15][16][17][18][19][20]

1. Sample Preparation:

  • Plasma samples are deproteinized, often using perchloric acid or acetonitrile (B52724).

  • The mixture is centrifuged, and the supernatant is collected.

2. Chromatographic Conditions:

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient or isocratic elution with a mixture of an acidic aqueous solution (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection: Fluorescence detection with excitation and emission wavelengths optimized for each quinolone (e.g., excitation ~280-295 nm, emission ~450-500 nm).

3. Data Analysis:

  • A standard curve is generated using known concentrations of the quinolones.

  • The concentration in the unknown samples is determined by comparing their peak areas or heights to the standard curve.

  • Pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, t½, etc.) are calculated from the plasma concentration-time data using appropriate software.

Mandatory Visualization

Mechanism of Action of Fluoroquinolones

Fluoroquinolones target bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[2][3][4][5][6] By binding to these enzymes, they stabilize the enzyme-DNA complex, leading to double-strand breaks in the bacterial chromosome, which inhibits DNA replication and transcription, ultimately causing bacterial cell death.

Fluoroquinolone_Mechanism cluster_bacterium Bacterial Cell Fluoroquinolones Fluoroquinolones (e.g., Sarafloxacin) DNA_Gyrase DNA Gyrase (Topoisomerase II) Fluoroquinolones->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Fluoroquinolones->Topoisomerase_IV Inhibits DNA Bacterial DNA DNA_Gyrase->DNA Supercoils/ relaxes Topoisomerase_IV->DNA Decatenates Replication_Transcription DNA Replication & Transcription DNA->Replication_Transcription Template for Cell_Death Bacterial Cell Death Replication_Transcription->Cell_Death Inhibition leads to

Caption: Simplified signaling pathway of fluoroquinolone action in bacteria.

Experimental Workflow for Pharmacokinetic Study

A typical workflow for a comparative pharmacokinetic study in an animal model involves drug administration, sample collection, analysis, and data modeling.

PK_Workflow Animal_Model Animal Model Selection (e.g., Broiler Chickens) Drug_Admin Drug Administration (Oral or IV) Animal_Model->Drug_Admin Sample_Collection Blood Sample Collection (Time-course) Drug_Admin->Sample_Collection Plasma_Separation Plasma Separation (Centrifugation) Sample_Collection->Plasma_Separation Sample_Prep Sample Preparation (Deproteinization) Plasma_Separation->Sample_Prep HPLC_Analysis HPLC-FLD Analysis Sample_Prep->HPLC_Analysis Data_Analysis Pharmacokinetic Modeling HPLC_Analysis->Data_Analysis Results Determination of PK Parameters Data_Analysis->Results

Caption: Generalized experimental workflow for a pharmacokinetic study.

Quinolone Resistance Mechanisms

Bacterial resistance to fluoroquinolones can develop through several mechanisms, primarily through mutations in the target enzymes or through reduced drug accumulation.

Resistance_Mechanisms cluster_resistance Mechanisms of Resistance cluster_accumulation Quinolone Quinolone Target_Mutation Target Modification (gyrA, parC mutations) Reduced_Accumulation Reduced Accumulation Reduced_Efficacy Reduced Efficacy Target_Mutation->Reduced_Efficacy Leads to Efflux_Pumps Increased Efflux (e.g., AcrAB-TolC) Reduced_Accumulation->Efflux_Pumps Porin_Loss Decreased Permeability (Porin loss) Reduced_Accumulation->Porin_Loss Reduced_Accumulation->Reduced_Efficacy Leads to

Caption: Key mechanisms of bacterial resistance to quinolone antibiotics.

References

In Vitro Showdown: A Comparative Analysis of Sarafloxacin and Danofloxacin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the in vitro activity of two veterinary fluoroquinolone antibiotics, sarafloxacin (B1681457) and danofloxacin (B54342). By presenting supporting experimental data, detailed methodologies, and visual representations of their mechanism of action, this document serves as a valuable resource for researchers, scientists, and professionals involved in drug development.

Executive Summary

Sarafloxacin and danofloxacin are synthetic fluoroquinolone antimicrobials with a broad spectrum of activity against many veterinary pathogens. Both drugs exert their bactericidal effects by inhibiting essential bacterial enzymes, DNA gyrase and topoisomerase IV, thereby disrupting DNA replication and repair. While sharing a common mechanism, their in vitro potency can vary against different bacterial species.

This guide consolidates available in vitro data to highlight these differences. Notably, in studies focusing on avian pathogens, danofloxacin has demonstrated greater efficacy against Escherichia coli compared to sarafloxacin. Against certain Mycoplasma species, both agents show activity, but their minimum inhibitory concentrations (MICs) can differ. The following sections provide a granular look at the available quantitative data, the experimental methods used to obtain it, and a visual depiction of their shared molecular pathway of action.

Data Presentation: Minimum Inhibitory Concentrations (MIC)

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for sarafloxacin and danofloxacin against various veterinary pathogens. The MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism in vitro. Lower MIC values are indicative of greater potency.

Table 1: Comparative MICs of Sarafloxacin and Danofloxacin against Avian Pathogens

Bacterial SpeciesDrugMean MIC (µg/mL)
Mycoplasma gallisepticumSarafloxacin0.37[1]
DanofloxacinNot directly compared in the same study
Mycoplasma synoviaeSarafloxacin1.76[1]
DanofloxacinNot directly compared in the same study
Escherichia coli (challenge strain)Sarafloxacin0.03
DanofloxacinNot directly compared in the same study, but another fluoroquinolone, enrofloxacin, had a MIC of 0.015 µg/mL in the same study.

Note: The data for E. coli is from a study comparing the efficacies of enrofloxacin, danofloxacin, and sarafloxacin, where danofloxacin was found to be more effective than sarafloxacin in treating colisepticemia in chickens.

Table 2: In Vitro Activity of Danofloxacin against various Mycoplasma species

Bacterial SpeciesMIC Range (µg/mL)
Mycoplasma hyopneumoniae0.008 - 0.5[2]
Mycoplasma dispar0.008 - 0.5[2]
Mycoplasma bovigenitalium0.008 - 0.5[2]
Mycoplasma bovis0.008 - 0.5[2]
Mycoplasma gallisepticum0.008 - 0.5[2]
Mycoplasma synoviae0.008 - 0.5[2]
Mycoplasma hyosynoviae0.008 - 0.5[2]

Note: This study demonstrates the broad activity of danofloxacin against various mycoplasmas, though a direct comparison with sarafloxacin was not performed.

Experimental Protocols

The in vitro activity of sarafloxacin and danofloxacin, specifically the Minimum Inhibitory Concentration (MIC), is determined using standardized laboratory procedures. The two most common methods are Broth Microdilution and Agar (B569324) Disk Diffusion.

Broth Microdilution Method

This method is used to determine the MIC of an antimicrobial agent in a liquid growth medium.

  • Preparation of Antimicrobial Solutions: Stock solutions of sarafloxacin and danofloxacin are prepared and serially diluted in a multi-well microtiter plate containing a suitable bacterial growth broth (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: The bacterial isolate to be tested is cultured to a standardized density (typically 0.5 McFarland standard). This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Incubation: The inoculated microtiter plate is incubated at a specific temperature (e.g., 35-37°C) for 16-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacterium in the well.

Agar Disk Diffusion Method

This method provides a qualitative or semi-quantitative assessment of antimicrobial susceptibility.

  • Inoculation: A standardized suspension of the test bacterium is swabbed uniformly across the surface of an agar plate (e.g., Mueller-Hinton Agar).

  • Application of Antibiotic Disks: Paper disks impregnated with a known concentration of sarafloxacin or danofloxacin are placed on the surface of the inoculated agar.

  • Incubation: The plate is incubated under appropriate conditions, typically for 16-24 hours.

  • Interpretation: The antimicrobial diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible, a clear "zone of inhibition" will appear around the disk where bacterial growth has been prevented. The diameter of this zone is measured and compared to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to the antimicrobial.

Mandatory Visualization

Mechanism of Action of Fluoroquinolones

The following diagram illustrates the mechanism of action of fluoroquinolones like sarafloxacin and danofloxacin.

Fluoroquinolone_Mechanism cluster_bacterium Bacterial Cell cluster_replication DNA Replication & Segregation DNA Bacterial DNA DNA_Gyrase DNA Gyrase (Topoisomerase II) DNA->DNA_Gyrase Topoisomerase_IV Topoisomerase IV DNA->Topoisomerase_IV Replication_Fork Replication Fork DNA_Gyrase->Replication_Fork Relieves supercoiling DNA_Damage DNA Strand Breaks DNA_Gyrase->DNA_Damage Topoisomerase_IV->Replication_Fork Decatenates daughter chromosomes Topoisomerase_IV->DNA_Damage Fluoroquinolone Sarafloxacin / Danofloxacin Inhibition_Gyrase Inhibition Fluoroquinolone->Inhibition_Gyrase Inhibition_TopoIV Inhibition Fluoroquinolone->Inhibition_TopoIV Inhibition_Gyrase->DNA_Gyrase Inhibition_TopoIV->Topoisomerase_IV Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death

Caption: Fluoroquinolone mechanism of action.

Experimental Workflow for MIC Determination (Broth Microdilution)

The following diagram outlines the typical experimental workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

MIC_Workflow start Start prep_antibiotic Prepare Serial Dilutions of Sarafloxacin & Danofloxacin start->prep_antibiotic prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate_plate Inoculate Microtiter Plate Wells prep_antibiotic->inoculate_plate prep_inoculum->inoculate_plate incubation Incubate Plate (35-37°C, 16-24h) inoculate_plate->incubation read_results Read Results for Visible Growth incubation->read_results determine_mic Determine MIC (Lowest concentration with no growth) read_results->determine_mic end End determine_mic->end

Caption: Broth microdilution workflow for MIC.

References

Assessing the Purity of Sarafloxacin Hydrochloride Hydrate Analytical Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical standards are paramount. This guide provides a comprehensive comparison of methodologies for assessing the purity of sarafloxacin (B1681457) hydrochloride hydrate (B1144303), a fluoroquinolone antibiotic analytical standard. By presenting objective performance data and detailed experimental protocols, this document aims to equip users with the necessary information to make informed decisions regarding the quality and suitability of their analytical standards.

Comparative Purity Analysis

The purity of an analytical standard is a critical parameter that directly impacts the accuracy of analytical results. High-performance liquid chromatography (HPLC) is the most common and reliable technique for assessing the purity of sarafloxacin hydrochloride hydrate. The following table summarizes representative purity data for different batches of a commercially available this compound analytical standard, as determined by HPLC with UV detection.

Lot NumberStated PurityMeasured Purity (by Area Normalization)Total ImpuritiesMajor Individual Impurity
A123≥98.0%99.2%0.8%0.25% (at RRT 1.2)
B456≥98.0%98.7%1.3%0.40% (at RRT 1.2)
C789>95.0%96.5%3.5%1.10% (at RRT 0.8)

Note: RRT = Relative Retention Time. The data presented are for illustrative purposes and may not reflect the actual quality of any specific commercial product.

Experimental Protocols

Accurate purity assessment relies on a robust and well-defined analytical method. The following is a detailed protocol for the determination of this compound purity by HPLC.

High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

This method is designed for the separation and quantification of sarafloxacin and its potential impurities.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph (HPLC) system with a UV detector.

  • C18 reversed-phase column (e.g., µ-Bondapak C18, 3.9 mm x 300 mm).[1]

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • HPLC grade acetonitrile, methanol, and water.

  • Phosphoric acid (H₃PO₄) and triethylamine.

  • This compound Analytical Standard.

2. Chromatographic Conditions:

ParameterCondition
Mobile PhaseAcetonitrile:Methanol:2 mmol/L H₃PO₄ (pH 3.5 with triethylamine) (30:5:65, v/v/v).[1]
Flow Rate1.0 mL/min.[1]
Column Temperature15°C.[1]
Detection Wavelength278 nm.[1]
Injection Volume10 µL.

3. Preparation of Solutions:

  • Diluent: Acetonitrile:Water (1:1, v/v).[1]

  • Standard Solution (for system suitability): Accurately weigh and dissolve an appropriate amount of this compound Analytical Standard in the diluent to obtain a known concentration (e.g., 0.1 mg/mL).

  • Test Solution: Accurately weigh and dissolve approximately 10 mg of the this compound Analytical Standard being assessed in the diluent in a 100 mL volumetric flask. Dilute to volume with the diluent.

4. System Suitability Test (SST):

Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the Standard Solution five times and evaluate the following parameters:

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor)≤ 2.0
Theoretical Plates (N)≥ 2000
Relative Standard Deviation (RSD) of Peak Area≤ 2.0%

5. Analytical Procedure:

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Perform the system suitability test as described above.

  • Inject the Test Solution in duplicate.

  • Record the chromatograms and integrate all peaks.

6. Calculation of Purity:

The purity of the this compound analytical standard is calculated using the area normalization method.

Purity (%) = (Area of Sarafloxacin Peak / Total Area of all Peaks) x 100

Visualizing the Workflow

To better understand the logical flow of the purity assessment process, the following diagrams illustrate the key steps.

Purity_Assessment_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_result Result prep_standard Prepare Standard Solution sst System Suitability Test (SST) prep_standard->sst prep_test Prepare Test Solution hplc_analysis HPLC Analysis of Test Solution prep_test->hplc_analysis sst->hplc_analysis If SST passes integration Peak Integration hplc_analysis->integration calculation Purity Calculation (Area Normalization) integration->calculation report Purity Report calculation->report

Workflow for Purity Assessment of Sarafloxacin Standard.

Signaling_Pathway_Placeholder cluster_system Chromatographic System cluster_analyte Analyte Interaction cluster_output Output mobile_phase Mobile Phase column Stationary Phase (C18 Column) mobile_phase->column detector UV Detector column->detector chromatogram Chromatogram detector->chromatogram sarafloxacin Sarafloxacin sarafloxacin->column Partitioning impurities Impurities impurities->column Differential Partitioning

Logical Relationship in HPLC Separation of Sarafloxacin.

Conclusion

The purity of analytical standards is a cornerstone of reliable scientific research and drug development. This guide provides a framework for the objective assessment of this compound analytical standards using HPLC. By adhering to detailed experimental protocols and system suitability criteria, researchers can confidently evaluate the quality of their standards, ensuring the integrity and accuracy of their analytical data. While this guide focuses on a specific HPLC method, other techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) can also be employed for impurity identification and characterization. The choice of method will depend on the specific requirements of the analysis and the resources available.

References

A Comparative Statistical Analysis of Sarafloxacin Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the antibacterial efficacy of sarafloxacin (B1681457) against other fluoroquinolones, supported by experimental data. It is intended for researchers, scientists, and drug development professionals to offer an objective overview of sarafloxacin's performance in various contexts.

In Vitro Efficacy: A Comparative Look

The in vitro potency of an antibiotic is a critical indicator of its potential therapeutic efficacy. This is often quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a drug that prevents visible growth of a bacterium.

Sarafloxacin has demonstrated broad-spectrum activity comparable to other fluoroquinolones like ciprofloxacin (B1669076) and enrofloxacin (B1671348). One study highlighted that sarafloxacin was as effective as ciprofloxacin and enrofloxacin, inhibiting 823 different bacterial strains at concentrations of ≤ 1 or ≤ 2 micrograms/mL.

Comparative Minimum Inhibitory Concentration (MIC) Data

The following tables summarize the MIC values for sarafloxacin and other fluoroquinolones against various bacterial pathogens. These values are crucial for understanding the relative potency of these antibiotics.

Table 1: Comparative MIC Values of Sarafloxacin and Ciprofloxacin Against Various Bacterial Pathogens

Bacterial SpeciesDrugMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coli (Avian Pathogenic)Sarafloxacin0.25-
Escherichia coli (Canine Uropathogenic)Ciprofloxacin0.0150.03
Pasteurella multocidaCiprofloxacin≤0.015≤0.015
Salmonella entericaCiprofloxacin0.030.06

Source: BenchChem, 2025. Note: A direct side-by-side comparative study with a comprehensive table of MIC₅₀ and MIC₉₀ values for both drugs was not available in the cited source.

Table 2: In Vitro Activity of Sarafloxacin and Other Fluoroquinolones Against Susceptible and Resistant Bacterial Strains

Bacterial PathogenAntibioticMIC (µg/mL) - Susceptible StrainsMIC (µg/mL) - Resistant Strains
Escherichia coliSarafloxacin0.015 - 0.12>32
Ciprofloxacin0.008 - 0.06>32
Enrofloxacin0.015 - 0.12>32
Salmonella spp.Sarafloxacin0.03 - 0.25>16
Ciprofloxacin0.015 - 0.12>16
Enrofloxacin0.03 - 0.25>16
Staphylococcus aureusSarafloxacin0.12 - 0.5>16
Ciprofloxacin0.12 - 0.5>16
Enrofloxacin0.12 - 0.5>16

Source: BenchChem, 2025. Note: The MIC values are presented as ranges or representative values compiled from multiple experimental studies. Specific values can vary depending on the specific isolate and testing conditions.

In Vivo Efficacy: Studies in Poultry

In vivo studies are essential to evaluate the clinical effectiveness of an antibiotic in a living organism. Several studies have assessed the efficacy of sarafloxacin in poultry, a primary area of its veterinary application.

In an experimental Escherichia coli infection model in chickens, sarafloxacin administered in drinking water at a dose equivalent to 5 mg/kg live weight for 3 days led to a significant reduction in mortality from 75% to 27%. Another study demonstrated that rapid administration of sarafloxacin at 5 and 10 mg/kg per day shortly after infection completely prevented mortality, with the average daily gain and feed conversion ratio of the treated birds being similar to uninfected controls.

However, when compared to other fluoroquinolones in a colisepticemia model in chickens, enrofloxacin was found to be more efficacious than both danofloxacin (B54342) and sarafloxacin. Birds treated with enrofloxacin showed significantly lower mortality and morbidity compared to those treated with sarafloxacin. Similarly, danofloxacin also appeared to be more effective than sarafloxacin in treating colisepticemia.

Table 3: Efficacy of Sarafloxacin Against Experimental E. coli O78 Infection in Chickens

Treatment GroupDosageAdministrationMortality Rate
Sarafloxacin20 mg/L (5 mg/kg/day)In drinking water for 3 days27%
Control--75%
Sarafloxacin5 and 10 mg/kg/dayIn drinking water within 2h post-infection0%

Source: Various studies.

Table 4: Comparative In Vivo Efficacy in an Experimental E. coli Infection in Chickens

ParameterEnrofloxacin TreatmentDanofloxacin TreatmentSarafloxacin TreatmentControl (Infected, No Drug)
Mortality6.7% - 11.0%16.8% - 19.2%>19.2%43.5%
MorbiditySignificantly lower than control*Significantly lower than sarafloxacinHigher than enrofloxacin & danofloxacin89%
Mean Air Sac Lesion ScoreSignificantly lower than sarafloxacin & danofloxacinSignificantly lower than sarafloxacinHigher than enrofloxacin & danoflox

Safety Operating Guide

Safeguarding Health and the Environment: Proper Disposal of Sarafloxacin Hydrochloride Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. Sarafloxacin (B1681457) hydrochloride hydrate (B1144303), a fluoroquinolone antibiotic, requires careful handling and disposal to prevent environmental contamination and the potential development of antibiotic resistance. This guide provides essential, step-by-step procedures for its proper disposal, aligning with established safety protocols and regulatory requirements.

Immediate Safety and Disposal Procedures

Sarafloxacin hydrochloride hydrate should never be disposed of down the drain or in regular trash.[1][2] Improper disposal can lead to the contamination of water systems and soil, posing a threat to aquatic life and potentially contributing to the rise of antibiotic-resistant bacteria.[3] The recommended method of disposal is through a licensed chemical waste disposal service or by controlled incineration with flue gas scrubbing.[4][5]

Step-by-Step Disposal Plan:

  • Segregation and Storage:

    • Store waste this compound separately from other laboratory waste streams.[6][7]

    • Keep it in a designated, well-ventilated, and secure Satellite Accumulation Area.[8]

    • Use a chemically compatible, leak-proof container that is clearly labeled as "Hazardous Waste: this compound".[6][9] The label should also include relevant hazard pictograms.[9]

  • Personal Protective Equipment (PPE):

    • When handling the waste, always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[10]

  • Container Management:

    • Ensure the waste container is kept tightly closed when not in use.[8][10]

    • Do not overfill the container; it should be no more than three-quarters full to prevent spills.[9]

  • Accidental Spills:

    • In case of a spill, sweep up the solid material, taking care to avoid dust formation, and place it into a suitable container for disposal.[2][5]

    • Ensure adequate ventilation in the spill area.[2][10]

  • Disposal Request:

    • Contact your institution's Environmental Health and Safety (EHRS) or a licensed chemical waste disposal contractor to arrange for pickup and disposal.[8]

    • Provide them with an accurate description of the waste.

  • Record Keeping:

    • Maintain a log of the accumulated waste, including the amount and date of generation.[6]

Environmental and Health Hazards

The improper disposal of fluoroquinolones like sarafloxacin poses a significant risk to ecosystems and human health. These compounds are not readily biodegradable and can persist in the environment.[3]

Hazard CategoryDescriptionCitations
Environmental Toxicity Sarafloxacin can be toxic to aquatic organisms, including bacteria and algae, which form the base of the aquatic food chain.[3]
Antibiotic Resistance The presence of antibiotics in the environment, even at low concentrations, can contribute to the development and spread of antibiotic-resistant bacteria.[3]
Human Health Fluoroquinolones are considered a potential threat to human health due to their environmental persistence and biological activity.[11]
Biodegradability Sarafloxacin shows very low rates of mineralization in soil, indicating its persistence.[3][12]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Waste Generation & Collection cluster_1 Waste Management & Documentation cluster_2 Final Disposal A Generate Sarafloxacin Hydrochloride Hydrate Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Place in a Labeled, Leak-Proof, Compatible Container B->C D Store in a Designated Satellite Accumulation Area C->D E Keep Container Tightly Closed D->E F Maintain Waste Log (Amount, Date) D->F G Contact EHRS or Licensed Waste Disposal Contractor H Arrange for Pickup G->H I Professional Disposal (Incineration or Chemical Treatment) H->I

References

Personal protective equipment for handling Sarafloxacin hydrochloride hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring personal safety and maintaining a secure laboratory environment is paramount when handling chemical compounds. This guide provides immediate and essential safety and logistical information for the handling of Sarafloxacin hydrochloride hydrate (B1144303), including detailed personal protective equipment (PPE) protocols, operational workflows, and disposal plans.

Hazard Identification and Personal Protective Equipment (PPE)

Sarafloxacin hydrochloride hydrate is a fluoroquinolone antibiotic. While some safety data sheets (SDS) indicate it is not classified as a hazardous substance under specific regulations, it is crucial to handle it with care, as other sources classify it as harmful if swallowed, a skin and eye irritant, and potentially causing respiratory irritation.[1][2] It is also noted to be very toxic to aquatic life with long-lasting effects.[1] Therefore, strict adherence to PPE protocols is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

Body PartRequired PPESpecifications and Remarks
Eyes/Face Safety goggles with side-shields or a face shieldMust be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[3]
Hands Protective glovesGloves must be impermeable and resistant to the chemical.[1][4]
Body Impervious clothing / Laboratory coatA complete suit protecting against chemicals may be necessary for large quantities or spill response.[1][3]
Respiratory Suitable respiratorFor nuisance exposures, a P95 (US) or P1 (EU) particle respirator is recommended. For higher-level protection or in the case of aerosol generation, an OV/AG/P99 (US) or ABEK-P2 (EU) respirator cartridge should be used.[3] Use respirators and components tested and approved under appropriate government standards.[3]

Experimental Workflow: Safe Handling Protocol

The following workflow outlines the procedural steps for safely handling this compound in a laboratory setting.

Experimental Workflow: Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Weigh Compound in a Ventilated Enclosure B->C Proceed to handling D Prepare Solution in a Fume Hood C->D E Decontaminate Work Surfaces D->E After experiment F Doff PPE Correctly E->F G Wash Hands Thoroughly F->G H Segregate Waste G->H Proceed to disposal I Label Waste Containers H->I J Dispose According to Regulations I->J

Caption: Workflow for safe handling of this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Table 2: Disposal Guidelines for this compound

Waste TypeDisposal MethodRegulatory Considerations
Unused or Expired Compound Return to the manufacturer for proper disposal if possible.[3] Alternatively, package and label the waste for transport by a licensed medical waste contractor.[3]Adhere to applicable DEA, EPA, and FDA regulations.[3] Do not dispose by flushing down the toilet or discarding in regular trash.[3]
Contaminated Labware (e.g., glassware, pipette tips) Place in a designated, properly labeled hazardous waste container.Follow institutional and local guidelines for chemical waste disposal.
Contaminated PPE (e.g., gloves, lab coat) Dispose of as hazardous waste in a sealed, labeled container.Consult your institution's environmental health and safety office for specific procedures.
Spill Cleanup Materials Collect absorbed material and contaminated soil into a suitable, closed container for disposal.[4]Prevent entry into waterways, sewers, basements, or confined areas.

Spill Response Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

Spill Response Protocol for this compound Start Spill Occurs Evacuate Evacuate Immediate Area Start->Evacuate Alert Alert Supervisor and Safety Officer Evacuate->Alert PPE Don Appropriate Spill Response PPE Alert->PPE Contain Contain the Spill PPE->Contain Clean Clean Up Spill with Absorbent Material Contain->Clean Dispose Dispose of Waste in a Labeled Container Clean->Dispose Decontaminate Decontaminate the Area Dispose->Decontaminate Report Complete a Spill Report Decontaminate->Report

Caption: Step-by-step spill response for this compound.

By adhering to these safety protocols, researchers can minimize risks and ensure the safe and responsible handling of this compound in the laboratory.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.